Strontium gluconate
Description
Structure
2D Structure
Properties
IUPAC Name |
strontium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Sr/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYVKGHSWMAJI-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sr(HOCH2(CHOH)4CO2)2, C12H22O14Sr | |
| Record name | Strontium gluconate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Strontium_gluconate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
526-95-4 (Parent), 22537-39-9 (Parent) | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
477.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-21-0 | |
| Record name | Strontium gluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Strontium D-gluconate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM GLUCONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14V82624AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Charge Distribution of Strontium Gluconate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and charge distribution of strontium gluconate. Given the limited direct experimental data on the crystal structure of this compound, this document leverages data from its close structural analog, calcium gluconate, and principles of coordination chemistry to present a comprehensive analysis.
Molecular Structure
This compound is an organic salt with the chemical formula C₁₂H₂₂O₁₄Sr.[1][2][3] It consists of a central strontium cation (Sr²⁺) coordinated to two gluconate anions (C₆H₁₁O₇⁻).[1][2]
Chemical Identification
| Property | Value |
| IUPAC Name | strontium;bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)[1] |
| Molecular Formula | C₁₂H₂₂O₁₄Sr[1][2][3] |
| Molecular Weight | 477.91 g/mol [1] |
| CAS Number | 10101-21-0[1][2][3] |
Stereochemistry and Conformation
The gluconate anion possesses multiple chiral centers, with the standard form being D-gluconate, derived from D-glucose. In solution, the flexible six-carbon chain of the gluconate anion can adopt various conformations. Nuclear Magnetic Resonance (NMR) studies on analogous metal gluconates, such as calcium gluconate, suggest a predominant zigzag conformation of the carbon backbone in aqueous solutions.[4][5]
Coordination Environment of the Strontium Ion
In crystalline calcium gluconate, the calcium ion is typically eight-coordinate, forming a distorted square antiprism. It is chelated by the carboxylate group and the α-hydroxyl group of the gluconate ligands.[10] It is highly probable that the strontium ion in this compound adopts a similar high coordination number, likely 8 or 9, due to its larger ionic radius compared to calcium.[9] The coordination involves oxygen atoms from the carboxylate groups and several of the hydroxyl groups of the two gluconate anions.
The interaction between the strontium ion and the gluconate ligands is primarily electrostatic, a characteristic of alkaline earth metal complexes.[9] The multiple hydroxyl groups and the carboxylate group of the gluconate anion act as Lewis bases, donating electron density to the Lewis acidic strontium cation.
Charge Distribution
The charge distribution in this compound is characterized by a significant localization of charge. The strontium ion carries a formal +2 charge, while each gluconate anion has a formal -1 charge, primarily localized on the deprotonated carboxylate group (-COO⁻).
While specific computational studies on the charge density of this compound are not available, analysis of related systems and general chemical principles allow for a qualitative description. The high electronegativity of the oxygen atoms in the carboxylate and hydroxyl groups leads to a significant polarization of the C-O and O-H bonds, resulting in partial negative charges on the oxygen atoms and partial positive charges on the carbon and hydrogen atoms.
The Sr²⁺ ion, being a hard Lewis acid, interacts preferentially with the hard oxygen donor atoms of the gluconate ligands.[11][12] This interaction further polarizes the electron density within the gluconate anions, drawing electron density towards the strontium center. The overall effect is a complex electrostatic landscape where the positive charge is centered on the strontium ion and the negative charge is distributed across the oxygen atoms of the two coordinating gluconate ligands.
Experimental and Computational Protocols
The determination of the molecular structure and charge distribution of compounds like this compound relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.
-
Protocol: A single crystal of this compound would be grown, for instance, by slow evaporation of a saturated aqueous solution. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to solve the crystal structure, yielding precise bond lengths, bond angles, and the coordination geometry of the strontium ion.[13][14][15][16]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the connectivity and conformation of molecules in solution.
-
Protocol: ¹H and ¹³C NMR spectra of this compound in a suitable solvent (e.g., D₂O) would be acquired. Analysis of chemical shifts, coupling constants, and through-space interactions (e.g., from NOESY experiments) can elucidate the predominant conformation of the gluconate ligands and provide insights into the binding sites to the strontium ion.[4][5]
-
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in the molecule and their coordination to the metal ion.
-
Protocol: IR and Raman spectra of solid this compound would be recorded. Shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon coordination to the strontium ion, compared to free gluconic acid, can confirm the nature of the metal-ligand interaction.
-
Computational Methodologies
-
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometry, electronic structure, and properties of molecules.
-
Protocol: A computational model of the this compound complex would be constructed. Geometry optimization would be performed using a suitable level of theory (e.g., B3LYP functional with an appropriate basis set for all atoms, including a relativistic effective core potential for strontium). Subsequent calculations could determine atomic charges (e.g., using Natural Bond Orbital analysis), map the electrostatic potential, and simulate vibrational spectra to compare with experimental data.[17][18][19]
-
-
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution.
-
Protocol: A force field would be developed or adapted to describe the interactions within the this compound complex and with solvent molecules. An MD simulation would then be run to model the conformational flexibility of the gluconate ligands and the stability of the coordination sphere around the strontium ion over time.[17][18]
-
Visualization of Strontium-Gluconate Interaction
The following diagram illustrates the chelation of the strontium ion by a single gluconate anion, a key aspect of its molecular structure. In the full complex, the strontium ion would be coordinated by two such gluconate ligands.
Caption: Chelation of Strontium by a Gluconate Ligand.
References
- 1. This compound | C12H22O14Sr | CID 23618905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (10101-21-0) for sale [vulcanchem.com]
- 3. Cas 10101-21-0,strontium D-gluconate (1:2) | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 299-28-5 CAS MSDS (Calcium gluconate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. folia.unifr.ch [folia.unifr.ch]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.iucr.org [journals.iucr.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. govinfo.gov [govinfo.gov]
- 17. A computational study on strontium ion modified hydroxyapatite–fibronectin interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
The Dual Modality of Strontium Gluconate in Bone Cell Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, a trace element with chemical similarities to calcium, has garnered significant attention for its unique dual-action mechanism on bone metabolism. Administered as strontium gluconate, the strontium ion (Sr²⁺) simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on bone cells. It details the key signaling pathways involved, presents quantitative data on its cellular effects, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a detailed resource for researchers and professionals in the field of bone biology and drug development.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. This compound has emerged as a therapeutic agent that can rebalance (B12800153) bone remodeling by promoting the activity of bone-forming osteoblasts and suppressing the activity of bone-resorbing osteoclasts. The active moiety, the strontium ion, achieves this dual effect through its interaction with several key cellular signaling pathways. This guide will delve into the intricate molecular interactions and cellular responses elicited by this compound.
Mechanism of Action on Osteoblasts: Promoting Bone Formation
This compound enhances osteoblast proliferation, differentiation, and survival through the activation of multiple signaling pathways.
Calcium-Sensing Receptor (CaSR) Activation
The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is a primary target of strontium ions.[1] Strontium acts as a CaSR agonist, triggering downstream signaling cascades that promote osteoblast function.[1][2] Activation of CaSR by strontium leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to the activation of the MAPK/ERK pathway, which is crucial for osteoblast proliferation and differentiation.[3][4]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of osteoblastogenesis. Strontium has been shown to activate this pathway, leading to the accumulation and nuclear translocation of β-catenin.[4][5] In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of key osteogenic genes such as Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), and collagen type I.[4]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Strontium also stimulates the Ras/MAPK signaling pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and p38.[4] This activation enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation, thereby promoting the expression of osteoblast-specific genes.[4]
Mechanism of Action on Osteoclasts: Inhibiting Bone Resorption
This compound exerts an inhibitory effect on osteoclast differentiation, function, and survival, thereby reducing bone resorption.
RANKL/OPG Signaling Pathway
The balance between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of osteoclastogenesis. Strontium shifts this balance in favor of inhibiting osteoclast formation by increasing the expression of OPG and decreasing the expression of RANKL in osteoblasts.[4] OPG binds to RANKL, preventing it from interacting with its receptor RANK on osteoclast precursors, thus blocking their differentiation into mature osteoclasts.[4]
Induction of Osteoclast Apoptosis
Strontium has been shown to induce apoptosis (programmed cell death) in mature osteoclasts. This effect is also mediated, in part, through the activation of the CaSR on osteoclasts.[4]
Quantitative Data on the Effects of Strontium
The following tables summarize the quantitative effects of strontium on bone cells as reported in various in vitro studies. It is important to note that many studies have utilized strontium ranelate; however, the biological effects are attributed to the strontium ion.
| Parameter | Cell Type | Strontium Concentration | Effect | Reference |
| Mineralization | Primary rat osteoblasts | 0.01 mM | 59% inhibition | [6][7] |
| 0.1 mM | 98% inhibition | [6][7] | ||
| 1 mM | 100% inhibition | [6][7] | ||
| Alkaline Phosphatase (ALP) Activity | hASCs | 500 μM | Enhanced activity | [8] |
| Osteoclast Formation | Mouse marrow cells | 1 mM (SrR) | 50% inhibition | [6][7] |
| 1 mM (SrCl₂) | 30% inhibition | [6][7] | ||
| Bone Resorption | Osteoclasts | Not specified | Up to 66% reduction | [9] |
hASCs: human adipose-derived stem cells; SrR: Strontium Ranelate; SrCl₂: Strontium Chloride.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of strontium's effects on bone cells are provided below.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a common method to assess early osteoblast differentiation.
-
Cell Culture: Plate osteoblastic cells in a 96-well plate and culture until confluent. Induce osteogenic differentiation using an appropriate medium. Treat cells with varying concentrations of this compound.
-
Cell Lysis: After the desired treatment period (e.g., 7-14 days), wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. Incubate at 37°C for 15-30 minutes. The ALP enzyme will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Measurement: Stop the reaction with a stop solution (e.g., 3M NaOH). Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay). Normalize the ALP activity to the total protein content.[8]
Alizarin Red S Staining for Mineralization
This staining method is used to visualize and quantify the deposition of calcium, a marker of late-stage osteoblast differentiation.
-
Cell Culture and Treatment: Culture osteoblastic cells in a multi-well plate and induce osteogenic differentiation. Treat with this compound for an extended period (e.g., 21-28 days).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Washing and Visualization: Gently wash away the excess stain with deionized water. Visualize the red-orange mineralized nodules under a microscope.[10][11]
-
Quantification (Optional): To quantify mineralization, the stain can be extracted using 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted solution can be measured at approximately 562 nm.[12]
Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclasts
TRAP is an enzyme characteristic of osteoclasts, and its staining is a hallmark of osteoclast identification.
-
Cell Culture: Culture osteoclast precursors (e.g., bone marrow macrophages or RAW 264.7 cells) on a suitable surface (e.g., bone slices or dentin discs) in the presence of M-CSF and RANKL to induce differentiation. Treat with this compound.
-
Fixation: After the culture period (e.g., 5-7 days), wash the cells with PBS and fix them with a fixative solution (e.g., 10% formalin).[13]
-
Staining: Incubate the fixed cells with a TRAP staining solution containing naphthol AS-BI phosphate and a color developer (e.g., Fast Garnet GBC) in a tartrate-containing buffer.
-
Visualization: Mature, multinucleated osteoclasts will stain a reddish-purple color. Count the number of TRAP-positive multinucleated cells per field of view.[13][14]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the expression levels of specific genes of interest, such as OPG and RANKL.
-
RNA Extraction: Culture osteoblasts with or without this compound for the desired time. Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction containing the synthesized cDNA, gene-specific primers for OPG, RANKL, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Run the reaction in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Signaling Pathways
Caption: this compound Signaling in Bone Cells.
Caption: Wnt/β-catenin Signaling Pathway Activation by Strontium.
Caption: Modulation of the RANKL/OPG Pathway by Strontium.
Experimental Workflow
Caption: In Vitro Experimental Workflow for this compound.
Conclusion
This compound exerts a dual beneficial effect on bone health by stimulating bone formation and inhibiting bone resorption. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways in both osteoblasts and osteoclasts, including the CaSR, Wnt/β-catenin, and RANKL/OPG pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of strontium in the management of osteoporosis and other bone-related disorders. Further research is warranted to fully elucidate the intricate downstream effects and potential synergistic interactions of these pathways in response to this compound.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Colorimetric and fluorescent TRAP assays for visualising and quantifying fish osteoclast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate stimulates the activity of bone-specific alkaline phosphatase: interaction with Zn(2+) and Mg (2+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Strontium ranelate improves the interaction of osteoblastic cells with titanium substrates: Increase in cell proliferation, differentiation and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biocat.com [biocat.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
The Influence of Strontium on Chondrocyte Proliferation: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, a trace element with properties similar to calcium, has garnered significant interest for its potential therapeutic applications in bone and cartilage-related disorders. While the effects of various strontium salts, particularly strontium ranelate, on bone metabolism are well-documented, their impact on chondrocyte function is an emerging area of research. This technical guide synthesizes the current in vitro evidence on the effects of strontium, with a focus on its influence on chondrocyte proliferation and the underlying molecular mechanisms. While much of the existing research has utilized strontium ranelate or strontium chloride, studies involving strontium gluconate suggest a comparable mode of action, attributable to the bioactive strontium ion. This document provides a detailed summary of quantitative data, experimental protocols, and key signaling pathways to inform further research and development in cartilage regeneration and osteoarthritis therapeutics.
Data Presentation: Quantitative Effects of Strontium on Chondrocytes
The in vitro effects of strontium on chondrocytes are dose-dependent and multifaceted, influencing gene expression, protein synthesis, and cell cycle progression. The following tables summarize the key quantitative findings from published studies.
| Parameter | Strontium Compound | Concentration | Cell Type | Observed Effect | Reference |
| Proliferation Markers | |||||
| COL2A1 mRNA | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |
| ACAN mRNA | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |
| COL2A1 Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.05) | [1] |
| ACAN Protein | Strontium | 1 µg/ml | Bovine Primary Chondrocytes | Upregulation (p < 0.01) | [1] |
| COL2A1 mRNA | This compound | Not specified | Osteoarthritic Rat Model | Increased expression | [1][2] |
| ACAN mRNA | This compound | Not specified | Osteoarthritic Rat Model | Increased expression | [1][2] |
| Differentiation Markers | |||||
| ALPL mRNA | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Downregulation (p < 0.01) | [1] |
| COL10A1 mRNA | Strontium | 0.1, 1, and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.05) | [1] |
| SPP1 mRNA | Strontium | 0.1, 1, and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.05) | [1] |
| ALPL Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Downregulation (p < 0.05) | [1] |
| COL10A1 Protein | Strontium | 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression | [1] |
| SPP1 Protein | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Decreased expression (p < 0.01) | [1] |
| Cell Cycle | |||||
| S-phase cells | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Increase in cell number | [2][3] |
| Proliferation Index | Strontium | 1 and 10 µg/ml | Bovine Primary Chondrocytes | Increased | [2][3] |
| Cell Viability | |||||
| Cell Viability | Strontium Ranelate | 0.125, 0.25, 0.5 mmol/l | Rat Chondrocytes | No suppression | [4] |
| Cell Proliferation | Strontium Ranelate | 1.0 and 2.0 mmol/l | Rat Chondrocytes | Significant inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols cited in the literature.
Isolation and Culture of Primary Chondrocytes
Primary chondrocytes are a common model for studying the effects of various compounds on cartilage biology.
-
Tissue Source: Articular cartilage is harvested from a suitable animal model, such as bovine patellar cartilage or rat femoral condyles.[1]
-
Digestion: The cartilage is sliced into thin pieces and incubated in a digestion solution containing an enzyme such as 0.25% collagenase type II at 37°C in a 5% CO₂ incubator for approximately 18 hours.[1]
-
Cell Collection: The digested tissue is passed through a cell strainer (e.g., 100-mesh) to obtain a single-cell suspension.[1]
-
Washing: The cells are centrifuged and washed multiple times to remove residual enzymes and debris.[1]
-
Culture: Chondrocytes are then cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO₂ atmosphere.
Strontium Treatment
The application of strontium to cell cultures is a critical step in these experiments.
-
Compound Preparation: Strontium compounds, such as strontium chloride hexahydrate (SrCl₂·6H₂O) or strontium ranelate, are dissolved in the culture medium to achieve the desired final concentrations.[4][5]
-
Treatment: The culture medium of the chondrocytes is replaced with the strontium-containing medium. The cells are then incubated for a specified period, which can range from 24 hours to several days, depending on the experimental endpoint.[6]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression of specific genes.
-
RNA Extraction: Total RNA is extracted from the chondrocytes using a suitable commercial kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers specific to the genes of interest (e.g., COL2A1, ACAN, TGFβ1).
-
Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.
Western Blotting
Western blotting is employed to detect and quantify specific proteins.
-
Protein Extraction: Total protein is extracted from the chondrocytes using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay.
-
Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., pSMAD3, COL2A1, ACAN) and then with a secondary antibody.
-
Detection: The protein bands are visualized and quantified using a suitable detection system.
Cell Cycle Analysis
Flow cytometry is utilized to analyze the cell cycle distribution.
-
Cell Preparation: Chondrocytes are harvested, washed, and fixed.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase.[2][3]
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[2][3]
Signaling Pathways and Visualizations
Strontium's effects on chondrocyte proliferation are mediated by complex signaling networks. The following diagrams, generated using the DOT language, illustrate the key pathways identified in the literature.
Caption: A generalized experimental workflow for investigating the in vitro effects of strontium on chondrocytes.
Caption: Strontium directs TGF-β1 signaling towards SMAD3 phosphorylation, promoting chondrocyte proliferation.[1][7]
Caption: Strontium ranelate may promote chondrogenesis by inhibiting the Wnt/β-catenin signaling pathway.[8][9]
Conclusion
The available in vitro evidence strongly suggests that strontium has a pro-proliferative and anti-differentiative effect on chondrocytes. These effects appear to be mediated, at least in part, through the modulation of the TGF-β/SMAD and Wnt/β-catenin signaling pathways. While much of the detailed mechanistic work has been performed with strontium ranelate and strontium chloride, the observed effects of this compound on chondrocyte marker gene expression indicate a common mechanism of action driven by the strontium ion. Further research is warranted to fully elucidate the specific effects of this compound and to translate these promising in vitro findings into potential therapeutic strategies for cartilage repair and the management of osteoarthritis.
References
- 1. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Promotes Transforming Growth Factors β1 and β2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway [frontiersin.org]
- 8. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strontium Gluconate: A Catalyst in Mesenchymal Stem Cell Lineage Commitment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Strontium, an alkaline earth metal with properties similar to calcium, has garnered significant attention in the field of regenerative medicine for its profound influence on bone metabolism. Administered in various salt forms, strontium has been shown to modulate the delicate balance between bone formation and resorption. Among these, strontium gluconate is emerging as a compound of interest due to its potential therapeutic applications, particularly in the context of osteoporosis and cartilage regeneration. This technical guide delves into the core of this compound's role in directing the differentiation of mesenchymal stem cells (MSCs), the multipotent progenitors responsible for generating bone, cartilage, and fat tissues. For researchers, scientists, and professionals in drug development, understanding the molecular underpinnings of this compound's action on MSCs is paramount for harnessing its full therapeutic potential. This document provides a comprehensive overview of the current scientific evidence, focusing on the quantitative effects, detailed experimental methodologies, and the intricate signaling pathways that govern this compound-mediated MSC differentiation.
The Dichotomous Role of this compound in MSC Differentiation
This compound primarily exerts a dual action on MSC fate, robustly promoting osteogenesis while concurrently inhibiting adipogenesis. Its influence on chondrogenesis is also an area of active investigation, with promising results for cartilage repair.
Enhancing Osteogenic Differentiation
This compound has been demonstrated to significantly enhance the differentiation of MSCs into osteoblasts, the cells responsible for bone formation. This pro-osteogenic effect is characterized by the up-regulation of key osteogenic markers and increased mineralization. Studies have shown that this compound alleviates the inhibitory effects of glucocorticoids on osteogenesis, suggesting its potential in treating glucocorticoid-induced osteoporosis.[1][2] The anabolic effect of strontium on bone is partly attributed to its ability to stimulate osteoblast differentiation from MSCs.[3]
Inhibiting Adipogenic Differentiation
In a reciprocal manner, strontium has been shown to suppress the differentiation of MSCs into adipocytes (fat cells). This is particularly relevant in the context of age-related bone loss, where there is a characteristic shift in MSC lineage commitment from osteoblastogenesis to adipogenesis in the bone marrow. By inhibiting adipogenesis, strontium helps to maintain the pool of MSCs available for bone formation. The mechanism involves the downregulation of key adipogenic transcription factors.[4][5]
Promoting Chondrogenic Differentiation
Emerging evidence suggests a positive role for this compound in promoting the chondrogenic differentiation of MSCs. This has significant implications for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis. Oral administration of this compound has been shown to reduce articular cartilage degeneration by enhancing the anabolic activity of chondrocytes and promoting the chondrogenic differentiation of bone marrow MSCs.[6] This effect is mediated by the upregulation of crucial chondrogenic genes.
Quantitative Data on this compound's Effect on MSC Differentiation
The following tables summarize the quantitative findings from various studies investigating the impact of strontium (in different forms, with a focus on gluconate where available) on MSC differentiation markers.
Table 1: Effect of Strontium on Osteogenic Differentiation Markers in MSCs
| Marker | Strontium Compound | Cell Type | Concentration | Time Point | Fold Change/Effect | Reference |
| Alkaline Phosphatase (ALP) Activity | Strontium | Bone Marrow MSCs | Not Specified | 7 days | Increased | [7] |
| Alizarin Red S Staining | Strontium | Bone Marrow MSCs | Not Specified | 14 days | Increased | [7] |
| Runx2 mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| Osx mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| ALP mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| BSP mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| Col1a1 mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| OCN mRNA | Strontium | Bone Marrow MSCs | Not Specified | Not Specified | Increased | [7] |
| β-catenin Expression | Strontium | Human MSCs | Not Specified | Not Specified | Increased | [8] |
Table 2: Effect of Strontium on Adipogenic Differentiation Markers in MSCs
| Marker | Strontium Compound | Cell Type | Concentration | Time Point | Fold Change/Effect | Reference |
| PPARγ2 mRNA | Strontium | C3H10T1/2 cells | Up to 3 mM | 1 and 5 days | Dose-dependent reduction | [4] |
| C/EBPα mRNA | Strontium | C3H10T1/2 cells | Up to 3 mM | 1 and 5 days | Dose-dependent reduction | [4] |
| Lipid Accumulation | Strontium | C3H10T1/2 cells | Up to 3 mM | 5 days | Prevented | [4] |
Table 3: Effect of this compound on Chondrogenic Differentiation Markers in MSCs
| Marker | Strontium Compound | Cell Type | Observation | Effect | Reference |
| Collagen II | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |
| Sox9 | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |
| Aggrecan (ACAN) | This compound | Chondrocytes from treated rats | Gene expression analysis | Up-regulated | [6] |
| CTGF | This compound | Bone Marrow MSCs | RNA-sequencing | Promoted expression | [6] |
| FGF1 | This compound | Bone Marrow MSCs | RNA-sequencing | Promoted expression | [6] |
Key Signaling Pathways Modulated by this compound
This compound orchestrates MSC differentiation by modulating several key intracellular signaling pathways.
Ras/MAPK Signaling Pathway
The Ras/MAPK signaling cascade is a crucial mediator of strontium's pro-osteogenic effects. Strontium treatment has been shown to activate Ras, an upstream regulator, leading to the increased phosphorylation of ERK1/2 and p38 MAPK.[3][9] This activation, in turn, enhances the transcriptional activity of Runx2, a master regulator of osteoblast differentiation.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is another critical signaling axis activated by strontium to promote osteogenesis. Strontium treatment leads to the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[8] In the nucleus, β-catenin associates with TCF/LEF transcription factors to drive the expression of osteoblast-specific genes.
References
- 1. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction by strontium of the bone marrow adiposity in mice and repression of the adipogenic commitment of multipotent C3H10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium ranelate rebalances bone marrow adipogenesis and osteoblastogenesis in senescent osteopenic mice through NFATc/Maf and Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
oral bioavailability and pharmacokinetics of strontium gluconate
An In-Depth Technical Guide on the Oral Bioavailability and Pharmacokinetics of Strontium Gluconate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, an alkaline earth metal with chemical similarities to calcium, has garnered significant interest for its therapeutic effects on bone metabolism, particularly in the context of osteoporosis. Various strontium salts, including this compound, are utilized to deliver strontium to the body. This technical guide provides a comprehensive overview of the current understanding of the oral bioavailability and pharmacokinetics of strontium, with a specific focus on this compound. Due to a lack of extensive research specifically on the oral administration of this compound, this document extrapolates data from intravenous studies of this compound and oral studies of other strontium salts, such as strontium lactate (B86563) and strontium ranelate. This guide details relevant pharmacokinetic parameters, experimental protocols for in-vivo and in-vitro assessments, and the molecular signaling pathways through which strontium exerts its effects on bone cells.
Introduction
Strontium salts are under investigation and used as supplements to support bone health. The therapeutic efficacy of any orally administered agent is fundamentally dependent on its bioavailability and pharmacokinetic profile. This compound is one of the various organic salts of strontium, which is believed to offer good biocompatibility and ease of absorption. This document synthesizes the available scientific literature to provide a detailed technical resource on the absorption, distribution, metabolism, and excretion (ADME) of strontium, with specific data pertaining to this compound where available.
Pharmacokinetics of Strontium
The pharmacokinetics of strontium are characterized by its similarity to calcium, leading to its incorporation into bone tissue. Following oral administration, strontium is absorbed from the gastrointestinal tract, distributed to various tissues with a high affinity for bone, and primarily excreted through the kidneys.
Absorption and Oral Bioavailability
Distribution
Following absorption, strontium is distributed throughout the body, with over 99% of the body's strontium content being found in bone. It has an apparent volume of distribution at a steady state of approximately 64 liters, which is similar to the exchangeable pool of calcium. Strontium is incorporated into the bone matrix, particularly in areas of active bone formation.
Metabolism
Strontium is a trace element and does not undergo metabolic transformation in the conventional sense. It primarily exists in its ionic form (Sr²⁺). Its metabolism consists of interactions with proteins and formation of complexes with anions like carbonate, phosphate, citrate, and lactate.
Excretion
Absorbed strontium is eliminated from the body primarily through renal excretion. Fecal excretion of absorbed strontium also occurs, suggesting a mechanism for its transfer into the gastrointestinal tract, possibly through biliary excretion or direct secretion from plasma into the intestine.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for strontium from intravenous administration of this compound and oral administration of other strontium salts.
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Healthy Male Volunteers
| Parameter | Mean Value | Reference |
| Dose | 5 mmol | |
| Half-life (t½) | 5.4 days | |
| Total Clearance (CL) | 9.4 ml/min | |
| Renal Clearance (CLR) | 5.4 ml/min | |
| Non-Renal Clearance (CLNR) | 4.0 ml/min | |
| Volume of Distribution (Vd) | 64 L |
Table 2: Pharmacokinetic Parameters of Oral Strontium Lactate in Healthy Adults
| Parameter | Dose: 170 mg Sr | Dose: 340 mg Sr | Dose: 680 mg Sr | Reference |
| Cmax | 2.6 ± 0.6 mg/dL | 6.4 ± 1.8 mg/dL | 9.3 ± 2.1 mg/dL | |
| Tmax | ~3.1 hours | ~3.2 hours | ~2.8 hours | |
| Half-life (t½) | 12.37 ± 0.75 hours | 12.18 ± 0.84 hours | 14.02 ± 1.04 hours | |
| Oral Bioavailability (F) | 27% - 34% (estimated) | 27% - 34% (estimated) | 27% - 34% (estimated) |
Experimental Protocols
This section details the methodologies for key experiments relevant to determining the pharmacokinetics and effects of this compound.
Human Pharmacokinetic Study (Intravenous this compound)
-
Objective: To determine the pharmacokinetic profile of intravenously administered this compound.
-
Subjects: Healthy male volunteers.
-
Study Drug Administration: A single dose of 5 mmol of this compound was administered via intravenous infusion over 1 hour.
-
Sample Collection: Blood and urine samples were collected at predefined intervals for up to 20 days post-infusion.
-
Analytical Method: Strontium concentrations in plasma and urine were measured using atomic absorption spectrophotometry.
-
Data Analysis: Plasma strontium concentration-time data were fitted to a triexponential function to calculate pharmacokinetic parameters, including half-life, clearance, and volume of distribution.
Animal Model for Osteoporosis (Glucocorticoid-Induced)
-
Objective: To evaluate the efficacy of this compound in a rat model of glucocorticoid-induced osteoporosis (GIOP).
-
Animal Model: Sprague-Dawley rats.
-
Induction of Osteoporosis: Dexamethasone is administered to induce osteoporosis.
-
Treatment Groups:
-
Control group
-
Dexamethasone-treated group (GIOP model)
-
Dexamethasone + this compound treated group
-
-
Evaluation Parameters:
-
Bone mineral density (BMD) measurement.
-
Micro-computed tomography (micro-CT) analysis of bone microarchitecture.
-
Histomorphometric analysis of bone formation and resorption markers.
-
Gene expression analysis of bone-related signaling molecules via microarray.
-
Analytical Methods for Strontium Quantification
The accurate quantification of strontium in biological matrices is crucial for pharmacokinetic studies.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive method for measuring low levels of strontium in biological samples like serum, plasma, and urine.
-
Sample Preparation: Serum samples are typically diluted with a solution of nitric acid (e.g., 1% HNO₃) and an internal standard (e.g., Yttrium). This dilution helps to reduce matrix effects.
-
Instrumentation: An ICP-MS instrument is used to detect and quantify the specific isotope of strontium (e.g., ⁸⁸Sr).
-
-
Atomic Absorption Spectroscopy (AAS): This technique is also widely used for determining strontium levels in biological and environmental samples.
-
X-Ray Fluorescence Spectrometry: This method can be used for the rapid determination of strontium in biological samples.
Signaling Pathways of Strontium in Bone
Strontium exerts its beneficial effects on bone by modulating key signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
A primary mechanism of action for strontium is the activation of the Calcium-Sensing Receptor (CaSR). This activation triggers a cascade of intracellular signaling events that ultimately lead to an increase in bone formation and a decrease in bone resorption.
In osteoblasts, strontium-mediated CaSR activation stimulates pathways such as MAPK ERK1/2 and Wnt/NFATc, promoting osteoblast proliferation, differentiation, and survival. In osteoclasts, strontium signaling via the CaSR can modulate the expression of RANKL and OPG, key regulators of osteoclastogenesis, leading to reduced bone resorption. A study on this compound also indicated its role in modulating the signaling of the glucocorticoid receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) to restore bone formation in glucocorticoid-induced osteoporosis.
Visualizations
Diagram 1: Signaling Pathways of Strontium in Bone Cells
Caption: Strontium signaling in bone cells.
Diagram 2: Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study.
Conclusion
While direct and comprehensive data on the is limited, the available evidence from intravenous studies and oral studies of other strontium salts provides a solid foundation for understanding its behavior in the body. This compound is expected to have a moderate oral bioavailability, similar to other organic strontium salts. Its pharmacokinetic profile is characterized by a long half-life and significant uptake into bone tissue. The therapeutic effects of strontium are mediated through complex signaling pathways that favorably shift the balance of bone remodeling towards bone formation. Further research specifically investigating the oral pharmacokinetics of this compound is warranted to fully elucidate its clinical potential and optimize its use in the management of bone health.
The Core Signaling Pathways Activated by Strontium Gluconate in Osteoblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, an alkaline earth metal with properties similar to calcium, has garnered significant interest for its dual action in bone metabolism: stimulating bone formation and inhibiting bone resorption. While various salt forms of strontium are utilized, this technical guide focuses on the signaling pathways activated by the strontium ion (Sr²⁺), with a specific emphasis on strontium gluconate, in osteoblasts. It is widely accepted that the strontium ion is the active component responsible for the cellular effects, regardless of the salt form. This document provides an in-depth overview of the key molecular cascades initiated by strontium in osteoblasts, including the Calcium-Sensing Receptor (CaSR), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, we detail the influence of strontium on the critical OPG/RANKL axis. This guide presents quantitative data in structured tables, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of bone biology and drug development.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leads to an increased risk of fractures. Therapeutic strategies often aim to either reduce bone resorption by osteoclasts or promote bone formation by osteoblasts. Strontium has emerged as a unique therapeutic agent due to its ability to simultaneously modulate both processes.[1][2] this compound, a salt of strontium, delivers the active strontium ion to the sites of bone metabolism. In vitro and in vivo studies have demonstrated that strontium enhances osteoblast proliferation, differentiation, and survival.[3][4] This guide elucidates the intricate signaling networks within osteoblasts that are targeted by strontium, providing a foundational understanding of its mechanism of action.
Key Signaling Pathways Activated by Strontium in Osteoblasts
Strontium exerts its anabolic effects on osteoblasts by activating a complex network of interconnected signaling pathways. The initiation of these cascades often begins with the interaction of strontium ions with the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a pivotal role in calcium homeostasis.[5][6]
Calcium-Sensing Receptor (CaSR) Signaling
The CaSR is a primary target of strontium ions in osteoblasts.[7][8] Strontium acts as an agonist of the CaSR, mimicking the effect of calcium but with distinct downstream consequences.[5][9] Activation of the CaSR by strontium triggers a conformational change in the receptor, leading to the activation of various intracellular signaling cascades.[5][10] This includes the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[10] The activation of CaSR by strontium has been shown to be a crucial upstream event for several of the pathways detailed below.[10][11]
References
- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 6. Critical role of the extracellular signal–regulated kinase–MAPK pathway in osteoblast differentiation and skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
Preliminary Investigation of Strontium Gluconate in Osteoarthritis Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, subchondral bone sclerosis, and synovial inflammation. Current therapeutic strategies primarily focus on symptomatic relief and lack disease-modifying capabilities. Emerging evidence suggests that strontium-based compounds, traditionally used for osteoporosis, may offer chondroprotective and anti-inflammatory benefits in OA. This technical guide provides a comprehensive overview of the preliminary investigations into the effects of strontium gluconate in various in vitro and in vivo models of osteoarthritis. We detail experimental protocols, present quantitative data on its efficacy, and elucidate the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring this compound as a potential disease-modifying osteoarthritis drug (DMOAD).
Introduction
Strontium, an alkaline earth metal with properties similar to calcium, has been shown to influence bone and cartilage metabolism. While strontium ranelate has been more extensively studied for its effects on osteoarthritis, recent research has focused on this compound due to its potential for good bioavailability and safety profile.[1] Preliminary studies suggest that this compound can mitigate cartilage degeneration and promote a favorable anabolic and anti-catabolic environment within the joint.[2] This guide synthesizes the current preclinical evidence for this compound in OA models.
Data Presentation: Efficacy of Strontium Compounds in Osteoarthritis Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of strontium compounds on key markers of osteoarthritis. While data for this compound is prioritized, findings from strontium ranelate studies are also included to provide a broader context for the potential of strontium-based therapies.
Table 1: In Vitro Efficacy of Strontium Compounds on Chondrocytes
| Parameter | Cell Type | Strontium Compound | Concentration(s) | Key Findings | Reference(s) |
| Gene Expression | Rat Chondrocytes | This compound | 500 µM, 1000 µM | Upregulation of Collagen II, Sox9, and Aggrecan (ACAN) mRNA. Downregulation of IL-1β mRNA. | [2][3] |
| Bovine Chondrocytes | Strontium Chloride | 1 µg/ml | Upregulation of COL2A1 and ACAN mRNA and protein. | [4] | |
| Rat Chondrocytes | Strontium Chloride | 1-5 mM | Dose-dependent increase in Type II Collagen and IGF-1 mRNA and protein. Dose-dependent decrease in MMP-13 expression. | [5] | |
| Rat Chondrocytes | Strontium Chloride | 1.0, 5.0 µg/mL | Dose-dependent increase in TGF-β1 and TGF-β2 mRNA and protein expression. | [6] | |
| Cell Viability | Rat Chondrocytes | Strontium Ranelate | 0.125, 0.25, 0.5 mmol/l | No suppression of cell viability. | [7] |
| Rat BMSCs | Strontium Ranelate | 0.125, 0.25 mmol/L | No significant impact on cell proliferation. | [8] | |
| Extracellular Matrix (ECM) Synthesis | Human Chondrocytes | Strontium Ranelate | 10⁻⁴ - 10⁻³ M | Strong stimulation of proteoglycan (PG) production. | [9] |
Table 2: In Vivo Efficacy of Strontium Compounds in Animal Models of Osteoarthritis
| Animal Model | Strontium Compound | Dosage | Duration | Key Findings | Reference(s) |
| Rat DMM Model | This compound | 1350 mg/kg/day (oral gavage) | 8 weeks | Significantly reduced cartilage degeneration and delayed OA progression. | [2][10] |
| Rat MMT Model | Strontium Ranelate | 1800 mg·kg⁻¹·d⁻¹ (oral gavage) | 6 weeks | Significantly attenuated cartilage matrix and chondrocyte loss. Decreased chondrocyte apoptosis and improved SOX9 expression. | [11] |
| Dog ACLT Model | Strontium Ranelate | 50 and 75 mg/kg per day | 12 weeks | Significantly reduced OA cartilage lesions and better preservation of the collagen network. | [12] |
| Human Knee OA (SEKOIA trial) | Strontium Ranelate | 1 g/day and 2 g/day | 3 years | Significantly less progression of joint space narrowing compared to placebo. | [1] |
| Postmenopausal Women with Osteoporosis (TROPOS trial) | Strontium Ranelate | 2 g/day | 3 years | 15-20% lower levels of urinary CTX-II (a cartilage degradation biomarker) compared to placebo. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the key experimental protocols used in the investigation of this compound in osteoarthritis models.
In Vivo Osteoarthritis Models
The DMM model is a widely used surgical model that induces a slow, progressive osteoarthritis mimicking human OA.
-
Animal Selection: Male Sprague-Dawley rats (8-12 weeks old).
-
Anesthesia: Intraperitoneal injection of ketamine and xylazine.
-
Surgical Procedure:
-
Make a medial para-patellar incision to expose the knee joint.
-
Transect the medial meniscotibial ligament to destabilize the medial meniscus.
-
Suture the joint capsule and skin in layers.
-
Administer post-operative analgesics.
-
-
This compound Administration:
-
Oral gavage of this compound (e.g., 1350 mg/kg/day) dissolved in normal saline, starting from the day of surgery and continuing for the duration of the study (e.g., 8 weeks).[10]
-
-
Outcome Assessment:
-
Histology: Sacrifice animals at the end of the study period, dissect knee joints, fix in 4% paraformaldehyde, decalcify, and embed in paraffin. Section the joints and stain with Safranin O and Fast Green or Toluidine Blue to assess cartilage degradation.[10]
-
Immunohistochemistry: Perform IHC for key markers like Collagen II and Sox9 on joint sections.[10]
-
The MIA model is a chemically-induced model that causes rapid chondrocyte death and inflammation.
-
Animal Selection: Male Wistar rats (e.g., 60 days old).
-
Induction of OA:
-
Anesthetize the rats (e.g., with isoflurane).
-
Administer a single intra-articular injection of MIA (e.g., 1 mg in 50 µl of sterile saline) into the knee joint.
-
-
Strontium Administration:
-
Oral gavage of strontium compound (e.g., 25 or 50 mg/kg/day of strontium ranelate) for a specified period (e.g., 28 days) either prophylactically or therapeutically.
-
-
Outcome Assessment:
-
Pain Behavior: Assess articular incapacitation (weight-bearing test) and mechanical hyperalgesia (Randall-Selitto test) at regular intervals.
-
Histopathology: At the end of the study, collect and process knee joints for histological analysis of cartilage and subchondral bone.
-
In Vitro Chondrocyte Culture and Assays
-
Source: Articular cartilage from the knee joints of young rats.
-
Protocol:
-
Aseptically dissect the articular cartilage and mince it into small pieces.
-
Digest the cartilage pieces with trypsin and then with collagenase type II to release chondrocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Culture the isolated chondrocytes in DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of approximately 3x10³ cells/well.
-
Treat the cells with various concentrations of this compound (or other strontium compounds) for different time points (e.g., 1, 3, 5, and 7 days).[7]
-
Add CCK-8 solution to each well and incubate.
-
Measure the optical density at 450 nm using a microplate reader to determine cell viability.[7]
-
-
Protocol:
-
Culture chondrocytes in 6-well plates and treat with this compound for a specified duration (e.g., 14 days).[7]
-
Extract total RNA from the chondrocytes using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative real-time PCR using specific primers for target genes (e.g., Collagen II, Sox9, Aggrecan, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Procedure:
-
Culture chondrocytes on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate with primary antibodies against target proteins (e.g., Collagen II, β-catenin).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize under a fluorescence microscope.[7]
-
Signaling Pathways and Mechanisms of Action
The chondroprotective and anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cartilage homeostasis and degradation.
TGF-β/SMAD Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in chondrocyte proliferation, differentiation, and extracellular matrix synthesis. Strontium appears to positively influence this pathway.
-
Mechanism: Strontium treatment has been shown to increase the expression of TGF-β1.[6] This leads to the activation of the canonical SMAD2/3 pathway, which in turn promotes the expression of chondrogenic markers such as Collagen II and Aggrecan. It is hypothesized that strontium directs TGF-β1 signaling towards the chondroprotective SMAD3 phosphorylation over the SMAD1/5/9 pathway, which is associated with chondrocyte hypertrophy and degradation.[4]
Caption: Proposed mechanism of this compound action on the TGF-β/SMAD pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of joint development and its dysregulation is implicated in osteoarthritis pathogenesis. Aberrant activation of this pathway can lead to chondrocyte hypertrophy and cartilage degradation.
-
Mechanism: Strontium ranelate has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] It is proposed that strontium treatment leads to a decrease in the nuclear accumulation of β-catenin. This inhibition of β-catenin activity results in the downregulation of its target genes, which include matrix metalloproteinases (MMPs) that are responsible for cartilage degradation. By suppressing this catabolic pathway, strontium helps to preserve the cartilage matrix.[7]
Caption: Proposed inhibitory effect of this compound on the Wnt/β-catenin pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical investigation of this compound in an osteoarthritis model.
Caption: A typical experimental workflow for investigating this compound in OA.
Conclusion and Future Directions
The preliminary evidence presented in this guide suggests that this compound holds promise as a potential disease-modifying agent for osteoarthritis. Its demonstrated ability to promote an anabolic environment in chondrocytes while suppressing inflammatory and catabolic pathways in preclinical models is encouraging.[2] However, further research is warranted to fully elucidate its mechanism of action and to establish its efficacy and safety profile in more detail.
Future studies should focus on:
-
Conducting dose-response studies to determine the optimal therapeutic window for this compound.
-
Investigating the long-term effects of this compound on joint structure and function.
-
Exploring the synergistic effects of this compound with other therapeutic agents.
-
Translating these preclinical findings into well-designed clinical trials in human patients with osteoarthritis.
This technical guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing novel and effective treatments for osteoarthritis.
References
- 1. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Strontium Promotes Transforming Growth Factors β1 and β2 Expression in Rat Chondrocytes Cultured In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strontium ranelate reduces the urinary level of cartilage degradation biomarker CTX-II in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Discovery of Strontium Gluconate's Effects on Extracellular Matrix Production: A Technical Whitepaper
Abstract
The integrity of the extracellular matrix (ECM) is fundamental to the health and function of connective tissues, including cartilage, bone, and skin. Pathological conditions such as osteoarthritis are characterized by a progressive degradation of the ECM. Recent scientific investigations have identified strontium, particularly in the form of strontium gluconate, as a promising agent capable of modulating ECM dynamics. This technical guide synthesizes the pivotal research on the discovery of this compound's effects on ECM production. It details a dual mechanism of action: the stimulation of anabolic pathways leading to the synthesis of key ECM components, such as type II collagen and aggrecan, and the inhibition of catabolic processes by downregulating matrix-degrading enzymes like matrix metalloproteinase-13 (MMP-13). This document provides an in-depth review of the experimental protocols, quantitative data from key studies, and the molecular signaling pathways implicated in strontium's chondroprotective effects. These findings underscore the therapeutic potential of this compound in the development of disease-modifying drugs for degenerative tissue disorders.
Introduction to ECM and the Role of Strontium
The extracellular matrix is a complex and dynamic network of macromolecules, primarily composed of collagens, proteoglycans, and glycoproteins. It provides structural support to cells and tissues and plays a crucial role in regulating cellular processes, including proliferation, differentiation, and migration. In articular cartilage, the ECM is responsible for its tensile strength and resistance to compressive forces, with type II collagen and aggrecan being the most critical structural components. A disruption in the balance between ECM synthesis and degradation leads to degenerative diseases like osteoarthritis (OA).
Strontium is a trace element with chemical similarities to calcium, allowing it to influence various biological processes, especially within bone and cartilage. While historically investigated for its role in bone metabolism, recent research has focused on its direct effects on chondrocytes and cartilage ECM. Strontium compounds, including this compound (Glu-Sr), have been shown to possess a unique dual-action capability: promoting the anabolic activities of chondrocytes while simultaneously suppressing catabolic and inflammatory responses that lead to ECM breakdown.[1][2]
Strontium's Dual-Action Effect on Extracellular Matrix Dynamics
Research has demonstrated that strontium exerts a favorable influence on cartilage health by modulating the intricate balance of ECM turnover. This is achieved through a coordinated stimulation of matrix synthesis and inhibition of enzymatic degradation.
Stimulation of ECM Synthesis
In vitro and in vivo studies have consistently shown that strontium promotes the production of essential cartilage matrix components. In cultured rat articular chondrocytes, strontium treatment leads to a dose-dependent increase in total collagen content.[3][4] Specifically, strontium strongly stimulates the gene and protein expression of type II collagen (COL2A1) , the primary collagenous component of hyaline cartilage.[3][5]
Furthermore, strontium enhances the expression of SOX9 , a master transcription factor essential for chondrocyte differentiation and the expression of other crucial matrix genes.[1][6] This leads to an upregulation of aggrecan (ACAN) , the major proteoglycan in cartilage that is responsible for its compressive stiffness.[1][7] The anabolic effects are also linked to an increase in Insulin-like Growth Factor-1 (IGF-1) , a potent stimulator of cartilage matrix formation.[3][5]
Inhibition of ECM Degradation
A key feature of osteoarthritis is the excessive degradation of the ECM by matrix metalloproteinases (MMPs). Strontium has been found to effectively counter this process. The most significant finding is the dose-dependent downregulation of MMP-13 , a collagenase that plays a primary role in the degradation of type II collagen.[3][5][8] By repressing MMP-13 expression, strontium helps preserve the structural integrity of the collagen network.[3][9] Studies have also indicated that strontium can reduce the expression of other catabolic enzymes, including MMP-1, MMP-3, MMP-9, and Cathepsin K.[7][9]
This protective effect is further enhanced by strontium's anti-inflammatory properties. In OA models, this compound has been shown to down-regulate the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) , a key mediator of cartilage destruction.[1][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on the effects of strontium on chondrocyte ECM production.
Table 1: Effect of Strontium Chloride on Rat Chondrocyte Gene and Protein Expression (In Vitro)
| Concentration | Target Molecule | Effect | Citation |
| 1-5 mM | Total Collagen Content | Increased dose-dependently | [3][5] |
| 3 mM & 5 mM | Type II Collagen (mRNA & Protein) | Strongly stimulated | [3][5] |
| 3 mM & 5 mM | IGF-1 (mRNA & Protein) | Strongly stimulated | [3][5] |
| 1-5 mM | MMP-13 (mRNA & Protein) | Decreased dose-dependently | [3][5] |
Table 2: Effect of Oral this compound on Gene Expression in Chondrocytes from OA Rat Model (In Vivo)
| Treatment | Target Molecule | Effect | Citation |
| Glu-Sr | Collagen II (COL2A1) | Up-regulated | [1][2] |
| Glu-Sr | Sox9 | Up-regulated | [1][6] |
| Glu-Sr | Aggrecan (ACAN) | Up-regulated | [1][2] |
| Glu-Sr | IL-1β | Down-regulated | [1] |
Key Experimental Protocols
The discoveries regarding this compound's effects are grounded in rigorous experimental methodologies, both in vitro and in vivo.
In Vitro Analysis of Strontium on Rat Articular Chondrocytes
-
Objective: To determine the direct, dose-dependent effects of strontium on collagen synthesis and the expression of related anabolic and catabolic genes in chondrocytes.
-
Methodology:
-
Cell Isolation: Articular cartilage is harvested from the femoral condyles and tibial plateaus of Wistar rats. Chondrocytes are isolated via enzymatic digestion using pronase and collagenase.
-
Cell Culture: Isolated chondrocytes are cultured in a standard medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of strontium chloride (e.g., 1 mM, 3 mM, 5 mM) for a period of 24 to 72 hours.[3][4]
-
Analysis:
-
Total Collagen: The collagen content in the chondrocyte extracellular matrix is quantified by measuring hydroxyproline (B1673980) levels using a colorimetry method.[3][4]
-
Gene Expression: RNA is extracted from the cells, and the mRNA levels of Type II Collagen, IGF-1, and MMP-13 are quantified using real-time polymerase chain reaction (RT-PCR).[3][4]
-
Protein Expression: Protein levels for the same targets are determined using Western blot analysis.[3][4]
-
-
In Vivo Evaluation in an Osteoarthritis Rat Model
-
Objective: To assess the therapeutic efficacy of orally administered this compound in reducing cartilage degeneration in a surgically-induced OA model.
-
Methodology:
-
OA Induction: Osteoarthritis is induced in Sprague-Dawley rats via surgical sectioning of the anterior cruciate ligament or medial meniscal tear (MMT).[1][6]
-
Treatment Protocol: Beginning after surgery, rats are administered this compound (Glu-Sr) daily via oral gavage for a period of 8 to 12 weeks. A control group receives a placebo.[1][9]
-
Tissue Harvesting: At the end of the treatment period, the animals are sacrificed, and the knee joints are harvested for analysis.
-
Analysis:
-
Histology: Articular cartilage degeneration is evaluated histologically using Safranin-O or Toluidine Blue staining to assess proteoglycan loss and cartilage structure.[6]
-
Immunohistochemistry: The expression of key proteins like SOX9 in the cartilage is assessed.[6]
-
Gene Expression: Chondrocytes are isolated from the harvested cartilage, and gene expression analysis (RT-PCR) is performed for markers such as Collagen II, Aggrecan, Sox9, and IL-1β.[1]
-
-
Molecular Mechanisms and Signaling Pathways
Strontium's beneficial effects on the ECM are orchestrated through the modulation of specific intracellular signaling pathways that govern chondrocyte function.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of chondrogenesis. Studies suggest that strontium ranelate promotes chondrogenic differentiation by inhibiting the Wnt/β-catenin signaling pathway.[7][8] In a chondrogenic environment, strontium treatment leads to decreased expression and nuclear translocation of β-catenin.[8] This inhibition relieves the suppression of chondrogenic master regulators like SOX9, thereby promoting the expression of cartilage matrix genes such as type II collagen and aggrecan.[7]
TGF-β/SMAD Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway is also implicated. Strontium has been shown to promote the phosphorylation of SMAD3, a key downstream effector of the TGF-β pathway.[10] Activated SMAD3, in turn, enhances the transcription of COL2A1 and ACAN, contributing to the anabolic effect of strontium on chondrocytes.[10]
The diagrams below illustrate the experimental workflow and the proposed signaling cascade.
Caption: Overview of In Vitro and In Vivo Experimental Workflows.
Caption: Proposed Signaling Pathways for Strontium's Effect on ECM.
Implications for Drug Development and Future Research
The discovery of this compound's dual-action, chondroprotective effects presents a significant opportunity for the development of disease-modifying osteoarthritis drugs (DMOADs). Its ability to both build cartilage matrix and prevent its breakdown addresses the core pathology of OA.
Potential Therapeutic Applications:
-
Osteoarthritis: Systemic or local administration could slow or reverse cartilage degeneration.
-
Cartilage Repair: Use in conjunction with tissue engineering scaffolds to enhance the quality of repaired tissue.
-
Dermatology and Anti-Aging: The principles of promoting collagen synthesis and inhibiting MMPs are central to anti-aging skincare, suggesting a potential topical application.
Future Research Directions:
-
Elucidation of the primary cell surface receptor for strontium in chondrocytes.
-
Further investigation into the dose-response relationship and long-term safety of this compound for cartilage health.
-
Clinical trials to validate the efficacy of this compound in human patients with osteoarthritis.
-
Development of targeted delivery systems to concentrate strontium at the site of cartilage damage, maximizing efficacy and minimizing potential systemic side effects.
Conclusion
The body of evidence strongly supports the role of strontium, and specifically this compound, as a potent modulator of extracellular matrix production in chondrocytes. Through a dual mechanism that enhances the synthesis of type II collagen and aggrecan while inhibiting the degradative action of MMP-13, strontium demonstrates significant therapeutic potential. The modulation of key signaling pathways, including the Wnt/β-catenin and TGF-β/SMAD pathways, provides a molecular basis for these effects. This technical guide consolidates the critical data and experimental frameworks that form the foundation of this discovery, paving the way for further research and the development of novel therapies for degenerative joint diseases.
References
- 1. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of strontium on collagen content and expression of related genes in rat chondrocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Strontium ranelate reduces cartilage degeneration and subchondral bone remodeling in rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Strontium ranelate reduces the progression of experimental dog osteoarthritis by inhibiting the expression of key proteases in cartilage and of IL-1β in the synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies of Strontium Gluconate in Glucocorticoid-Induced Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucocorticoid-induced osteoporosis (GIO) is the most prevalent form of secondary osteoporosis, characterized by a significant reduction in bone formation and a transient increase in bone resorption.[1][2] This leads to rapid bone loss and an elevated risk of fractures.[1][3] Current therapeutic strategies often have limitations, necessitating the exploration of novel treatment modalities. Strontium salts, particularly strontium ranelate, have demonstrated a unique dual mechanism of action by simultaneously stimulating bone formation and inhibiting bone resorption.[4][5][6] Emerging research on strontium gluconate suggests its potential as a therapeutic agent for GIO, leveraging similar mechanisms with good biocompatibility and absorption.[7][8]
This technical guide provides a comprehensive overview of the foundational science and preclinical evidence from exploratory studies on this compound for the treatment of GIO. It details the molecular pathogenesis of GIO, the proposed mechanism of action of strontium compounds, and the experimental protocols utilized in preclinical models. Quantitative data from key studies are presented in a structured format to facilitate analysis and comparison. Furthermore, signaling pathways and experimental workflows are visually represented to provide a clear and concise understanding of the underlying biological processes and research methodologies.
Pathogenesis of Glucocorticoid-Induced Osteoporosis (GIO)
Long-term or high-dose glucocorticoid administration detrimentally affects bone homeostasis through various mechanisms, primarily by suppressing bone formation and transiently increasing bone resorption.[1][9][10]
2.1 Impact on Bone Formation:
Glucocorticoids directly inhibit the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[9][11] They also induce apoptosis (programmed cell death) in mature osteoblasts and osteocytes.[9][12][13] This net effect leads to a significant reduction in the bone formation rate. Key molecular pathways implicated in the anti-osteoblastic effects of glucocorticoids include:
-
Inhibition of Wnt/β-catenin Signaling: Glucocorticoids upregulate the expression of Wnt signaling antagonists such as Dickkopf-1 (DKK1) and Sclerostin (SOST).[9][12] These antagonists prevent Wnt ligands from binding to their receptors, leading to the degradation of β-catenin and subsequent downregulation of genes essential for osteoblastogenesis.[9]
-
Suppression of other Osteogenic Pathways: Glucocorticoids can also interfere with other signaling pathways crucial for bone formation, such as the Transforming Growth Factor-Beta (TGF-β) and Bone Morphogenetic Protein (BMP) pathways.[9]
2.2 Impact on Bone Resorption:
In the initial phase of GIO, there is a transient increase in bone resorption.[1][11] Glucocorticoids promote the differentiation and activity of osteoclasts, the cells that break down bone tissue. This is achieved by:
-
Altering the RANKL/OPG Ratio: Glucocorticoids increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG), in osteoblasts and osteocytes.[1][9] An elevated RANKL/OPG ratio promotes the formation and activation of osteoclasts.[9]
-
Prolonging Osteoclast Lifespan: Glucocorticoids can also extend the lifespan of mature osteoclasts by inhibiting their apoptosis.[9]
Signaling Pathway in Glucocorticoid-Induced Osteoporosis
Caption: Pathogenesis of Glucocorticoid-Induced Osteoporosis.
This compound: Proposed Mechanism of Action
Strontium, being chemically similar to calcium, has a high affinity for bone tissue. Strontium salts have been shown to rebalance (B12800153) bone remodeling by promoting bone formation and inhibiting bone resorption.[5]
3.1 Stimulation of Bone Formation:
The primary anabolic effect of strontium is attributed to the activation of the canonical Wnt/β-catenin signaling pathway.[14][15] Strontium has been shown to:
-
Activate the Calcium-Sensing Receptor (CaSR): Strontium ions can act as agonists for the CaSR on osteoblasts.[5][15] Activation of CaSR triggers downstream signaling cascades, including the PI3K/Akt pathway, which leads to the inhibition of Glycogen Synthase Kinase 3β (GSK-3β).[15][16] Inactivated GSK-3β is unable to phosphorylate β-catenin, preventing its degradation and allowing it to accumulate in the cytoplasm and translocate to the nucleus to promote the transcription of osteogenic genes.[15]
-
Modulate Wnt Ligand Expression: Some studies suggest that strontium may also increase the expression of Wnt ligands, further amplifying the signaling cascade.[15]
-
Downregulate Sclerostin: Strontium has been reported to decrease the expression of sclerostin, a potent inhibitor of the Wnt pathway.[15][16]
3.2 Inhibition of Bone Resorption:
Strontium also exerts an anti-resorptive effect by:
-
Modulating the RANKL/OPG System: By acting on osteoblasts, strontium can decrease the expression of RANKL and increase the production of OPG.[5][15] This shift in the RANKL/OPG ratio inhibits the differentiation and activity of osteoclasts.[5]
-
Inducing Osteoclast Apoptosis: Strontium may also directly promote the apoptosis of mature osteoclasts.[5]
Signaling Pathway of Strontium's Action on Bone Cells
Caption: Proposed Mechanism of Action of Strontium on Bone Cells.
Experimental Protocols
The following protocols are based on a key exploratory study investigating this compound in a rat model of GIO.[7]
4.1 Glucocorticoid-Induced Osteoporosis (GIO) Animal Model:
-
Species and Strain: Sprague-Dawley (SD) rats are commonly used.[7] Other models include mice, rabbits, and sheep.[17][18]
-
Induction Agent: Dexamethasone (B1670325) (DEX) is a frequently used glucocorticoid for inducing GIO in animal models.[7] Prednisolone (B192156), administered via slow-release pellets, is also a common method, particularly in mice.[10][19]
-
Dosage and Administration: In the this compound study, thirty-two SD rats were used.[7] The specific dosage and administration route for DEX to induce osteoporosis were not detailed in the abstract but intramuscular or subcutaneous injections are common.[17] For instance, a systematic review mentions dexamethasone administered intramuscularly at 2.5 mg/kg.[17]
-
Duration: The duration of glucocorticoid administration to induce significant bone loss varies, but is typically several weeks. For example, prednisolone pellets in mice are often administered for 4 weeks.[19]
4.2 In Vitro Experiments:
-
Cell Culture: Rat bone marrow mesenchymal stem cells (rBMSCs) were utilized to assess the effects of this compound on osteogenesis.[7]
-
Experimental Groups:
-
Control rBMSCs
-
rBMSCs treated with Dexamethasone (DEX) to mimic GIO conditions in vitro.
-
rBMSCs co-treated with DEX and this compound (GluSr).
-
-
Assays:
-
Apoptosis Assays: To determine if this compound could alleviate DEX-induced apoptosis of osteoblast precursor cells and rBMSCs.[7]
-
Osteogenic Differentiation Assays: To evaluate the effect of this compound on the differentiation of rBMSCs into osteoblasts, likely involving markers such as alkaline phosphatase (ALP) activity and mineralization assays (e.g., Alizarin Red staining).[7]
-
4.3 In Vivo Experiments:
-
Animal Groups: Thirty-two SD rats were divided into four groups:
-
Control Group
-
GIO Model Group (treated with DEX)
-
GIO + Low-dose this compound Group
-
GIO + High-dose this compound Group
-
-
Treatment: this compound was administered to the treatment groups.
-
Outcome Measures:
-
Bone Microarchitecture Analysis: Femora were likely analyzed using micro-computed tomography (µCT) to assess parameters such as bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Histomorphometry: Histological analysis of bone sections to assess cellular changes, such as osteoblast and osteoclast numbers.
-
Gene Expression Analysis: Microarray analysis was performed on the femora of GIO rats treated with this compound to identify the signaling pathways involved in its therapeutic effects.[7]
-
Experimental Workflow
Caption: General Experimental Workflow for Preclinical GIO Studies.
Quantitative Data Summary
The following tables summarize the key findings from the exploratory study on this compound in GIO rat models.[7] The exact quantitative values were not available in the abstract, so the data is presented qualitatively based on the reported outcomes.
Table 1: In Vitro Effects of this compound (GluSr) on Rat Bone Marrow Stromal Cells (rBMSCs)
| Experimental Condition | Apoptosis of Osteoblast Precursors & rBMSCs | Osteogenic Differentiation of rBMSCs |
| Dexamethasone (DEX) | Increased | Inhibited |
| DEX + GluSr | Markedly Alleviated | Enhanced |
Table 2: In Vivo Effects of this compound (GluSr) in a GIO Rat Model
| Treatment Group | Osteoblast Survival | Osteoclast Differentiation | Bone Formation |
| GIO Model | Decreased | Increased | Inhibited |
| GIO + GluSr | Effectively Promoted | Inhibited | Restored |
Table 3: Signaling Pathways Implicated by Microarray Analysis in GluSr-Treated GIO Rats
| Signaling Pathway | Involvement in Bone Restoration by GluSr |
| Glucocorticoid Receptor (GR) Signaling | Implicated |
| Estrogen Receptor (ESR) Signaling | Implicated |
| Vitamin D Receptor (VDR) Signaling | Implicated |
Conclusion and Future Directions
Exploratory studies indicate that this compound is a promising candidate for the prevention and treatment of glucocorticoid-induced osteoporosis.[7] It appears to mitigate the detrimental effects of glucocorticoids by alleviating apoptosis of bone-forming cells and promoting their differentiation, while also inhibiting osteoclast activity.[7] The mechanism of action likely involves the modulation of key signaling pathways such as the glucocorticoid receptor, estrogen receptor, and vitamin D receptor pathways.[7]
Future research should focus on:
-
Elucidating the precise molecular interactions of this compound with the Wnt/β-catenin pathway in the context of GIO.
-
Conducting dose-response studies to determine the optimal therapeutic window.
-
Performing long-term studies in larger animal models to assess both the efficacy and safety of this compound.
-
Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into a viable therapeutic option for patients suffering from GIO.[2][20][21]
References
- 1. Glucocorticoid-induced osteoporosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid-induced osteoporosis: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. mdpi.com [mdpi.com]
- 6. ccjm.org [ccjm.org]
- 7. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pathogenic mechanisms of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of glucocorticoid-induced osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Glucocorticoid-Induced Osteoporosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Animal Model for Glucocorticoid Induced Osteoporosis: A Systematic Review from 2011 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. Instructions for producing a mouse model of glucocorticoid-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Glucocorticoid-induced osteoporosis: from clinical trials to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
basic properties of strontium gluconate for biomedical applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium gluconate, an organic salt of strontium, has emerged as a compound of significant interest in the biomedical field, particularly for applications in bone health and disease. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, biological activities, and mechanisms of action. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for foundational research in this area are provided, and the complex signaling pathways modulated by strontium are visually represented through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for bone-related disorders.
Physicochemical Properties
This compound is a white to off-white, odorless, solid powder or granular substance that is soluble in cold water.[1] The gluconate salt form of strontium is reported to have better absorption compared to strontium carbonate.[1]
| Property | Value | Reference |
| Molecular Formula | C12H22O14Sr | [2] |
| Molecular Weight | 477.91 g/mol | [2] |
| CAS Number | 10101-21-0 (anhydrous) | [2][3] |
| Appearance | White to off-white crystalline powder or granules | [1][2] |
| Solubility | Soluble in cold water | [1] |
| Stability | Stable under normal conditions | [1] |
Pharmacokinetics
A study in healthy male volunteers using intravenous administration of 5 mmol this compound provided insights into its pharmacokinetic profile.
| Parameter | Value | Reference |
| Mean Half-life | 5.4 days | [4] |
| Total Clearance (CL) | 9.4 ml/min | [4] |
| Renal Clearance (CLR) | 5.4 ml/min | [4] |
| Non-renal Clearance (CLNR) | 4.0 ml/min | [4] |
| Apparent Volume of Distribution at Steady State | 64 l | [4] |
Biological Activity and Mechanism of Action
This compound exhibits a dual effect on bone metabolism, promoting bone formation while simultaneously inhibiting bone resorption. This action is primarily attributed to its influence on osteoblasts and osteoclasts.
Effects on Osteoblasts and Bone Formation
Strontium compounds have been shown to enhance the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[5] Studies have demonstrated that strontium can stimulate the expression of key osteogenic genes, leading to increased bone matrix synthesis.[6] Specifically, this compound has been shown to enhance the osteogenic differentiation of rat bone marrow stem cells (rBMSCs) in vitro.[5]
Effects on Osteoclasts and Bone Resorption
In addition to its anabolic effects, strontium also exhibits anti-resorptive properties by inhibiting the activity of osteoclasts, the cells that break down bone tissue. This compound has been shown to inhibit osteoclast differentiation and promote osteoblast survival in glucocorticoid-induced osteoporosis (GIOP) rat models.[5]
Signaling Pathways
The biological effects of strontium are mediated through the modulation of several key signaling pathways in bone cells.
Calcium-Sensing Receptor (CaSR) Pathway
Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor expressed on osteoblasts and osteoclasts.[7] Activation of the CaSR by strontium triggers downstream signaling cascades, including the activation of phospholipase Cβ, leading to the release of intracellular calcium and the activation of MAPK/ERK1/2 and Wnt/NFATc signaling.[7]
Wnt/β-catenin Signaling Pathway
Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical pathway for osteoblast differentiation and bone formation.[6] This activation can lead to increased expression of β-catenin in the nucleus, which in turn promotes the transcription of osteogenic genes.[6]
RANKL/OPG Signaling Pathway
Strontium modulates the RANKL/OPG signaling pathway, which is a key regulator of osteoclast differentiation and activity. Strontium has been shown to decrease the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG), a decoy receptor for RANKL, in osteoblasts.[8] This shift in the RANKL/OPG ratio leads to a reduction in osteoclastogenesis.
In Vitro and In Vivo Evidence
In Vitro Studies
A study investigating the effects of this compound on rat bone marrow stem cells (rBMSCs) found that it significantly alleviated dexamethasone-induced apoptosis and enhanced osteogenic differentiation.[5]
In Vivo Studies
In a glucocorticoid-induced osteoporosis (GIOP) rat model, this compound effectively promoted osteoblast survival, inhibited osteoclast differentiation, and restored bone formation.[5] Microarray analysis of the femora from these rats revealed the involvement of the glucocorticoid receptor, estrogen receptor, and vitamin D receptor signaling pathways in the restorative effects of this compound.[5]
Experimental Protocols
In Vitro Osteogenic Differentiation of Rat Bone Marrow Stem Cells (rBMSCs)
Objective: To assess the effect of this compound on the osteogenic differentiation of rBMSCs.
Methodology:
-
Cell Culture: rBMSCs are cultured in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Osteogenic Induction: To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic cocktail typically containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Treatment: Experimental groups are treated with varying concentrations of this compound dissolved in the osteogenic induction medium. A control group receives the osteogenic medium without this compound.
-
Assays:
-
Alkaline Phosphatase (ALP) Activity: ALP activity, an early marker of osteoblast differentiation, is measured at specific time points (e.g., day 7 and 14) using a colorimetric assay.
-
Mineralization Assay: Alizarin Red S staining is performed at later time points (e.g., day 21) to visualize and quantify calcium deposition, a marker of mature osteoblasts.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of osteogenic marker genes such as Runt-related transcription factor 2 (Runx2), ALP, and Osteocalcin.
-
Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of osteoporosis.
Methodology:
-
Animal Model: Thirty-two Sprague-Dawley (SD) rats are typically used and divided into four groups: a sham control group, a GIOP model group, a this compound treatment group, and a positive control group (e.g., treated with a known osteoporosis drug).[5]
-
Induction of GIOP: The GIOP model is established by daily subcutaneous injections of a glucocorticoid, such as dexamethasone, for a specified period (e.g., 8 weeks). The sham group receives vehicle injections.
-
Treatment: Following the induction of osteoporosis, the treatment group receives daily oral administration of this compound for a defined duration (e.g., 4 weeks).
-
Analysis:
-
Bone Mineral Density (BMD): Femoral and vertebral BMD is measured using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).
-
Histomorphometry: Bone sections are prepared and stained (e.g., with H&E and Masson's trichrome) to analyze bone microarchitecture, including trabecular number, thickness, and separation.
-
Biomechanical Testing: The mechanical strength of the bones (e.g., femur) is assessed using three-point bending tests.
-
Microarray Analysis: Femoral tissues can be harvested for microarray analysis to investigate changes in gene expression profiles in response to this compound treatment.[5]
-
Conclusion
This compound demonstrates significant potential for biomedical applications, particularly in the treatment of bone disorders like osteoporosis. Its favorable physicochemical properties, coupled with its dual-action mechanism of promoting bone formation and inhibiting bone resorption, make it a compelling candidate for further research and development. The modulation of key signaling pathways, including the CaSR, Wnt/β-catenin, and RANKL/OPG pathways, provides a molecular basis for its therapeutic effects. The experimental protocols and data presented in this guide offer a solid foundation for scientists and researchers to build upon in their exploration of this compound's full therapeutic potential. Further investigation into its long-term safety and efficacy in clinical settings is warranted.
References
- 1. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urmc.rochester.edu [urmc.rochester.edu]
- 5. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anabolic Impact of Strontium Gluconate on Chondrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strontium, a trace element with properties similar to calcium, has demonstrated significant potential in the management of cartilage-related degenerative diseases such as osteoarthritis. This technical guide delves into the anabolic activity of strontium, with a particular focus on strontium gluconate, on chondrocytes, the sole cellular component of cartilage. We will explore the molecular mechanisms, summarize key quantitative findings from in vitro and in vivo studies, and provide detailed experimental protocols. The intricate signaling pathways modulated by strontium are also visualized to offer a comprehensive understanding of its chondroprotective and regenerative effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of rheumatology, orthopedics, and pharmaceutical development.
Introduction
Articular cartilage, due to its avascular and aneural nature, possesses a limited capacity for self-repair. Damage to this tissue, often resulting from trauma or degenerative conditions like osteoarthritis, can lead to progressive deterioration of joint function and significant pain. Current therapeutic strategies primarily focus on symptomatic relief and do not effectively address the underlying cartilage degradation. Strontium has emerged as a promising therapeutic agent due to its dual action of promoting bone formation and inhibiting bone resorption[1][2][3]. Recent research has extended its application to cartilage, revealing its potent anabolic effects on chondrocytes[4][5][6]. This guide will provide an in-depth analysis of the scientific evidence supporting the use of this compound in promoting chondrocyte anabolic activity.
Molecular Mechanisms of Strontium's Anabolic Activity
Strontium exerts its anabolic effects on chondrocytes through the modulation of several key signaling pathways. The primary mechanism involves the Transforming Growth Factor-β (TGF-β)/SMAD pathway, with emerging evidence also pointing to the involvement of the Wnt/β-catenin and PI3K-Akt signaling pathways.
The TGF-β/SMAD Signaling Pathway
The TGF-β signaling pathway plays a crucial role in chondrocyte proliferation, differentiation, and extracellular matrix (ECM) synthesis. Strontium has been shown to direct TGF-β1 signaling towards SMAD3 phosphorylation, which promotes the expression of key anabolic genes, while inhibiting the SMAD1/5/9 phosphorylation pathway that is associated with chondrocyte hypertrophy and differentiation[7][8].
Specifically, strontium upregulates the expression of TGF-β1. This leads to an increased ratio of phosphorylated SMAD3 (pSMAD3) to total SMAD3, while decreasing the ratio of phosphorylated SMAD1/5/9 (pSMAD1/5/9) to total SMAD1/5/9. The activation of the pSMAD3 pathway subsequently enhances the expression of crucial cartilage matrix proteins, including Collagen Type II Alpha 1 (COL2A1) and Aggrecan (ACAN). Conversely, the inhibition of the pSMAD1/5/9 pathway leads to a decrease in the expression of chondrocyte hypertrophy markers such as Collagen Type X Alpha 1 (COL10A1), Secreted Phosphoprotein 1 (SPP1), and Alkaline Phosphatase (ALPL)[7].
References
- 1. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]
- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium for Treating Osteoporosis and for Bone Health [webmd.com]
- 4. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Assessment of Strontium Gluconate's Therapeutic Potential for Cartilage Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an initial assessment of the therapeutic potential of strontium gluconate in mitigating cartilage degradation, a key factor in osteoarthritis (OA). Emerging preclinical evidence suggests that this compound exerts a dual action on cartilage homeostasis: it promotes anabolic processes in chondrocytes while simultaneously inhibiting catabolic and inflammatory pathways. In vitro studies have demonstrated the capacity of strontium compounds to upregulate the expression of essential cartilage matrix components, including type II collagen and aggrecan. Furthermore, strontium has been shown to counteract the inflammatory effects of interleukin-1β (IL-1β), a key cytokine implicated in OA pathogenesis. In vivo studies using animal models of OA have corroborated these findings, showing that oral administration of this compound can reduce cartilage degeneration and delay disease progression. The primary mechanisms of action appear to involve the modulation of key signaling pathways, notably the TGF-β/SMAD and Wnt/β-catenin pathways, which are critical for chondrocyte differentiation and function. While clinical data for this compound is not yet available, extensive research on strontium ranelate for osteoporosis and OA provides a strong rationale for further investigation. This document consolidates the current preclinical data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development in this promising area.
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies for OA are largely palliative, focusing on symptom management rather than addressing the underlying cartilage degradation. Consequently, there is a significant unmet medical need for disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse the degenerative process.
Strontium, a trace element with chemical similarities to calcium, has garnered considerable interest for its beneficial effects on bone metabolism. Strontium ranelate has been investigated for the treatment of osteoporosis and has also shown promise in clinical trials for knee OA.[1][2] More recently, strontium in the form of this compound has been explored for its direct effects on cartilage. This guide provides a comprehensive overview of the initial preclinical evidence supporting the therapeutic potential of this compound for cartilage degradation.
Mechanism of Action
The therapeutic effects of strontium on cartilage appear to be multifactorial, involving the stimulation of anabolic pathways and the inhibition of catabolic and inflammatory processes within the joint.
-
Anabolic Effects: Strontium has been shown to promote the synthesis of key cartilage matrix components. It upregulates the expression of genes encoding for type II collagen (COL2A1), aggrecan (ACAN), and SOX9, a master transcription factor for chondrogenesis.[3][4] This anabolic activity is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β)/SMAD signaling pathway.[5][6]
-
Anti-catabolic and Anti-inflammatory Effects: Strontium compounds have demonstrated the ability to counteract the catabolic effects of pro-inflammatory cytokines such as IL-1β.[3][7] This includes the downregulation of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the cartilage matrix.[8][9] The inhibition of the Wnt/β-catenin signaling pathway is another proposed mechanism through which strontium may exert its anti-catabolic and pro-chondrogenic effects.[8]
Data Presentation
In Vitro Evidence
In vitro studies provide foundational evidence for the direct effects of strontium on chondrocytes.
Table 1: Effects of this compound on Gene Expression in IL-1β-induced Rat Chondrocytes [3]
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Control) |
| Collagen II | IL-1β | ↓ (Significant Decrease) |
| IL-1β + this compound (500 μM) | ↑ (Significantly higher than IL-1β group) | |
| IL-1β + this compound (1000 μM) | ↑↑ (Significantly higher than IL-1β group) | |
| Sox9 | IL-1β | ↓ (Significant Decrease) |
| IL-1β + this compound (500 μM) | ↑ (Significantly higher than IL-1β group) | |
| IL-1β + this compound (1000 μM) | ↑↑ (Significantly higher than IL-1β group) | |
| Aggrecan (ACAN) | IL-1β | ↓ (Significant Decrease) |
| IL-1β + this compound (500 μM) | ↑ (Significantly higher than IL-1β group) | |
| IL-1β + this compound (1000 μM) | ↑↑ (Significantly higher than IL-1β group) | |
| IL-1β | IL-1β | ↑ (Significant Increase) |
| IL-1β + this compound (500 μM) | ↓ (Significantly lower than IL-1β group) | |
| IL-1β + this compound (1000 μM) | ↓↓ (Significantly lower than IL-1β group) | |
| ADAMTS5 | IL-1β | ↑ (Significant Increase) |
| IL-1β + this compound (500 μM) | ↓ (Significantly lower than IL-1β group) | |
| IL-1β + this compound (1000 μM) | ↓↓ (Significantly lower than IL-1β group) |
Table 2: Effects of Strontium on Proliferation and Differentiation Markers in Bovine Chondrocytes [5]
| Marker | Strontium Concentration | Effect |
| Proliferation | ||
| COL2A1 mRNA | 1 µg/ml | ↑ (Upregulated) |
| ACAN mRNA | 1 µg/ml | ↑ (Upregulated) |
| Differentiation (Hypertrophy) | ||
| COL10A1 mRNA | 10 µg/ml | ↓ (Downregulated) |
| ALPL mRNA | 1 µg/ml | ↓ (Downregulated) |
| SPP1 mRNA | 1 and 10 µg/ml | ↓ (Downregulated) |
In Vivo Evidence
Animal models of osteoarthritis provide crucial insights into the systemic effects of this compound.
Table 3: Effects of Oral this compound Administration on a Rat Model of Osteoarthritis [3][4]
| Parameter | Control (Sham) | OA Model | OA Model + this compound |
| Histological Score (OARSI) | Low | High | Significantly Lower than OA Model |
| Cartilage Matrix Staining (Safranin O) | Strong | Weak | Significantly Stronger than OA Model |
| Collagen II Immunohistochemistry | Strong Positive | Weak Positive | Significantly Stronger than OA Model |
| Gene Expression in Chondrocytes | |||
| Collagen II | Baseline | ↓ | ↑ (Upregulated vs. OA Model) |
| Sox9 | Baseline | ↓ | ↑ (Upregulated vs. OA Model) |
| Aggrecan (ACAN) | Baseline | ↓ | ↑ (Upregulated vs. OA Model) |
| IL-1β | Baseline | ↑ | ↓ (Downregulated vs. OA Model) |
Experimental Protocols
In Vitro Study: Effects on IL-1β-induced Chondrocyte Inflammation[3]
-
Chondrocyte Isolation and Culture:
-
Articular cartilage is harvested from the knee joints of Sprague-Dawley rats.
-
Cartilage is digested with 0.25% trypsin for 30 minutes, followed by 0.2% collagenase II for 4-6 hours at 37°C.
-
Isolated chondrocytes are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
-
IL-1β Induction and this compound Treatment:
-
Chondrocytes are seeded in 6-well plates.
-
At 80-90% confluency, cells are stimulated with 10 ng/mL of recombinant rat IL-1β for 24 hours to induce an inflammatory and catabolic state.
-
Concurrently, treatment groups are exposed to varying concentrations of this compound (e.g., 500 μM and 1000 μM).
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from chondrocytes using a suitable RNA isolation kit.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix on a real-time PCR system.
-
Relative gene expression of target genes (COL2A1, SOX9, ACAN, IL-1β, ADAMTS5) is calculated using the 2-ΔΔCt method, with GAPDH as the housekeeping gene.
-
In Vivo Study: Rat Model of Osteoarthritis[3][4]
-
Induction of Osteoarthritis:
-
Osteoarthritis is induced in the knee joints of male Sprague-Dawley rats via intra-articular injection of mono-iodoacetate (MIA) or through surgical destabilization of the medial meniscus (DMM).
-
For MIA induction, a single 2 mg injection of MIA in 50 µL of saline is administered into the intra-articular space of the right knee.
-
-
This compound Administration:
-
Rats in the treatment group receive daily oral gavage of this compound (e.g., 200 mg/kg body weight) for a specified period (e.g., 8 weeks).
-
The control OA group receives an equivalent volume of saline.
-
-
Histological Analysis:
-
At the end of the treatment period, rats are euthanized, and the knee joints are harvested.
-
Joints are fixed in 10% neutral buffered formalin, decalcified in 10% EDTA, and embedded in paraffin.
-
Sections (5 µm) are stained with Safranin O and Fast Green to assess cartilage matrix proteoglycan content.
-
Histological scoring is performed using a standardized system (e.g., OARSI score) to evaluate the severity of cartilage degradation.
-
-
Immunohistochemistry:
-
Paraffin-embedded sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., using citrate (B86180) buffer).
-
Sections are incubated with a primary antibody against type II collagen.
-
A suitable secondary antibody conjugated to a detection system (e.g., HRP-DAB) is used for visualization.
-
-
Gene Expression Analysis from Ex Vivo Chondrocytes:
-
Chondrocytes are isolated from the articular cartilage of the experimental rats as described in the in vitro protocol.
-
qRT-PCR is performed to analyze the expression of relevant genes (COL2A1, SOX9, ACAN, IL-1β).
-
Mandatory Visualization
Signaling Pathways
Caption: TGF-β/SMAD Signaling Pathway in Chondrocytes.
Caption: Wnt/β-Catenin Signaling Pathway in Cartilage Degradation.
Experimental Workflow
Caption: Experimental Workflow for Preclinical Assessment.
Discussion
The initial preclinical data for this compound presents a compelling case for its therapeutic potential in treating cartilage degradation. The dual-action mechanism, involving both anabolic and anti-catabolic effects, is particularly advantageous for a complex disease like osteoarthritis. The upregulation of key chondrogenic markers such as COL2A1, ACAN, and SOX9 suggests a direct role in promoting cartilage matrix synthesis and repair.[3][4] Concurrently, the inhibition of inflammatory mediators like IL-1β and catabolic enzymes such as ADAMTS5 indicates a protective effect against cartilage breakdown.[3][7]
The involvement of the TGF-β/SMAD and Wnt/β-catenin signaling pathways provides a molecular basis for these observations. The TGF-β pathway is well-established as a critical regulator of chondrogenesis, and its potentiation by strontium could be a key therapeutic mechanism.[5][6] Conversely, aberrant activation of the Wnt/β-catenin pathway has been implicated in OA pathogenesis, and its inhibition by strontium represents another promising avenue for intervention.[8]
While the current evidence is promising, it is important to acknowledge its limitations. The majority of the data is derived from preclinical models, and the translation of these findings to human subjects requires further investigation. Although clinical trials with strontium ranelate in knee OA have shown positive results in terms of reducing joint space narrowing and improving symptoms, it is not yet known if this compound will have a similar or superior efficacy and safety profile.[1][10] Future research should focus on elucidating the optimal dosage and long-term effects of this compound in well-designed clinical trials.
Conclusion
References
- 1. Frontiers | Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation [frontiersin.org]
- 2. Comparison of Three Experimental Models for Rat Osteoarthritis Induction [scirp.org]
- 3. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 4. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Analysis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. L-Sox5 and Sox6 Drive Expression of the Aggrecan Gene in Cartilage by Securing Binding of Sox9 to a Far-Upstream Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Melatonin Maintains Anabolic-Catabolic Equilibrium and Regulates Circadian Rhythm During Osteoarthritis Development in Animal Models: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Preparation and Use of Strontium Gluconate in Cell Culture Media
Application Notes
Introduction
Strontium is a trace element that has garnered significant interest in biomedical research, particularly for its beneficial effects on bone metabolism. It has been shown to simultaneously stimulate bone formation and inhibit bone resorption, making it a promising therapeutic agent for osteoporosis and other bone-related disorders.[1][2] Strontium gluconate, an organic salt of strontium, is often used in in vitro studies to investigate the cellular and molecular mechanisms underlying these effects. This document provides a detailed protocol for the dissolution of this compound in cell culture media for use by researchers, scientists, and drug development professionals.
Mechanism of Action
Strontium exerts its effects on bone cells through various signaling pathways. It is known to activate the calcium-sensing receptor (CaSR), which in turn triggers downstream signaling cascades.[1] Key pathways modulated by strontium include the Wnt/β-catenin pathway, which is crucial for osteoblast differentiation and bone formation, and the RANKL/OPG pathway, which regulates osteoclast activity and bone resorption.[1][2] By promoting the expression of osteogenic markers and inhibiting factors that lead to bone loss, strontium contributes to an overall anabolic effect on the skeleton.
Applications
The primary application of this compound in cell culture is to study its influence on osteogenesis and chondrogenesis. It is frequently used to treat various cell types, including:
-
Mesenchymal Stem Cells (MSCs): To investigate the induction of osteoblastic and chondrocytic differentiation.
-
Osteoblasts: To study the effects on proliferation, differentiation, and mineralization.
-
Chondrocytes: To explore its role in cartilage matrix production and potential therapeutic applications in osteoarthritis.[3]
-
Osteoclasts: To examine the inhibition of their formation and resorptive activity.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound in cell culture applications.
| Parameter | Value | Notes |
| Molecular Weight | 477.91 g/mol | Anhydrous |
| Solubility in Water | Soluble in cold water | Heating significantly increases the solubility of gluconate salts. |
| Typical Stock Solution Concentration | 100 mM - 1 M | Prepared in sterile water or a suitable buffer. |
| Effective Concentration Range in Cell Culture | 10 µM - 5 mM | The optimal concentration is cell type and application-dependent and should be determined empirically. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a sterile 100 mM stock solution of this compound.
Materials:
-
This compound powder (cell culture grade)
-
Sterile, deionized, or distilled water (cell culture grade)
-
Sterile 50 mL conical tube
-
Sterile magnetic stir bar and stir plate (optional)
-
Warming plate or water bath
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes
Methodology:
-
Calculate the required mass of this compound:
-
To prepare 50 mL of a 100 mM solution, the required mass is calculated as follows:
-
Mass (g) = 0.1 mol/L * 0.05 L * 477.91 g/mol = 2.39 g
-
-
-
Dissolution:
-
Add approximately 40 mL of sterile water to the 50 mL conical tube.
-
To aid dissolution, warm the water to 50-60°C. Caution: Do not boil the water.
-
Add the calculated mass of this compound powder to the warm water.
-
If available, add a sterile magnetic stir bar and place the tube on a stir plate at a low to medium speed until the powder is completely dissolved. Alternatively, vortex or invert the tube periodically until the solution is clear.
-
-
Volume Adjustment and Sterilization:
-
Once the this compound is fully dissolved, bring the final volume to 50 mL with sterile water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage tube.
-
-
Storage:
-
Store the sterile stock solution at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
-
Protocol 2: Supplementing Cell Culture Medium with this compound
This protocol provides a general procedure for treating cells with this compound.
Materials:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 100 mM this compound stock solution
-
Cultured cells in appropriate flasks or plates
Methodology:
-
Determine the final desired concentration of this compound. The optimal concentration should be determined through a dose-response experiment.
-
Calculate the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 1 mM this compound from a 100 mM stock solution:
-
V1 = (C2 * V2) / C1 = (1 mM * 10 mL) / 100 mM = 0.1 mL or 100 µL
-
-
Aseptically add the calculated volume of the this compound stock solution to the cell culture medium.
-
Gently mix the supplemented medium.
-
Replace the existing medium in the cell culture vessel with the freshly prepared this compound-containing medium.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
Important Considerations:
-
Precipitation: Cell culture media are rich in phosphates and bicarbonates, which can potentially form insoluble precipitates with strontium, especially at higher concentrations and physiological pH. It is crucial to visually inspect the medium after the addition of this compound for any signs of precipitation. If precipitation occurs, consider preparing the stock solution in a buffered solution with a slightly lower pH or reducing the final concentration.
-
pH: The addition of a concentrated stock solution may slightly alter the pH of the final culture medium. For sensitive applications, it is advisable to check and, if necessary, adjust the pH of the supplemented medium.
-
Control Groups: Always include a vehicle control (cells treated with the same volume of the solvent used for the stock solution, e.g., sterile water) in your experiments.
Visualizations
References
- 1. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of Strontium Gluconate for In Vivo Rat Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strontium gluconate is an organic salt of strontium that has demonstrated potential in promoting bone formation and mitigating bone loss. Its favorable biocompatibility and absorption characteristics make it a compound of interest for preclinical research in bone biology, particularly in rodent models. These application notes provide a detailed overview of the currently available data on the use of this compound in in vivo rat studies, focusing on optimal dosage, experimental protocols, and the underlying molecular mechanisms. The information is compiled from peer-reviewed literature to guide researchers in designing robust and effective preclinical studies.
Data Presentation: Strontium Compound Dosages in Rat Studies
The following tables summarize the quantitative data from key studies investigating the effects of various strontium compounds on bone metabolism in rats. It is important to note that while the focus is on this compound, data from studies using other strontium salts like chloride and ranelate are included for comparative purposes, as research on this compound is still emerging.
Table 1: this compound Dosage and Effects in a Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model
| Strontium Compound | Animal Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| This compound | Sprague-Dawley Rats (Male) | 180 mg/kg/day | Oral Gavage | 8 weeks | Restored bone formation, promoted osteoblast survival, inhibited osteoclast differentiation. | [1][2] |
Table 2: Comparative Dosages of Other Strontium Compounds in Rat Bone Studies
| Strontium Compound | Animal Model | Dosage | Administration Route | Duration | Key Outcomes | Reference |
| Strontium Chloride | Normal Rats | 0.19% - 0.40% of diet | Oral | 4 and 8 weeks | Stimulated bone formation at lower doses; induced slight mineralization defect at 0.40%. | [3][4] |
| Strontium Chloride | Adult Rats | 0.20% of diet | Oral | 8 weeks | Increased vertebral bone volume by 17% without detectable mineralization defects. | [5] |
| Strontium Ranelate | Intact Female Rats | 225, 450, 900 mg/kg/day | Oral | 2 years | Dose-dependent increases in bone strength and mass. | [6] |
| Strontium Ranelate | Rats with experimental diabetes | 250 mg/kg/day | Intravenous | 28 days | Slowed bone resorption by inhibiting osteoclasts and activating osteoblasts. | [7] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model
This protocol is based on the methodology described in the study by Wu et al. (2021).[1][2]
1. Animal Model:
- Species: Sprague-Dawley (SD) rats.
- Sex: Male.
- Grouping:
- Control Group: No treatment.
- Dexamethasone (B1670325) (DEX) Group: Glucocorticoid-induced osteoporosis model.
- DEX + this compound (GluSr) Group: GIOP model treated with this compound.
- This compound (GluSr) only Group.
2. Induction of GIOP:
- Administer dexamethasone (DEX) to induce osteoporosis. The specific dosage and administration schedule for DEX should be determined based on established protocols to induce a significant bone loss phenotype.
3. This compound Administration:
- Compound: this compound (GluSr).
- Dosage: 180 mg/kg/day.
- Route: Oral gavage.
- Duration: 8 weeks, concurrent with or following the induction of GIOP.
4. Outcome Measures:
- Bone Microarchitecture: Analyze femora using micro-computed tomography (Micro-CT) to assess parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
- Histological Analysis: Perform histological staining (e.g., H&E, TRAP staining) on bone sections to evaluate osteoblast and osteoclast activity.
- Biochemical Markers: Measure serum markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
- Gene Expression Analysis: Conduct microarray or RT-qPCR analysis on bone tissue to investigate changes in signaling pathways.
Experimental Workflow for GIOP Rat Study
Caption: Workflow for an in vivo rat study of this compound in a GIOP model.
Signaling Pathways
Strontium compounds, including this compound, have been shown to influence several key signaling pathways involved in bone metabolism.[1][8] These pathways represent potential targets for therapeutic intervention in bone diseases like osteoporosis.
Osteoblast Differentiation and Proliferation
Strontium promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances osteoblast activity through multiple pathways:
-
Wnt/β-catenin Pathway: Strontium is thought to activate the Wnt signaling pathway, leading to the accumulation of β-catenin in the nucleus, which in turn promotes the expression of osteogenic genes.
-
Ras/MAPK Pathway: Strontium can enhance the Ras/MAPK signaling cascade, leading to the phosphorylation and activation of the transcription factor Runx2, a master regulator of osteoblast differentiation.[8]
-
Cn/NFATc Pathway: Strontium activates calcineurin (Cn), which dephosphorylates the transcription factor NFATc, allowing its translocation to the nucleus to promote the expression of osteoblast-related genes.[8]
Signaling Pathway for Strontium-Induced Osteoblastogenesis
Caption: Strontium's influence on key osteoblast signaling pathways.
Inhibition of Osteoclast Activity
Strontium also plays a role in reducing bone resorption by affecting osteoclast differentiation and function:
-
OPG/RANKL Pathway: Strontium upregulates the expression of osteoprotegerin (OPG) and downregulates the expression of receptor activator of nuclear factor-κB ligand (RANKL) in osteoblasts.[8] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature osteoclasts.
Signaling Pathway for Strontium's Effect on Osteoclasts
Caption: Strontium's modulation of the OPG/RANKL pathway in bone.
Involvement of Nuclear Receptors
In the context of glucocorticoid-induced osteoporosis, this compound has been found to involve the signaling pathways of the glucocorticoid receptor (GR), estrogen receptor (ESR), and vitamin D receptor (VDR) in bone restoration.[1] The exact mechanisms of how this compound modulates these pathways require further investigation.
The available evidence suggests that this compound is a promising agent for promoting bone health. An oral dosage of 180 mg/kg/day has been shown to be effective in a rat model of glucocorticoid-induced osteoporosis.[1][2] Further research is warranted to establish the optimal dosage and long-term safety profile of this compound in various models of bone disease. The detailed protocols and pathway diagrams provided in these application notes serve as a valuable resource for researchers initiating in vivo studies with this compound. When designing experiments, it is crucial to consider the specific animal model, the duration of treatment, and the relevant endpoints to accurately assess the therapeutic potential of this compound.
References
- 1. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of low doses of stable strontium on bone metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of low doses of strontium on bone quality and quantity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium increases vertebral bone volume in rats at a low dose that does not induce detectable mineralization defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate improves bone resistance by increasing bone mass and improving architecture in intact female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repo.dma.dp.ua [repo.dma.dp.ua]
- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Strontium Gluconate Uptake and its Effects on Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, an element with chemical similarities to calcium, has garnered significant interest in the field of regenerative medicine and orthopedics for its dual role in promoting bone formation and inhibiting bone resorption. Strontium ranelate has been clinically used as an anti-osteoporotic agent.[1][2][3] The gluconate salt of strontium is being explored for its potential therapeutic effects, including in the context of osteoarthritis and bone regeneration.[3] Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell types, including osteoblasts, making them a key target for bone tissue engineering strategies.[2][3][4]
These application notes provide detailed protocols for quantifying the uptake of strontium gluconate into MSCs and for assessing its subsequent effects on osteogenic differentiation. The provided methodologies will enable researchers to accurately measure intracellular strontium levels and to correlate these with key markers of osteogenesis.
Application
This document provides protocols to:
-
Quantify the intracellular concentration of strontium in mesenchymal stem cells following treatment with this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).
-
Assess the dose-dependent and time-course effects of this compound on the osteogenic differentiation of MSCs through Alkaline Phosphatase (ALP) activity and matrix mineralization assays.
-
Provide a framework for understanding the signaling pathways activated by strontium in MSCs.
I. Protocol: Quantification of Strontium Uptake in Mesenchymal Stem Cells
This protocol details the procedure for treating MSCs with this compound and subsequently quantifying the intracellular strontium concentration.
Materials and Reagents:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Expansion Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Trace-metal free concentrated nitric acid (HNO₃)
-
Ultrapure water
-
ICP-MS or AAS instrument
Procedure:
-
Cell Seeding:
-
Culture human MSCs in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with MSC expansion medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh expansion medium and perform a cell count.
-
Seed the MSCs in 6-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in ultrapure water and sterilize it by filtration.
-
Prepare a series of working concentrations of this compound in MSC expansion medium (e.g., 0, 0.1, 1, 5, 10 mM).
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time points (e.g., 1, 6, 24, 48 hours).
-
-
Cell Harvesting and Washing:
-
After the incubation period, aspirate the strontium-containing medium.
-
Wash the cell monolayer three times with ice-cold PBS to remove any extracellular strontium.
-
Detach the cells by adding Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and wash the cell pellet twice more with ice-cold PBS, centrifuging after each wash.
-
-
Cell Lysis and Sample Preparation for ICP-MS/AAS:
-
After the final wash, resuspend the cell pellet in a known volume of ultrapure water (e.g., 500 µL) and transfer to a pre-weighed 1.5 mL microcentrifuge tube.
-
Count the cells from a parallel well to normalize the strontium content per cell.
-
To lyse the cells and digest the organic matrix, add trace-metal free concentrated nitric acid to a final concentration of 2-5%.
-
Incubate the samples at 60-80°C for at least 2 hours or until the solution is clear.
-
After digestion, dilute the samples with ultrapure water to the appropriate volume for analysis, ensuring the final acid concentration is compatible with the ICP-MS or AAS instrument (typically 1-2% HNO₃).
-
-
Analysis:
-
Analyze the samples for strontium content using ICP-MS or AAS according to the manufacturer's instructions.
-
Prepare a calibration curve using strontium standards of known concentrations.
-
The intracellular strontium concentration can be expressed as mass of strontium per cell or per million cells.
-
II. Protocol: Assessment of Osteogenic Differentiation
This section provides protocols to evaluate the effect of this compound on the osteogenic potential of MSCs.
A. Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteogenic differentiation.
Materials and Reagents:
-
MSCs treated with this compound as described above.
-
Osteogenic induction medium (MSC expansion medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate).
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Stop solution (e.g., 0.2 M NaOH).
-
96-well plate.
-
Plate reader.
Procedure:
-
Seed and treat MSCs with various concentrations of this compound in osteogenic induction medium for 7, 14, and 21 days.
-
After the desired incubation period, wash the cells twice with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the ALP activity.
-
Calculate the ALP activity as nmol of pNP produced per minute per mg of protein.[5]
B. Alizarin Red S Staining for Mineralization
Alizarin Red S (ARS) staining is used to detect calcium deposits, a hallmark of late-stage osteogenic differentiation.[6][7][8]
Materials and Reagents:
-
MSCs treated with this compound in osteogenic induction medium for 21-28 days.
-
4% Paraformaldehyde (PFA) in PBS.
-
2% Alizarin Red S solution (pH 4.1-4.3).
-
Distilled water.
-
10% Acetic acid for quantification.
-
10% Ammonium (B1175870) hydroxide (B78521) for neutralization.
Procedure:
-
After 21-28 days of culture in osteogenic induction medium with this compound, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Add 2% Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature.[7][8]
-
Aspirate the ARS solution and wash the wells four to five times with distilled water to remove non-specific staining.
-
For qualitative analysis, visualize the stained calcium deposits under a microscope.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking to destain.
-
Transfer the supernatant to a microcentrifuge tube, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.
Data Presentation
Table 1: Quantification of Strontium Uptake in MSCs
| This compound Concentration (mM) | Incubation Time (hours) | Intracellular Strontium (pg/cell) |
| 0 (Control) | 24 | Below Detection Limit |
| 0.1 | 24 | Example Value |
| 1 | 24 | Example Value |
| 5 | 24 | Example Value |
| 10 | 24 | Example Value |
| 5 | 1 | Example Value |
| 5 | 6 | Example Value |
| 5 | 24 | Example Value |
| 5 | 48 | Example Value |
Table 2: Effect of this compound on Osteogenic Differentiation of MSCs
| This compound Concentration (mM) | Day | ALP Activity (nmol/min/mg protein) | Alizarin Red S Staining (OD 405 nm) |
| 0 (Control) | 14 | Example Value | - |
| 1 | 14 | Example Value | - |
| 5 | 14 | Example Value | - |
| 10 | 14 | Example Value | - |
| 0 (Control) | 21 | Example Value | Example Value |
| 1 | 21 | Example Value | Example Value |
| 5 | 21 | Example Value | Example Value |
| 10 | 21 | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for quantifying this compound uptake and its effects on MSCs.
Caption: Signaling pathways activated by strontium in mesenchymal stem cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. karger.com [karger.com]
- 3. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. ixcellsbiotech.com [ixcellsbiotech.com]
- 8. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols: Strontium Gluconate in Tissue Engineering Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction Strontium is a trace element found in bone tissue that has garnered significant attention in regenerative medicine for its dual anabolic and anti-resorptive effects on bone metabolism.[1][2] It simultaneously stimulates bone formation by promoting osteoblast activity and inhibits bone resorption by reducing osteoclast function.[3][4] Strontium gluconate, a stable and biocompatible salt, serves as an effective source of bioactive strontium ions (Sr²⁺) for incorporation into tissue engineering scaffolds.[5][6] These functionalized scaffolds can locally deliver strontium ions to a defect site, enhancing the regenerative microenvironment and promoting more effective tissue repair, particularly in bone.[7][8] This document provides an overview of the mechanisms, quantitative effects, and detailed experimental protocols for the application of this compound in tissue engineering.
Mechanism of Action of Strontium Ions
The therapeutic effects of strontium are primarily mediated by the activity of the strontium ion (Sr²⁺). Its chemical similarity to calcium allows it to interact with key cellular receptors and signaling pathways involved in bone homeostasis.
-
Promotion of Osteogenesis: Strontium ions have been shown to enhance the proliferation and differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells.[1] This is achieved by upregulating the expression of critical osteogenic transcription factors and proteins, including Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN).[1][4][9]
-
Inhibition of Bone Resorption: Sr²⁺ effectively suppresses the differentiation of osteoclast precursors into mature, multinucleated osteoclasts and can induce apoptosis in existing osteoclasts.[4][10] This action reduces the resorptive activity at the tissue-implant interface, tipping the balance toward net bone formation.[3]
-
Promotion of Angiogenesis: The formation of new blood vessels is critical for nutrient supply and waste removal during tissue regeneration. Strontium has been found to promote angiogenesis by stimulating the expression of key growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[9][11][12]
Key Signaling Pathways Modulated by Strontium
Strontium ions exert their cellular effects by modulating several interconnected signaling pathways. The activation of the Calcium-Sensing Receptor (CaSR) is a primary event that triggers downstream cascades.[1][3]
-
Wnt/β-catenin Pathway: Strontium activation of CaSR can lead to the nuclear translocation of β-catenin.[3][13] In the nucleus, β-catenin acts as a transcriptional co-activator for genes that promote osteoblast differentiation and bone formation.[14]
-
Ras/MAPK Signaling Pathway: Strontium treatment has been shown to increase the phosphorylation of ERK1/2 and p38, which are key components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[15] This pathway plays a crucial role in cell proliferation and differentiation, and its activation by strontium leads to increased transcriptional activity of Runx2, a master regulator of osteogenesis.[3][15]
-
RANKL/RANK/OPG Signaling Pathway: This pathway is the principal regulator of osteoclast formation. Osteoprotegerin (OPG) acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors. Strontium upregulates the expression of OPG and downregulates RANKL in osteoblasts, thereby increasing the OPG/RANKL ratio. This shift inhibits osteoclast differentiation and activity, reducing bone resorption.[3]
Data Presentation: Quantitative Effects of Strontium
The following tables summarize quantitative data from various studies on the effects of strontium-functionalized biomaterials.
Table 1: Effect of Strontium on Osteogenic and Angiogenic Markers
| Marker | Cell Type | Strontium Source/Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Alkaline Phosphatase (ALP) | Mesenchymal Stem Cells (MSCs) | Strontium Chloride (1.0-3.0 mM) | Significant increase in activity | [15] |
| ALP, OPN, RUNX2, OCN, COL1 | Asp-Sr/β-TCP scaffold extract | Not specified | Significant increase in protein expression | [9] |
| Runx2, BSP, OCN | Bone Marrow Stromal Cells | Strontium Ranelate | Upregulation of mRNA levels | [1] |
| VEGF | Human Umbilical Vein Endothelial Cells (HUVECs) | Sr-N-MBG scaffold extract | Upregulated protein expression in a Sr dose-dependent manner | [11] |
| VEGF, bFGF | Osteoblasts | Strontium-doped scaffold | Stimulated secretion |[12] |
Table 2: Properties of Strontium-Containing Scaffolds
| Scaffold Material | Strontium Content | Property | Value/Observation | Citation |
|---|---|---|---|---|
| Strontium-containing Mg-doped wollastonite (Sr-CSM) | Not specified | Compressive Strength | 56 MPa | [16] |
| Strontium-Hydroxyapatite | Not specified | Porosity | 63% | [17] |
| Porous Allograft Bone (Sr-doped) | >5% molar [Sr/(Sr+Ca)] | Sr Ion Release | Sustained release for at least 30 days | [18] |
| Hydrogel Scaffold | Various concentrations | Sr Ion Release | Initial burst over 24 hours, sustained release over 4 days |[19][20] |
Experimental Protocols
The following are generalized protocols for the fabrication and evaluation of strontium-releasing scaffolds. Researchers should optimize these protocols for their specific materials and experimental systems.
Protocol 1: Fabrication of Strontium-Containing Scaffolds via Ion Exchange
This protocol describes a method for doping a porous calcium-based scaffold (e.g., allograft bone, hydroxyapatite) with strontium ions.
Materials:
-
Porous calcium phosphate-based scaffold
-
Strontium chloride (SrCl₂) solution (e.g., 30 mM in deionized water)
-
Deionized water, sterile
-
Freeze-dryer
Procedure:
-
Preparation: Cut the scaffold material to the desired dimensions.
-
Ion Exchange: Immerse the scaffolds in the SrCl₂ solution. Ensure scaffolds are fully submerged.
-
Incubation: Place the container on a vibratory shaker at low speed and incubate at room temperature. The duration can range from several days to two weeks to achieve sufficient ion exchange.[18]
-
Washing: Remove the scaffolds from the SrCl₂ solution and wash thoroughly with sterile deionized water to remove any unbound strontium and chloride ions.
-
Lyophilization: Freeze the washed scaffolds and then lyophilize (freeze-dry) them until all water is removed.[18]
-
Sterilization: Sterilize the final scaffolds using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation, before use in cell culture or in vivo studies.
Protocol 2: In Vitro Assessment of Osteogenic Differentiation
A. Alkaline Phosphatase (ALP) Activity Assay
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblasts (e.g., MC3T3-E1)
-
Basal growth medium and osteogenic induction medium
-
Sterile Sr-containing and control scaffolds
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Microplate reader (405 nm)
Procedure:
-
Cell Seeding: Place sterile scaffolds in a multi-well culture plate. Seed cells directly onto the scaffolds at a predetermined density.
-
Culture: Culture the cells in osteogenic induction medium for 7 to 14 days. Change the medium every 2-3 days.
-
Cell Lysis: After the culture period, wash the scaffolds with PBS. Add cell lysis buffer and incubate to lyse the cells, releasing intracellular proteins.
-
Enzyme Reaction: Transfer the cell lysate to a new plate. Add the pNPP substrate solution to each well and incubate at 37°C.
-
Measurement: The ALP enzyme will convert pNPP to a yellow product (p-nitrophenol). Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Normalization: Quantify the total protein content in each lysate sample (e.g., using a BCA assay) and normalize the ALP activity to the total protein amount.
B. Alizarin Red S (ARS) Staining for Mineralization
Procedure:
-
Culture: Following the cell seeding step (Protocol 2A, step 1), culture the cells in osteogenic induction medium for 14 to 21 days.
-
Fixation: Wash the cell-seeded scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash again with deionized water and add 2% Alizarin Red S solution (pH 4.2) to each scaffold. Incubate for 20-30 minutes at room temperature.
-
Washing: Aspirate the ARS solution and wash extensively with deionized water to remove excess stain.
-
Visualization: Visualize the red/orange staining of calcium deposits using light microscopy. For quantification, the stain can be extracted with a cetylpyridinium (B1207926) chloride solution and the absorbance measured at ~562 nm.[11]
Protocol 3: In Vitro Biocompatibility (Cytotoxicity Assay)
This protocol uses an indirect contact method with scaffold extracts to assess cytotoxicity.[21]
Materials:
-
Sr-containing and control scaffolds
-
Complete cell culture medium
-
Fibroblast or osteoblast cell line
-
CCK-8 or MTT assay kit
-
96-well plate
Procedure:
-
Extract Preparation: Prepare scaffold extracts by incubating sterile scaffolds in complete culture medium (e.g., at a ratio of 0.2 g/mL) for 24-72 hours at 37°C, according to ISO 10993-5 standards.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Exposure: Replace the medium with the prepared scaffold extracts (and a control medium).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assay: At each time point, add the CCK-8 or MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance on a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Experimental and Logical Workflows
A typical workflow for developing and evaluating a strontium-gluconate-releasing scaffold involves sequential characterization and testing, from basic material properties to in vivo efficacy.
References
- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strontium-incorporated bioceramic scaffolds for enhanced osteoporosis bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium-doped hydroxyapatite and its role in osteogenesis and angiogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 13. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uniqa.dental [uniqa.dental]
- 20. New customizable, strontium-filled scaffold could improve dental implant healing - University at Buffalo [buffalo.edu]
- 21. benchchem.com [benchchem.com]
Methodology for Assessing Strontium Gluconate's Effect on Gene Expression in Osteoblasts
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium gluconate is a salt of strontium widely investigated for its potential therapeutic effects on bone health, particularly in the context of osteoporosis.[1] Its mechanism of action is believed to involve a dual effect: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[2] Understanding the precise molecular mechanisms underlying these effects is crucial for drug development and clinical applications. A key aspect of this is elucidating how this compound modulates gene expression in bone-forming cells.
These application notes provide a comprehensive set of protocols for assessing the impact of this compound on gene expression in osteoblasts, from initial cell culture to in-depth transcriptomic analysis and validation. The methodologies detailed herein are designed to be a valuable resource for researchers in bone biology, pharmacology, and drug discovery.
Experimental Design and Workflow
A typical workflow for investigating the effects of this compound on osteoblast gene expression involves several key stages. The overall process begins with the culture of osteoblastic cells, followed by treatment with this compound. Subsequently, RNA is extracted from the cells and subjected to high-throughput sequencing (RNA-Seq) to obtain a global view of gene expression changes. The results from RNA-Seq are then validated using targeted gene expression analysis techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting to confirm changes at both the mRNA and protein levels.
Key Signaling Pathways
Strontium ions have been shown to influence several key signaling pathways in osteoblasts, which in turn regulate gene expression related to cell proliferation, differentiation, and survival. Two of the most prominent pathways are the Calcium-Sensing Receptor (CaSR) pathway and the Ras/MAPK signaling pathway.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Strontium acts as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor on the surface of osteoblasts.[3][4] Activation of the CaSR by strontium can trigger downstream signaling cascades that modulate the expression of key genes involved in bone metabolism.
Ras/MAPK Signaling Pathway
Studies have also implicated the Ras/MAPK signaling pathway in mediating the effects of strontium on osteoblast differentiation.[5][6] This pathway is a critical regulator of cell proliferation and differentiation in many cell types, including osteoblasts.
Experimental Protocols
Osteoblast Cell Culture and this compound Treatment
Materials:
-
Human Osteoblast cell line (e.g., hFOB 1.19) or primary human osteoblasts
-
Osteoblast Growth Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound powder
-
Sterile, nuclease-free water
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture human osteoblasts in T-75 flasks with Osteoblast Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.[7]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with medium, centrifuge the cells, and resuspend in fresh medium for plating.[7]
-
Plating for Experiment: Seed osteoblasts in 6-well or 12-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 mM).
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) to assess changes in gene expression.
RNA Isolation
Materials:
-
TRIzol® reagent or a similar RNA isolation kit
-
Chloroform
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Protocol:
-
Cell Lysis: Aspirate the culture medium and add 1 mL of TRIzol® reagent directly to each well of a 6-well plate. Pipette the lysate up and down several times to ensure complete cell lysis.[8]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.[8]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[9]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.[9]
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible at the bottom of the tube.[9]
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[9]
-
Drying and Resuspension: Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
RNA Sequencing (RNA-Seq)
Protocol:
-
Library Preparation: Start with high-quality total RNA (100 ng to 1 µg). The general steps for library preparation include:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture the poly(A) tails of mRNA molecules.
-
Fragmentation: Fragment the enriched mRNA into smaller pieces.[10]
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[10]
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences for primer binding for sequencing and, if applicable, barcodes for multiplexing.[11]
-
PCR Amplification: Amplify the library to generate a sufficient quantity of DNA for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).
-
Bioinformatics Analysis: The raw sequencing data needs to be processed through a bioinformatics pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome or transcriptome using aligners such as STAR or Salmon.[12][13]
-
Quantification: Count the number of reads mapping to each gene to determine gene expression levels.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.[12][14]
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain validated primers for the genes of interest identified from the RNA-Seq data, as well as for one or more stable reference genes (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).[15]
Western Blotting for Validation
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer, and quantify the protein concentration using a protein assay.[16]
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Data Presentation
Quantitative data from RNA-Seq, qRT-PCR, and Western blotting should be summarized in clearly structured tables for easy comparison between different treatment conditions.
Table 1: Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| OPG | 2.5 | 0.001 | 0.005 |
| RANKL | -1.8 | 0.005 | 0.015 |
| RUNX2 | 1.5 | 0.01 | 0.025 |
| OCN | 2.1 | 0.002 | 0.008 |
| ... | ... | ... | ... |
Table 2: Validation of Gene Expression by qRT-PCR
| Gene Symbol | Relative mRNA Expression (Fold Change vs. Control) |
| 1 mM Sr Gluconate | 5 mM Sr Gluconate |
| OPG | 3.1 ± 0.3 |
| RANKL | 0.4 ± 0.1 |
| RUNX2 | 1.8 ± 0.2 |
| OCN | 2.5 ± 0.4 |
Table 3: Validation of Protein Expression by Western Blot
| Protein | Relative Protein Expression (Fold Change vs. Control) |
| 1 mM Sr Gluconate | 5 mM Sr Gluconate |
| OPG | 2.8 ± 0.4 |
| RANKL | 0.5 ± 0.1 |
| RUNX2 | 1.6 ± 0.3 |
| OCN | 2.2 ± 0.5 |
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression in osteoblasts. By combining global transcriptomic profiling with targeted validation techniques, researchers can gain valuable insights into the molecular mechanisms by which this compound influences bone cell function. This knowledge is essential for the continued development of strontium-based therapies for bone disorders.
References
- 1. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium is a biased agonist of the calcium-sensing receptor in rat medullary thyroid carcinoma 6-23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 5. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Osteoblasts (HOb) Culture Protocol [sigmaaldrich.com]
- 8. RNA isolation and reverse transcription [abcam.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 11. RNA Library Preparation [emea.illumina.com]
- 12. youtube.com [youtube.com]
- 13. RNA-Seq and Differential Expression Analysis · The Neuro Bioinformatics Core [neurobioinfo.github.io]
- 14. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 15. Frontiers | Development and Validation of Ten-RNA Binding Protein Signature Predicts Overall Survival in Osteosarcoma [frontiersin.org]
- 16. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Preparing Stable Aqueous Solutions of Strontium Gluconate for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium gluconate, an organic salt of strontium, has garnered significant interest in biomedical research, particularly in the fields of bone and cartilage health. Its favorable bioavailability and safety profile make it a valuable compound for investigating the therapeutic effects of strontium. Strontium has been shown to have a dual effect on bone remodeling: it can stimulate bone formation by promoting osteoblast differentiation and activity, while simultaneously inhibiting bone resorption by suppressing osteoclast function.[1][2][3] These properties make this compound a promising candidate for the development of therapies for osteoporosis and osteoarthritis.[4][5]
These application notes provide detailed protocols for the preparation of stable aqueous solutions of this compound for both in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the consistency, stability, and sterility of the prepared solutions, leading to more reliable and reproducible experimental outcomes.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂O₁₄Sr | [4] |
| Molecular Weight | 477.93 g/mol | [4] |
| Appearance | White to off-white powder or granules | [4] |
| Solubility in Cold Water | Soluble | [4] |
Table 2: Recommended Concentration Ranges for Experimental Use
| Application | Concentration Range | Notes | Reference(s) |
| In Vitro Cell Culture | 10 µM - 1 mM | Effective concentrations can be cell-type dependent. It is recommended to perform a dose-response study. | [3] |
| In Vivo Oral Gavage (Rats) | Varies based on study design. A common approach is to calculate the dose in mg/kg. | Ensure the final volume is within acceptable limits for the animal's size. | [6] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound for In Vitro Cell Culture
This protocol describes the preparation of a sterile, concentrated stock solution of this compound that can be diluted to the desired final concentration in cell culture media.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade water, water for injection) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Calibrated analytical balance
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
Determine the desired stock solution concentration. A 100 mM stock solution is a common starting point.
-
Calculate the required mass of this compound.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 10 mL of a 100 mM stock solution: 0.1 mol/L x 0.01 L x 477.93 g/mol = 0.478 g
-
-
Weigh the this compound powder accurately using a calibrated analytical balance in a sterile weigh boat.
-
Transfer the powder to a sterile conical tube.
-
Add the sterile solvent (high-purity water or PBS) to the conical tube to just under the final desired volume.
-
Dissolve the powder by vortexing or gentle agitation. Ensure the powder is completely dissolved.
-
Bring the solution to the final volume with the sterile solvent.
-
Sterilize the solution by filtration. Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new, sterile conical tube. This is a critical step to ensure the sterility of the stock solution for cell culture use.
-
Label the sterile stock solution with the compound name, concentration, date of preparation, and initials of the preparer.
-
Store the stock solution. Store at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Solution for Oral Gavage in Rodents
This protocol provides a method for preparing a this compound solution for oral administration to rodents.
Materials:
-
This compound powder
-
Sterile water or sterile saline solution (0.9% NaCl)
-
Sterile container for mixing
-
Calibrated analytical balance
-
Appropriate sized gavage needles (flexible tubes are recommended to minimize the risk of injury)[7]
-
Syringes
Procedure:
-
Determine the required dose and concentration. The dose is typically expressed in mg/kg of the animal's body weight. The concentration of the dosing solution should be calculated to deliver the desired dose in an appropriate volume for the animal (e.g., 5-10 mL/kg for rats).[6][8]
-
Calculate the total amount of this compound and vehicle needed for the number of animals in the study.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the sterile vehicle (water or saline) in a sterile container. Mix thoroughly until fully dissolved.
-
Prepare individual doses. Based on the weight of each animal, draw up the calculated volume of the this compound solution into a syringe fitted with a gavage needle.
-
Administer the solution via oral gavage. This should be performed by trained personnel following approved animal handling and dosing procedures.[6]
-
Prepare fresh solutions daily to ensure stability and prevent microbial growth, unless stability data for longer periods is established.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Strontium's dual action on bone cells.
References
- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. downstate.edu [downstate.edu]
Application Notes and Protocols for Measuring the Impact of Strontium Gluconate on Bone Mineral Density
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the effects of strontium gluconate on bone mineral density (BMD). The information is intended to guide researchers in designing and executing robust preclinical and in vitro studies to assess the therapeutic potential of this compound for bone-related disorders, such as osteoporosis.
Introduction
Strontium, an element with chemical similarities to calcium, has been shown to have a dual effect on bone metabolism: it can stimulate bone formation and inhibit bone resorption.[1][2] Strontium salts, including this compound, are being investigated as potential treatments for osteoporosis and other conditions characterized by low bone mass.[3][4] Accurate and standardized methods are crucial for quantifying the impact of this compound on bone mineral density and understanding its mechanism of action.
In Vivo Assessment of this compound on Bone Mineral Density
Animal models are essential for evaluating the systemic effects of this compound on bone. Rodent models, particularly those mimicking osteoporotic conditions, are commonly used.[5][6]
Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model
A relevant animal model for studying the effects of this compound is the glucocorticoid-induced osteoporosis (GIOP) rat model.[3][5] Long-term glucocorticoid administration is a common cause of secondary osteoporosis.[7]
Experimental Protocol: Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) are suitable for this model.[3]
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the experiment.
-
GIOP Induction: Administer dexamethasone (B1670325) (DEX) or prednisolone (B192156) to induce osteoporosis. A typical regimen involves daily subcutaneous injections of DEX at a concentration of 5 mg/kg body weight for several weeks.[3]
-
Grouping: Divide the animals into at least four groups:
-
Control group (no treatment)
-
DEX-treated group (GIOP model)
-
DEX + this compound (low dose)
-
DEX + this compound (high dose)
-
-
Treatment: Administer this compound orally via gavage daily for the duration of the study. Dosages can be determined based on preliminary dose-response studies.
-
Duration: The experimental period is typically 8-12 weeks to allow for significant changes in bone mass.[3]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect femurs and lumbar vertebrae for analysis.
Micro-Computed Tomography (µCT) Analysis
µCT is a high-resolution imaging technique used to create 3D models of bone architecture and quantify various bone parameters.[8][9]
Protocol: Ex Vivo µCT Analysis of Rodent Femurs
-
Sample Preparation: Dissect the femurs, remove soft tissue, and store them in 70% ethanol (B145695) or 4% paraformaldehyde.
-
Scanning:
-
Use a high-resolution µCT scanner.
-
Scan the distal femur, focusing on the trabecular and cortical bone regions.
-
Typical scanning parameters for a mouse femur include an isotropic voxel size of 10 µm, 50 kVp X-ray source voltage, and 200 µA current.[9]
-
-
Image Reconstruction: Reconstruct the scanned images to create 3D datasets.
-
Region of Interest (ROI) Selection:
-
Trabecular Bone: Define a region of interest in the metaphysis of the distal femur, starting a defined distance from the growth plate and extending proximally for a set number of slices.
-
Cortical Bone: Define a region of interest in the mid-diaphysis of the femur.
-
-
3D Analysis: Analyze the reconstructed 3D images to quantify the following parameters:[8]
-
Trabecular Bone:
-
Bone Volume/Total Volume (BV/TV, %)
-
Trabecular Number (Tb.N, 1/mm)
-
Trabecular Thickness (Tb.Th, µm)
-
Trabecular Separation (Tb.Sp, µm)
-
Bone Mineral Density (BMD, g/cm³)
-
-
Cortical Bone:
-
Cortical Thickness (Ct.Th, µm)
-
Cortical Bone Area (Ct.Ar, mm²)
-
Total Cross-Sectional Area (Tt.Ar, mm²)
-
Cortical Porosity (Ct.Po, %)
-
-
Data Presentation: In Vivo µCT Analysis of Femurs in GIOP Rats Treated with this compound
| Parameter | Control | DEX | DEX + this compound | Reference |
| BV/TV (%) | Value ± SD | Value ± SD | Value ± SD | [3] |
| Tb.N (1/mm) | Value ± SD | Value ± SD | Value ± SD | [3] |
| Tb.Th (µm) | Value ± SD | Value ± SD | Value ± SD | [3] |
| Tb.Sp (µm) | Value ± SD | Value ± SD | Value ± SD | [3] |
| BMD (g/cm³) | Value ± SD | Value ± SD | Value ± SD | [3] |
Note: This table is a template. The actual values should be obtained from experimental data.
Bone Histomorphometry
Bone histomorphometry provides quantitative information on cellular activity in the bone.[10]
Protocol: Bone Histomorphometry of Undecalcified Bone Sections
-
Sample Preparation:
-
Administer fluorescent labels (e.g., calcein (B42510) and xylenol orange) at specific time points before sacrifice to mark areas of new bone formation.
-
Embed the bones in a hard resin (e.g., methyl methacrylate).
-
Cut undecalcified sections using a microtome.
-
-
Staining:
-
Static Parameters: Stain sections with von Kossa for mineralized bone and toluidine blue for cellular details.
-
Dynamic Parameters: View unstained sections under a fluorescence microscope to visualize the fluorescent labels.
-
-
Image Analysis: Use a microscope with a digitizing tablet and appropriate software to quantify histomorphometric parameters, including:
-
Structural Parameters: Bone Volume/Total Volume (BV/TV), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp).
-
Bone Formation Parameters: Osteoid Surface/Bone Surface (OS/BS), Mineral Apposition Rate (MAR), Bone Formation Rate/Bone Surface (BFR/BS).
-
Bone Resorption Parameters: Eroded Surface/Bone Surface (ES/BS), Osteoclast Surface/Bone Surface (Oc.S/BS).
-
Biochemical Markers of Bone Turnover
Serum and urine biomarkers provide a non-invasive way to assess bone formation and resorption rates.[11][12]
Protocol: Analysis of Bone Turnover Markers
-
Sample Collection: Collect blood and urine samples at baseline and at various time points throughout the study.
-
Markers of Bone Formation:
-
Serum Procollagen Type I N-terminal Propeptide (P1NP): A sensitive marker of osteoblast activity.
-
Serum Osteocalcin (OCN): A protein secreted by osteoblasts.
-
Serum Bone-specific Alkaline Phosphatase (BSAP): An enzyme involved in bone mineralization.
-
-
Markers of Bone Resorption:
-
Serum C-terminal Telopeptide of Type I Collagen (CTX-I): A product of osteoclast-mediated collagen degradation.
-
Urine N-terminal Telopeptide of Type I Collagen (NTX-I): Another collagen degradation product.
-
-
Analysis: Use commercially available ELISA kits for the quantitative determination of these markers.
In Vitro Assessment of this compound's Cellular Effects
In vitro assays are crucial for elucidating the direct effects of this compound on bone cells.
Osteoblast Differentiation and Mineralization
Protocol: Osteoblast Differentiation Assay
-
Cell Culture: Use pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary bone marrow stromal cells (BMSCs).
-
Treatment: Culture the cells in an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate, with or without varying concentrations of this compound.
-
Alkaline Phosphatase (ALP) Activity:
-
After 7-14 days of culture, lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate.
-
Normalize the ALP activity to the total protein content.
-
-
Mineralization Assay (Alizarin Red S Staining):
-
After 21 days, fix the cells and stain with Alizarin Red S solution, which stains calcium deposits.[2]
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
-
Gene Expression Analysis:
-
After various time points, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic marker genes such as Runx2, Alp, Col1a1, and Bglap (osteocalcin).[3]
-
Data Presentation: In Vitro Effect of this compound on Osteoblast ALP Activity
| This compound (µM) | ALP Activity (U/mg protein) | Reference |
| 0 (Control) | Value ± SD | Adapted from |
| 10 | Value ± SD | Adapted from |
| 50 | Value ± SD | Adapted from |
| 100 | Value ± SD | Adapted from |
Note: This table is a template. The actual values should be obtained from experimental data.
Osteoclast Differentiation and Activity
Protocol: Osteoclast Differentiation Assay
-
Cell Culture: Use bone marrow-derived macrophages (BMMs) or RAW 264.7 cells.
-
Treatment: Culture the cells in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation, with or without this compound.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining:
-
After 5-7 days, fix the cells and stain for TRAP, an enzyme characteristic of osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei).
-
-
Pit Formation Assay:
-
Culture the cells on dentin slices or calcium phosphate-coated plates.
-
After differentiation, remove the cells and visualize the resorption pits using microscopy.
-
Quantify the resorbed area.
-
Signaling Pathway Analysis
Understanding the molecular mechanisms by which this compound exerts its effects is crucial. The following signaling pathways are known to be involved in bone metabolism and are affected by strontium.[1][2]
Key Signaling Pathways
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium can act as an agonist for the CaSR, which is expressed on both osteoblasts and osteoclasts, thereby initiating downstream signaling cascades.
-
Wnt/β-catenin Pathway: This pathway is a critical regulator of osteoblast differentiation and bone formation. Strontium has been shown to activate this pathway.
-
RANKL/OPG Pathway: This signaling axis is the primary regulator of osteoclast differentiation and activity. Strontium can modulate the expression of RANKL and its decoy receptor, osteoprotegerin (OPG), in osteoblasts.[1][2]
Protocol: Western Blot Analysis of Signaling Proteins
-
Cell Treatment and Lysis: Treat osteoblasts or osteoclasts with this compound for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., β-catenin, p-GSK3β, RANKL, OPG).
-
Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound in bone cells.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RANKL and OPG mRNA level after non-surgical periodontal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Salivary Levels of RANKL and OPG in Aggressive versus Chronic Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of strontium on osteoblast function and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strontium Gluconate in 3D Cartilage Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, a trace element with properties similar to calcium, has garnered significant interest in the field of regenerative medicine for its dual role in promoting bone formation and inhibiting bone resorption. Emerging evidence now highlights its therapeutic potential in cartilage repair and osteoarthritis (OA) management. Strontium compounds, including strontium gluconate, have been shown to positively influence chondrocyte activity and extracellular matrix (ECM) synthesis, making them promising candidates for cartilage tissue engineering applications.[1][2][3]
These application notes provide a comprehensive overview of the practical use of this compound in three-dimensional (3D) cartilage culture models. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the chondrogenic potential of this compound, with detailed protocols for key assays and visualizations of the underlying molecular pathways.
Data Presentation: Quantitative Effects of Strontium on Chondrogenesis
The following tables summarize the dose-dependent effects of strontium compounds on key chondrogenic markers and extracellular matrix components, as reported in various in vitro studies. It is important to note that the specific effective concentrations may vary depending on the cell source, culture system, and the specific strontium salt used.
Table 1: Effect of Strontium on Chondrocyte Gene Expression
| Strontium Compound | Concentration | Cell Type | Culture Model | Target Gene | Outcome | Reference |
| This compound | Not specified | Rat Chondrocytes | In vivo OA model | Collagen II, SOX9, Aggrecan | Upregulation | [3] |
| Strontium Chloride | 1 µg/mL | Bovine Chondrocytes | Monolayer | COL2A1, ACAN | Upregulation | [4][5] |
| Strontium Chloride | 10 µg/mL | Bovine Chondrocytes | Monolayer | COL10A1, SPP1 | Downregulation | [4][5] |
| Strontium Chloride | 3 mM, 5 mM | Rat Chondrocytes | Monolayer | Type II Collagen, IGF-1 | Upregulation | [2] |
| Strontium Chloride | 1-5 mM | Rat Chondrocytes | Monolayer | MMP-13 | Dose-dependent downregulation | [2] |
| Strontium Ranelate | 0.25 mmol/L | Rat BMSCs | Micromass | β-catenin | Downregulation | [6][7] |
| Strontium Ranelate | 0.50 mmol/l | Rat Chondrocytes | Monolayer | β-catenin, MMP-13 | Downregulation | [8] |
Table 2: Effect of Strontium on Extracellular Matrix Production
| Strontium Compound | Concentration | Cell Type | Culture Model | Assay | Outcome | Reference |
| Strontium Ranelate | 10⁻³ M | Human Chondrocytes | Monolayer | Proteoglycan Synthesis | Strong stimulation | [9] |
| Strontium Chloride | 1-5 mM | Rat Chondrocytes | Monolayer | Collagen Content (Hydroxyproline) | Increased with concentration | [2] |
| Strontium Ranelate | 300 mg/kg | Ovariectomized Rats | In vivo | Chondroitin (B13769445) Sulfate (B86663), Hyaluronic Acid | Increased levels | [10] |
Experimental Protocols
Chondrocyte Isolation from Articular Cartilage
This protocol describes the enzymatic digestion method for isolating primary chondrocytes from articular cartilage.
Materials:
-
Articular cartilage tissue
-
Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pronase
-
Collagenase Type II
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile cell strainers (70 µm and 40 µm)
-
Sterile centrifuge tubes (50 ml)
-
Orbital shaker or stirrer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Aseptically dissect articular cartilage from the underlying bone.
-
Place the cartilage explants in a sterile tube with DMEM/F12.
-
Mince the cartilage into small pieces (approximately 1-2 mm³).
-
Wash the minced tissue three times with sterile PBS.
-
Incubate the tissue in a 0.4% pronase solution in serum-free DMEM/F12 for 1 hour at 37°C with gentle agitation.[11]
-
After pronase digestion, wash the tissue twice with serum-free DMEM/F12.[11]
-
Digest the tissue overnight in a 0.025% collagenase Type II solution in DMEM/F12 at 37°C with continuous stirring.[11]
-
Following digestion, filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.[12]
-
Centrifuge the cell suspension at 1,000 x g for 10 minutes.[11]
-
Resuspend the cell pellet in complete chondrocyte medium (DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) and filter through a 40 µm cell strainer.[11]
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
The isolated chondrocytes are now ready for 3D culture.
3D Alginate Bead Culture
This protocol outlines the encapsulation of chondrocytes in alginate beads to create a 3D culture environment.
Materials:
-
Isolated chondrocytes
-
1.2% (w/v) sterile sodium alginate solution
-
102 mM sterile calcium chloride (CaCl₂) solution
-
0.9% (w/v) sterile sodium chloride (NaCl) solution
-
Complete chondrocyte medium
-
Sterile syringe (5 ml or 10 ml) with a 22-gauge needle
-
Sterile beaker or petri dish
Procedure:
-
Resuspend the isolated chondrocytes in the 1.2% sodium alginate solution at a concentration of 4 x 10⁶ cells/ml.[11]
-
Transfer the cell-alginate suspension to a sterile syringe fitted with a 22-gauge needle.
-
Extrude the suspension drop-wise into the 102 mM CaCl₂ solution while gently stirring. This will cause the formation of spherical beads.[11][12]
-
Allow the beads to polymerize in the CaCl₂ solution for 10 minutes.[13]
-
Carefully remove the CaCl₂ solution and wash the beads twice with 0.9% NaCl solution.[11]
-
Transfer the alginate beads to a culture dish or multi-well plate containing complete chondrocyte medium supplemented with the desired concentration of this compound.
-
Culture the beads in an incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.
Histological Analysis: Safranin O and Fast Green Staining
This staining protocol is used to visualize proteoglycan content (red/orange) and collagen (green) in cartilage constructs.
Materials:
-
Paraffin-embedded cartilage sections
-
Weigert's iron hematoxylin (B73222) solution
-
Fast Green solution (0.05%)
-
Acetic acid solution (1%)
-
Safranin O solution (0.1%)
-
Ethanol (B145695) series (95% and 100%)
-
Xylene or a xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections and rehydrate to distilled water.[14]
-
Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.[14]
-
Wash in running tap water for 10 minutes.[14]
-
Counterstain with Fast Green solution for 5 minutes.[14]
-
Rinse briefly (10-15 seconds) with 1% acetic acid solution.[14]
-
Stain with 0.1% Safranin O solution for 5 minutes to stain glycosaminoglycans orange to red.[14]
-
Dehydrate the sections through an ethanol series and clear with xylene.[14]
-
Mount with a resinous mounting medium.
Biochemical Assay: Glycosaminoglycan (GAG) Quantification (DMMB Assay)
The dimethylmethylene blue (DMMB) assay is a colorimetric method for quantifying sulfated GAGs in cartilage constructs.
Materials:
-
Papain digestion buffer
-
DMMB dye solution (16 mg DMMB, 3.04 g glycine, 1.6 g NaCl in 1 L of 0.1 M acetic acid, pH 3.0)
-
Chondroitin sulfate standards
-
Microplate reader
Procedure:
-
Lyophilize and record the dry weight of the cartilage constructs.
-
Digest the constructs in papain digestion buffer overnight at 60°C.
-
Prepare a standard curve using chondroitin sulfate standards.
-
In a 96-well plate, add 20 µl of the digested sample or standard.
-
Add 200 µl of the DMMB dye solution to each well.[15]
-
Immediately read the absorbance at 525 nm using a microplate reader.[15]
-
Calculate the GAG content in the samples based on the standard curve and normalize to the dry weight of the construct.
Biochemical Assay: Collagen Quantification (Hydroxyproline Assay)
This assay measures the total collagen content by quantifying the amount of the amino acid hydroxyproline (B1673980), which is abundant in collagen.
Materials:
-
Concentrated hydrochloric acid (HCl, ~12 M)
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a solution of isopropanol (B130326) and perchloric acid or a safer alternative with HCl)[16]
-
Hydroxyproline standards
-
Heating block or oven (120°C)
-
Spectrophotometer
Procedure:
-
Hydrolyze the lyophilized cartilage constructs in concentrated HCl at 120°C for 3 hours in pressure-tight vials.
-
Neutralize the hydrolyzed samples.
-
Prepare a standard curve using hydroxyproline standards.
-
Add Chloramine-T solution to each sample and standard and incubate at room temperature for 5 minutes.
-
Add Ehrlich's reagent and incubate at 60°C for 90 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline content from the standard curve. Total collagen content can be estimated by assuming hydroxyproline constitutes approximately 13.5% of collagen by mass.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the expression of key chondrogenic genes.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL2A1, ACAN, SOX9) and a housekeeping gene (e.g., GAPDH, RPL-32)[17]
-
qPCR instrument
Procedure:
-
To recover cells from alginate beads, dissolve the beads in a dissociation buffer (e.g., 55 mM sodium citrate).[11]
-
Isolate total RNA from the recovered chondrocytes using TRIzol reagent according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the results using the 2(-ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.[17]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Strontium has been shown to modulate several key signaling pathways involved in chondrogenesis. The diagrams below illustrate the proposed mechanisms of action.
Caption: Strontium promotes chondrogenesis via the TGF-β/SMAD pathway.[4][5]
Caption: Strontium promotes chondrogenesis by inhibiting the Wnt/β-catenin pathway.[6][7][8]
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effects of this compound in a 3D cartilage culture model.
Caption: General workflow for evaluating this compound in 3D cartilage culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of strontium on collagen content and expression of related genes in rat chondrocytes cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimal 3-D culture of primary articular chondrocytes for use in the Rotating Wall Vessel Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chondrocyte Isolation and Three-Dimensional Alginate Bead Cultures [bio-protocol.org]
- 13. lifescience.toyobo.co.jp [lifescience.toyobo.co.jp]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Three-Dimensional Chondrocyte-Macrophage Coculture System to Probe Inflammation in Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Strontium Gluconate in Osteoarthritis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of strontium gluconate as a potential disease-modifying drug for osteoarthritis (OA) using established animal models. The protocols detailed below cover the induction of osteoarthritis, administration of this compound, and subsequent evaluation of its efficacy through histological, biochemical, and behavioral assessments.
Introduction
Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, subchondral bone alterations, and synovial inflammation. Strontium compounds have emerged as promising therapeutic agents due to their dual action on bone and cartilage metabolism. Strontium ranelate has been shown to reduce the progression of experimental OA by inhibiting key proteases and inflammatory cytokines.[1][2][3][4] More recently, this compound has been demonstrated to effectively reduce articular cartilage degeneration by enhancing the anabolic activity of chondrocytes and promoting the chondrogenic differentiation of mesenchymal stromal cells.[5]
These protocols are designed to provide a standardized framework for investigating the therapeutic potential of this compound in rodent and canine models of OA, which are widely used and recapitulate key aspects of human OA pathology.[6][7][8][9]
Experimental Design and Workflow
A typical experimental design involves the induction of OA in a cohort of animals, followed by a treatment period with this compound. A placebo or vehicle-treated group serves as the control. The efficacy of the treatment is then assessed using a combination of macroscopic, histological, biochemical, and behavioral outcome measures.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium ranelate reduces the progression of experimental dog osteoarthritis by inhibiting the expression of key proteases in cartilage and of IL-1β in the synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate as a possible disease-modifying osteoarthritis drug: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium ranelate reduces the progression of experimental dog osteoarthritis by inhibiting the expression of key proteases in cartilage and of IL-1β in the synovium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of osteoarthritis: classification, update, and measurement of outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monosodium Iodoacetate induced Osteoarthritis Model - Creative Biolabs [creative-biolabs.com]
- 8. Animal Models of Osteoarthritis: Updated Models and Outcome Measures 2016–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoarthritis: New Insights in Animal Models [openorthopaedicsjournal.com]
Application Notes: Use of Strontium Gluconate in Osteogenic Differentiation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium is a trace element that has garnered significant interest in the field of bone regeneration for its dual-action mechanism: stimulating bone formation while simultaneously inhibiting bone resorption.[1][2][3][4] Strontium salts, including strontium gluconate, have been shown to potently promote the differentiation of mesenchymal stem cells (MSCs) and other progenitor cells into osteoblasts, the cells responsible for building new bone tissue.[5][6] These application notes provide a comprehensive overview of the use of this compound as a supplement in osteogenic differentiation media, complete with detailed protocols and a summary of its effects on cellular signaling pathways.
Strontium's beneficial effects are mediated through the activation of multiple signaling pathways crucial for osteogenesis, including the Wnt/β-catenin and MAPK/ERK pathways.[1][2][3][4][7][8] By influencing these pathways, strontium upregulates the expression of key osteogenic transcription factors and markers such as Runt-related transcription factor 2 (Runx2), alkaline phosphatase (ALP), bone sialoprotein (BSP), and osteocalcin (B1147995) (OCN).[7][9][10] This leads to enhanced matrix mineralization, a critical step in bone formation.[9][11] These properties make this compound a valuable tool for in vitro studies of osteogenesis and a potential therapeutic agent for bone-related disorders like osteoporosis.[5][6]
Key Signaling Pathways in Strontium-Mediated Osteogenesis
Strontium exerts its pro-osteogenic effects by modulating several key intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results and designing novel therapeutic strategies.
Caption: Strontium-activated signaling pathways promoting osteogenesis.
Data Summary
The following tables summarize the quantitative effects of strontium supplementation on key markers of osteogenic differentiation as reported in various studies.
Table 1: Effect of Strontium on Alkaline Phosphatase (ALP) Activity
| Cell Type | Strontium Compound | Concentration | Time Point | Result |
| hPDLSCs | Strontium Chloride | 0.01 mM | 7 days | Significant increase in ALP activity |
| C3H10T1/2 | Strontium Chloride | 3.0 mM | 14 days | No significant effect at day 7, increased at day 14 |
| hASCs | Strontium Ranelate | 25-250 µM | 4, 7, 14 days | Suppressed ALP activity |
| hASCs | Strontium Ranelate | 500 µM | 14 days | Enhanced ALP activity |
| PA20-h5 | Strontium Chloride | 400 µM | Not specified | Increase in ALP activity and gene expression |
Table 2: Effect of Strontium on Extracellular Matrix Mineralization (Alizarin Red S Staining)
| Cell Type | Strontium Compound | Concentration | Time Point | Result |
| Murine bone marrow MSCs | Strontium Chloride | 1.0 mM & 3.0 mM | 21 days | Significantly increased calcium deposition |
| hPDLSCs | Strontium Chloride | 0.01 mM | 21 days | Significantly enhanced formation of mineralized nodules |
| hASCs | Strontium Ranelate | 25 µM | 14 & 21 days | Significantly increased calcium deposition |
| hASCs | Strontium Ranelate | 100-500 µM | Not specified | Reduced calcium deposition |
Table 3: Effect of Strontium on Osteogenic Gene Expression (qRT-PCR)
| Cell Type | Gene | Strontium Compound | Concentration | Time Point | Result |
| C3H10T1/2 | Runx2 | Strontium Chloride | 1.0 mM & 3.0 mM | 7 days | Increased mRNA expression |
| C3H10T1/2 | BSP | Strontium Chloride | 1.0 mM & 3.0 mM | 14 days | Increased mRNA expression |
| C3H10T1/2 | OCN | Strontium Chloride | 1.0 mM & 3.0 mM | 21 days | Increased mRNA expression |
| DEX-treated BMSCs | RUNX2, Osx, ALP, BSP, COL1A1, OCN | Strontium | Not specified | Not specified | Upregulation of all markers |
| hPDLSCs | COL-1, ALP, RUNX2 | Strontium Chloride | 0.01 mM | Not specified | Increased expression levels |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's effect on osteogenic differentiation.
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells
This protocol describes the general procedure for inducing osteogenic differentiation in MSCs and assessing the impact of this compound.
Caption: General workflow for in vitro osteogenic differentiation assay.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
Growth Medium (e.g., α-MEM with 10% FBS)
-
Osteogenic Differentiation Medium (ODM): Growth medium supplemented with:
-
This compound (stock solution, filter-sterilized)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Plate MSCs in culture plates at a density of 1 x 10⁵ cells per well (for 6-well plates) and culture in growth medium until they reach approximately 80% confluency.[10][13]
-
Initiation of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium. Prepare experimental groups by supplementing the ODM with various concentrations of this compound (e.g., 0.01 mM, 0.1 mM, 1 mM).[10] Include a control group with ODM only.
-
Culture and Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Replace the medium with fresh, corresponding medium every 3 days for a total of 21-28 days.[10][11][13]
-
Assessment: At specific time points (e.g., day 7, 14, and 21), perform analyses as described in the subsequent protocols.
Protocol 2: Alkaline Phosphatase (ALP) Staining and Activity Assay
ALP is an early marker of osteoblast differentiation.
Materials:
-
Differentiated cells from Protocol 1 (typically at day 7 or 14)
-
RIPA buffer
-
Alkaline Phosphatase Assay Kit (colorimetric or fluorometric)
-
ALP staining kit
Procedure for Activity Assay:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.[10]
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.[10]
-
Collect the supernatant and measure the protein concentration (e.g., using a BCA assay).
-
Determine ALP activity in the lysate using a commercial assay kit according to the manufacturer's instructions.
-
Normalize the ALP activity to the total protein concentration.
Protocol 3: Alizarin Red S Staining for Matrix Mineralization
Alizarin Red S stains calcium deposits in the extracellular matrix, indicating late-stage osteogenic differentiation.
Materials:
-
Differentiated cells from Protocol 1 (typically at day 21)
-
Deionized water
-
Alizarin Red S solution (2% w/v, pH 4.1-4.3)[13]
Procedure:
-
Aspirate the culture medium and gently wash the cells with PBS.[13]
-
Fix the cells with 4% paraformaldehyde or 10% formalin for 30-60 minutes at room temperature.[10][13]
-
Wash the fixed cells twice with deionized water.[13]
-
Add Alizarin Red S solution to each well and incubate for 30-45 minutes at room temperature in the dark.[10][13]
-
Aspirate the staining solution and wash the cells 2-4 times with deionized water until the non-specific staining is removed.[13]
-
Visualize the orange-red mineralized nodules under a microscope. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance can be measured.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression
This protocol is used to quantify the expression of key osteogenic marker genes.
Materials:
-
Differentiated cells from Protocol 1 (at various time points)
-
RNA extraction kit (e.g., Trizol-based)
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
Primers for target genes (e.g., RUNX2, ALP, BSP, OCN) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.[9]
-
qRT-PCR: Set up the PCR reaction in a 96-well plate using SYBR Green Master Mix, primers, and diluted cDNA.[9]
-
Analysis: Run the reaction on a real-time PCR system. Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.[9]
Conclusion
This compound is a potent inducer of osteogenic differentiation in vitro. Its ability to enhance the expression of key osteogenic markers and promote matrix mineralization makes it a valuable supplement for bone tissue engineering research. The provided protocols offer a standardized framework for investigating the effects of this compound on various cell types, and the summarized data and pathway diagrams serve as a useful reference for experimental design and data interpretation. The dose-dependent and sometimes cell-type-specific effects of strontium highlight the importance of careful optimization for each experimental system.
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ixcellsbiotech.com [ixcellsbiotech.com]
Part 1: Elemental Strontium Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Answering the demand for robust analytical techniques, this document provides detailed application notes and protocols for the detection and quantification of strontium gluconate in serum and tissue samples. The methods described address the inherent challenge of analyzing an ionic compound in complex biological matrices by providing strategies for both the elemental strontium cation and the gluconate anion.
The primary methods for quantifying total strontium, a crucial first step, are atomic spectroscopy techniques. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is highlighted for its exceptional sensitivity, making it suitable for measuring both endogenous and therapeutic concentrations of strontium.[1] Zeeman Atomic Absorption Spectrometry (ZAAS) is presented as a reliable alternative.[2][3]
To provide evidence for the presence of the intact this compound salt, a specific method for the gluconate anion is necessary. While direct methods for this compound in biological samples are not widely published, this guide proposes a High-Performance Liquid Chromatography (HPLC) method adapted from established protocols for other gluconate salts and organic strontium compounds.[4][5][6]
A comprehensive analytical strategy involves a bifurcated approach: quantifying total elemental strontium using ICP-MS or ZAAS from one sample aliquot, and quantifying the gluconate anion via HPLC from a second aliquot. A stoichiometric correlation between the molar concentrations of strontium and gluconate provides strong evidence for the presence of this compound.
Application Note
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive and specific technique for elemental analysis, making it exceptionally well-suited for quantifying total strontium in serum and tissue samples.[1][7] The method involves introducing a prepared sample into a high-temperature argon plasma, which atomizes and ionizes the strontium. The resulting ions are then separated by their mass-to-charge ratio and detected, allowing for precise quantification.[8] This technique can accurately measure strontium concentrations from trace endogenous levels to higher therapeutic doses.[1] A key advantage of ICP-MS is its high throughput capability and the relative simplicity of sample preparation, which often involves a straightforward dilution or acid digestion.[1] Yttrium is commonly used as an internal standard due to its similar mass and ionization potential, and its low endogenous concentration in human serum.[1]
Quantitative Data: ICP-MS Method Performance
The following table summarizes typical performance characteristics for the quantification of strontium in human serum using ICP-MS.
| Parameter | Value | Source |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1] |
| Linearity Range | 10 - 250 ng/mL | [1] |
| Inter-assay Precision (CV) | < 6% | [3] |
| Intra-assay Precision (CV) | < 6% | [3] |
| Recovery | ~100% | [3] |
| Isotope Monitored | ⁸⁸Sr | [1] |
| Internal Standard | Yttrium (Y) | [1] |
Experimental Protocol: ICP-MS Analysis
1. Reagents and Materials
-
Nitric Acid (HNO₃), trace metal grade, 65-70%
-
Triton X-100 (for serum)
-
Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) (for soft tissues)
-
Yttrium (Y) standard solution (1000 µg/mL)
-
Strontium (Sr) standard solution (1000 µg/mL)
-
Ultrapure deionized water (18.2 MΩ·cm)
-
Certified Reference Material (e.g., Seronorm™ Trace Elements Serum)[1]
-
Micropipettes and acid-leached polypropylene (B1209903) tubes
2. Standard and Internal Standard Preparation
-
Internal Standard (IS) Working Solution (100 ng/mL Yttrium): Spike 200 µL of 100 µg/mL Yttrium standard into 200 mL of 1% (v/v) HNO₃ in ultrapure water.[1]
-
Calibration Standards: Prepare a series of strontium standards (e.g., 10, 25, 50, 100, 250 ng/mL) by serial dilution of the strontium stock solution with 1% HNO₃.[1]
3. Sample Preparation
-
For Serum Samples:
-
Allow frozen serum samples to thaw completely at room temperature.
-
Vortex samples for 10-15 seconds to ensure homogeneity.
-
In a clean polypropylene tube, combine 200 µL of serum with 1800 µL of the Internal Standard Working Solution (a 1-in-10 dilution).[1]
-
Cap the tube and mix gently by inversion.[1]
-
The sample is now ready for ICP-MS analysis. Using 1% HNO₃ for dilution is crucial as higher concentrations can cause precipitation of organic matter.[1]
-
-
For Tissue Samples:
-
Accurately weigh a portion of the tissue sample (e.g., 0.1-0.5 g).
-
Soft Tissues: Dissolve the sample in a tetramethylammonium hydroxide (TMAH) solution.[1][3]
-
Bone/Hard Tissues: Digest the sample using concentrated HNO₃.[1][3] This can be done in loosely stoppered Teflon tubes at 90°C for 3-4 hours or using a microwave digester.[2][8]
-
After complete digestion/dissolution, dilute the sample to an appropriate volume with ultrapure water to bring the final acid concentration to approximately 1% HNO₃.
-
Perform a final dilution step with the Internal Standard Working Solution, similar to the serum protocol, to achieve a dilution factor that places the expected strontium concentration within the calibration range.
-
4. ICP-MS Instrumentation and Analysis
-
Instrument: An inductively coupled plasma mass spectrometer (e.g., Agilent 8900 ICP-QQQ, Thermo-Fisher Scientific Neptune Plus).[7]
-
Typical Operating Conditions:
-
RF Power: 1.55 kW
-
Plasma Gas Flow: 15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Isotopes Monitored: ⁸⁸Sr (analyte), ⁸⁹Y (internal standard)
-
-
Analysis Sequence:
-
Aspirate a blank solution (1% HNO₃) to establish a baseline.
-
Run the calibration standards from lowest to highest concentration to generate a calibration curve.
-
Analyze Quality Control (QC) samples and the Certified Reference Material to verify the accuracy of the run.[1]
-
Analyze the prepared serum and tissue samples.
-
Re-run QC samples periodically throughout the sequence to monitor instrument performance.
-
5. Data Processing
-
Calculate the intensity ratio of ⁸⁸Sr to ⁸⁹Y for all standards and samples.
-
Construct a linear regression calibration curve of the intensity ratio versus strontium concentration for the standards.
-
Determine the strontium concentration in the unknown samples by interpolating their intensity ratios from the calibration curve.
-
Multiply the result by the total dilution factor to obtain the final concentration in the original serum (ng/mL) or tissue (ng/g) sample.
Part 2: Elemental Strontium Analysis by Zeeman Atomic Absorption Spectrometry (ZAAS)
Application Note
Zeeman Atomic Absorption Spectrometry (ZAAS) is a robust and widely used technique for the determination of trace elements, including strontium, in biological matrices.[2][3] The method relies on the principle that atoms absorb light at specific wavelengths. In ZAAS, the sample is atomized in a graphite (B72142) furnace, and a light beam is passed through the atomic vapor. The application of a strong magnetic field (the Zeeman effect) splits the spectral lines, allowing for highly effective background correction, which is critical when analyzing complex samples like serum and digested tissues. This results in high accuracy and precision.[3]
Quantitative Data: ZAAS Method Performance
The following table summarizes typical performance characteristics for the quantification of strontium in various biological samples using ZAAS.
| Parameter | Serum | Bone | Soft Tissues | Source |
| Detection Limit | 1.2 µg/L | 0.4 µg/g | 2.2 ng/g | [3] |
| Sample Dilution | 1:4 | N/A (Digested) | N/A (Dissolved) | [3] |
| Inter-assay Precision (CV) | < 6% | < 6% | < 6% | [3] |
| Intra-assay Precision (CV) | < 6% | < 6% | < 6% | [3] |
| Recovery | ~100% | ~100% | ~100% | [3] |
Experimental Protocol: ZAAS Analysis
1. Reagents and Materials
-
Nitric Acid (HNO₃), trace metal grade
-
Triton X-100
-
Tetramethylammonium hydroxide (TMAH)
-
Strontium (Sr) standard solutions
-
Ultrapure deionized water
-
Pyrolytically coated graphite tubes
2. Standard Preparation
-
Aqueous Calibrators: Prepare a series of strontium standards using ultrapure water. These are suitable for analyzing digested bone and tissue samples.[3]
-
Matrix-Matched Calibrators: For serum analysis, prepare calibration standards in a strontium-free serum matrix to match the viscosity and composition of the samples.[3]
3. Sample Preparation
-
For Serum Samples:
-
For Tissue Samples:
-
Bone: Digest the bone sample in concentrated HNO₃ under atmospheric pressure in loosely stoppered Teflon tubes at 90°C for 3-4 hours until a clear digest is obtained.[2] Dilute the digest to the appropriate concentration range with ultrapure water.[2]
-
Soft Tissues: Dissolve soft tissue samples in a TMAH solution in water.[3]
-
4. ZAAS Instrumentation and Analysis
-
Instrument: A Zeeman atomic absorption spectrometer equipped with a graphite furnace atomizer.
-
Typical Graphite Furnace Program:
-
Drying: Ramp to 120°C to gently evaporate the solvent.
-
Pyrolysis (Ashing): Ramp to a higher temperature (e.g., 1200°C) to remove the bulk of the sample matrix without losing the analyte.
-
Atomization: Rapidly heat to a high temperature (e.g., 2500°C) to vaporize and atomize the strontium. For soft tissues, reducing the inert gas flow during this step can increase sensitivity.[2]
-
Cleaning: Heat to a maximum temperature to remove any remaining residue.
-
-
Analysis:
-
Inject a small, precise volume (e.g., 20 µL) of the prepared standard or sample into the graphite tube.
-
Initiate the furnace program.
-
The instrument measures the peak absorbance of the strontium atomic vapor, which is proportional to its concentration.
-
Quantify sample concentrations by comparing their absorbance signals to the calibration curve generated from the standards.
-
Part 3: Proposed Method for Gluconate Analysis by High-Performance Liquid Chromatography (HPLC)
Application Note
To complement the elemental analysis of strontium, a separate molecular analysis is required to detect and quantify the gluconate anion. This protocol proposes a High-Performance Liquid Chromatography (HPLC) method adapted from validated procedures for calcium gluconate and other organic molecules.[6][9] The method involves a protein precipitation step to clean up the serum or tissue homogenate, followed by chromatographic separation. Due to gluconate's lack of a strong chromophore, detection can be achieved using a differential refractive index detector (RID) or, for greater specificity and sensitivity, a mass spectrometer (MS).[4][6] This analysis, when paired with elemental results, can confirm the presence of this compound.
Quantitative Data: Proposed HPLC Method Performance
The following table outlines expected performance characteristics for an HPLC-RID method for gluconate, adapted from analogous methods.
| Parameter | Expected Value | Source (Adapted from) |
| Column | Rezex ROA-Organic Acid H+ | [6] |
| Mobile Phase | 0.5% Formic Acid in Water | [6] |
| Flow Rate | 0.3 - 1.0 mL/min | [6][9] |
| Detector | Differential Refractive Index (RID) | [6] |
| Limit of Quantification (LOQ) | ~2.6 x 10⁻⁵ mol/L | [4] |
| Linearity Range | To be determined | N/A |
| Injection Volume | 50 µL | [6] |
Experimental Protocol: Proposed HPLC-RID Analysis
1. Reagents and Materials
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Sodium or Calcium Gluconate standard
-
Ultrapure deionized water
-
Centrifuge and 1.5 mL microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Standard Preparation
-
Prepare a stock solution of sodium or calcium gluconate in ultrapure water.
-
Create a series of calibration standards by serially diluting the stock solution with water to cover the expected concentration range of gluconate in the samples.
3. Sample Preparation (Protein Precipitation)
-
For Serum Samples:
-
In a microcentrifuge tube, add 200 µL of cold acetonitrile to 100 µL of serum (a 2:1 ratio).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
For Tissue Samples:
-
Homogenize a pre-weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
-
Centrifuge the homogenate to pellet cellular debris.
-
Treat the resulting supernatant using the same protein precipitation protocol described for serum.
-
4. HPLC-RID Instrumentation and Analysis
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector.
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved on the RID.
-
Inject the prepared standards to generate a calibration curve based on peak area versus concentration.
-
Inject the prepared samples.
-
Identify the gluconate peak in the samples by comparing its retention time to that of the standard.
-
Quantify the gluconate concentration in the samples using the calibration curve.
-
Part 4: Comprehensive Analytical Strategy
A definitive analysis of this compound in a biological sample requires a dual approach that confirms both the elemental and molecular components. The recommended strategy is to process a single source sample (e.g., a volume of serum or a tissue homogenate) and split it into two aliquots for parallel analysis.
References
- 1. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reversed phase HPLC for strontium ranelate: Method development and validation applying experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112611821A - High Performance Liquid Chromatography Analysis Method of Calcium Gluconate Related Substances - Google Patents [patents.google.com]
- 7. ICP-MS Metals and Strontium Isotope Facility - CMES Earth - The University of Utah [earth.utah.edu]
- 8. Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JSM Central || Article Info [jsmcentral.org]
Administration Protocol for Oral Gavage of Strontium Gluconate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral gavage administration of strontium gluconate to mice, a method crucial for preclinical studies in pharmacology, toxicology, and physiology where precise oral dosing is required. This document outlines the necessary materials, preparation of the this compound solution, and a step-by-step procedure for the oral gavage technique, alongside important safety and monitoring considerations.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing oral gavage in mice.
Table 1: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length (inches) | Ball/Tip Diameter (mm) |
| < 14 | 24G | 1" | 1.25 |
| 15 - 20 | 22G | 1" - 1.5" | 1.25 |
| 20 - 25 | 20G | 1" - 1.5" | 2.0 - 2.25 |
| 25 - 35 | 18G | 1.5" - 2" | 2.25 |
Source: BenchChem Application Notes[1]
Table 2: Maximum Oral Gavage Volumes for Mice
| Mouse Body Weight (grams) | Maximum Administration Volume (mL) |
| 15 | 0.15 |
| 20 | 0.20 |
| 25 | 0.25 |
| 30 | 0.30 |
| 35 | 0.35 |
Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.[1][2][3] For pregnant animals, this volume should be reduced.[1][2] Some studies suggest using smaller volumes, such as 5 mL/kg, to minimize the risk of complications like aspiration pneumonia.[2]
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of this compound via oral gavage in mice.
Materials
-
This compound powder
-
Vehicle for dissolution (e.g., sterile distilled water, 0.5% carboxymethylcellulose)
-
Appropriately sized gavage needles (stainless steel or flexible plastic with a rounded tip)[1][2][3]
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Permanent marker
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection
Preparation of this compound Solution
-
Determine the Dosage: The optimal dosage of this compound should be determined based on the specific experimental design. Studies on other strontium salts, such as strontium ranelate, have used doses in rats ranging from 500 to 1000 mg/kg/day. A pilot study is recommended to determine the most effective and non-toxic dose for the specific mouse model and research question.
-
Vehicle Selection: this compound is soluble in water. Sterile distilled water is a common and appropriate vehicle. For suspension formulations, a 0.5% solution of carboxymethylcellulose in water can be used.
-
Solution Preparation:
-
Calculate the total amount of this compound needed based on the number of animals, the dosage, and the total number of administration days.
-
Weigh the required amount of this compound powder accurately.
-
Dissolve the powder in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. If preparing a suspension, ensure it is well-mixed before each administration.
-
The concentration should be calculated to ensure the final administration volume does not exceed the maximum recommended volume for the mouse's weight (see Table 2).
-
Store the prepared solution as recommended by the manufacturer or based on its stability.
-
Oral Gavage Administration Procedure
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct administration volume.[2][3]
-
Select the appropriate gavage needle size based on the mouse's weight (refer to Table 1).[1]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse and measuring the distance from the corner of the mouth to the last rib or the xiphoid process.[1] Mark this depth on the needle with a permanent marker.[1][3]
-
-
Restraint:
-
Gavage Administration:
-
Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.
-
With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).[1]
-
Advance the needle along the roof of the mouth toward the back of the throat. The mouse will often swallow as the needle reaches the pharynx, which aids in guiding the needle into the esophagus.[1][4]
-
Gently pass the needle down the esophagus to the pre-measured depth. There should be no resistance.[1] If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [4]
-
Once the needle is correctly positioned, slowly administer the solution over 2-3 seconds.[1]
-
After administration, gently and slowly withdraw the needle along the same path of insertion.[1]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its home cage and observe it for at least 10-15 minutes for any immediate signs of distress, such as difficulty breathing, gasping, or bleeding from the mouth or nose.[1]
-
Continue to monitor the animals 12-24 hours after dosing for any delayed complications.[1][3]
-
Potential complications include esophageal perforation, aspiration pneumonia, and gastric rupture.[1] Clinical signs of complications can include respiratory distress, hunched posture, lethargy, and weight loss.[1]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by strontium and the experimental workflow for oral gavage.
Caption: Signaling pathway of strontium in bone metabolism.
Caption: Experimental workflow for oral gavage in mice.
References
Unveiling the Genetic Blueprint: RNA-Sequencing to Identify Genes Modulated by Strontium Gluconate
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium-based compounds have garnered significant interest in the field of bone tissue engineering and osteoporosis treatment due to their dual anabolic and anti-catabolic effects on bone metabolism. Strontium gluconate, in particular, has been shown to promote the development of osteoblasts (bone-forming cells) and enhance bone formation.[1] Understanding the molecular mechanisms underpinning these effects is crucial for the development of novel therapeutics. RNA-sequencing (RNA-seq) is a powerful, high-throughput technology that enables a comprehensive analysis of the transcriptome, providing a snapshot of the genes that are actively being expressed in a cell population at a given time. This application note provides a detailed protocol for utilizing RNA-seq to identify genes and signaling pathways affected by this compound treatment in relevant cell types, such as bone marrow-derived mesenchymal stem cells (BMSCs).
Principle
The experimental workflow involves culturing a suitable cell line, such as rat BMSCs (rBMSCs), and treating them with this compound. Following treatment, total RNA is extracted, and its quality and quantity are assessed. High-quality RNA is then used to construct sequencing libraries, which are subsequently sequenced on a high-throughput platform. The resulting sequencing data undergoes a rigorous bioinformatic analysis to identify differentially expressed genes (DEGs) between the this compound-treated and control groups. Further analysis, including gene ontology and pathway enrichment, can then elucidate the biological processes and signaling pathways modulated by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is based on methodologies for studying the effects of strontium compounds on bone marrow-derived mesenchymal stem cells.
Materials:
-
Rat Bone Marrow Mesenchymal Stem Cells (rBMSCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (GluSr)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture rBMSCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Once the cells reach 80-90% confluency, passage them using standard cell culture techniques.
-
For the experiment, seed rBMSCs in appropriate culture plates.
-
After 24 hours, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., studies have used strontium ranelate at concentrations up to 1.0 mM) or a vehicle control.[2]
-
Incubate the cells for the desired treatment period (e.g., 7 days).[3]
RNA Extraction and Quality Control
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100)
Procedure:
-
Lyse the cells directly in the culture dish by adding TRIzol™ Reagent and scraping the cells.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, and washing.
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate the RNA integrity (RIN value) using a bioanalyzer. A RIN value of ≥ 7 is recommended for RNA-seq library preparation.
RNA-Sequencing Library Preparation and Sequencing
Procedure:
-
mRNA Purification: Isolate mRNA from total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime with random hexamers.[3]
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.[3]
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library to enrich for fragments of a specific size range (e.g., 200 bp).[3]
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a suitable platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
Procedure:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., rat genome) using an aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Gene Expression Analysis: Identify DEGs between the this compound-treated and control groups using packages like DESeq2 or edgeR in R. Genes with a p-value < 0.05 and a fold change ≥ 1.5 are typically considered significant.[3]
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs to identify over-represented biological processes and pathways.
Data Presentation
The quantitative data from the RNA-sequencing experiment should be summarized in clear and structured tables.
Table 1: Differentially Expressed Genes in Response to Strontium Treatment
| Gene Symbol | Description | Fold Change | p-value | Regulation |
| Runx2 | Runt-related transcription factor 2 | Up | < 0.05 | Upregulated |
| Sp7 | Sp7 transcription factor (Osterix) | Up | < 0.05 | Upregulated |
| Alp | Alkaline phosphatase | Up | < 0.05 | Upregulated |
| Bsp | Bone sialoprotein | Up | < 0.05 | Upregulated |
| Ocn | Osteocalcin | Up | < 0.05 | Upregulated |
| Wnt3a | Wnt family member 3A | Up | < 0.05 | Upregulated |
| Wnt5a | Wnt family member 5A | Up | < 0.05 | Upregulated |
| ROCK1 | Rho-associated coiled-coil containing protein kinase 1 | Up | < 0.05 | Upregulated |
| PPARG | Peroxisome proliferator-activated receptor gamma | Down | < 0.05 | Downregulated |
Note: This table is a representative example based on literature. Actual gene lists will be generated from the RNA-seq data.
Table 2: Signaling Pathways Modulated by Strontium Treatment
| Signaling Pathway | Key Genes Affected | Observed Effect |
| Wnt/β-catenin Signaling | Wnt3a, Wnt5a, β-catenin | Activation |
| MAPK Signaling | Ras, ERK1/2, p38 | Activation |
| PI3K/Akt Signaling | PI3K, Akt | Activation |
| Osteoblast Differentiation | Runx2, Sp7, Alp, Bsp, Ocn | Promotion |
Mandatory Visualizations
Caption: Experimental workflow for RNA-sequencing analysis.
Caption: Wnt/β-catenin signaling pathway activation by strontium.
Caption: MAPK signaling pathway activation by strontium.
References
- 1. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA-seq reveals correlations between cytoskeleton-related genes and the osteogenic activity of mesenchymal stem cells on strontium loaded titania nanotube arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application of Strontium Gluconate in Combination with Other Growth Factors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strontium, a trace element with properties similar to calcium, has garnered significant attention in regenerative medicine for its dual anabolic and anti-catabolic effects on bone tissue. When administered as strontium gluconate, it offers good biocompatibility and absorption.[1] Emerging research indicates that the therapeutic potential of this compound can be significantly enhanced when used in combination with various growth factors. This synergistic approach aims to accelerate and improve the quality of tissue regeneration, particularly in bone and cartilage repair, by simultaneously stimulating multiple cellular pathways.
This document provides detailed application notes and protocols for researchers investigating the combined effects of this compound with key growth factors, including Bone Morphogenetic Protein-2 (BMP-2), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor-2 (FGF-2).
Signaling Pathways and Mechanisms of Action
Strontium exerts its effects through various signaling pathways, often mimicking or modulating the action of calcium. When combined with growth factors, these pathways can be synergistically activated, leading to enhanced cellular responses.
Key Signaling Pathways:
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium acts as an agonist for the CaSR, which is expressed on osteoblasts and osteoclasts.[2] Activation of CaSR by strontium can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to increased osteoblast proliferation and differentiation.[2]
-
Wnt/β-catenin Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteogenesis.[3] This leads to the nuclear translocation of β-catenin and subsequent transcription of osteogenic genes like Runx2.
-
RANKL/OPG Pathway: Strontium can modulate the RANKL/OPG signaling axis, which governs osteoclast differentiation and activity. By increasing the OPG/RANKL ratio, strontium inhibits osteoclastogenesis and bone resorption.
-
Growth Factor Signaling (e.g., BMP, VEGF, FGF): Growth factors bind to their specific cell surface receptors, initiating intracellular signaling cascades (e.g., Smad for BMPs, tyrosine kinase pathways for VEGF and FGF). The combination of strontium and growth factors can lead to crosstalk between these pathways, resulting in amplified or prolonged signaling. For instance, strontium has been observed to activate the BMP-2/Smad1 pathway.[4]
Application I: Bone Regeneration with this compound and BMP-2
Bone Morphogenetic Protein-2 (BMP-2) is a potent osteoinductive growth factor used clinically to promote bone healing. Studies have shown that strontium can enhance BMP-2-mediated bone regeneration.[4][5]
Quantitative Data Summary
| Cell Type/Model | This compound Conc. | BMP-2 Conc. | Outcome Measure | Result |
| Human Mesenchymal Stromal Cells (hMSCs) | 1 mM (in scaffold) | 5 µg (in scaffold) | Alkaline Phosphatase (ALP) Activity | Significant increase vs. BMP-2 alone |
| Murine Femoral Bone Defect Model | Strontium-modified scaffold | 5 µg | New Bone Formation | Enhanced bone quality and bridging |
Experimental Protocols
-
Cell Seeding: Seed human Mesenchymal Stromal Cells (hMSCs) at a density of 2 x 10^4 cells/cm² in 24-well plates.
-
Culture Medium: Culture cells in osteogenic induction medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL ascorbic acid.
-
Treatment: Add this compound to the culture medium at final concentrations ranging from 0.1 mM to 1 mM, in the presence or absence of recombinant human BMP-2 (rhBMP-2) at concentrations of 50-100 ng/mL.
-
Incubation: Incubate the cells for up to 21 days, with media changes every 2-3 days.
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: At days 7 and 14, lyse the cells and measure ALP activity using a p-nitrophenyl phosphate (B84403) (pNPP) substrate assay. Normalize ALP activity to total protein content.[6][7]
-
Alizarin Red S Staining: At day 21, fix the cells with 4% paraformaldehyde and stain with 2% Alizarin Red S solution to visualize calcium deposits.
-
Gene Expression Analysis: At various time points, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of osteogenic marker genes such as RUNX2, ALPL, and BGLAP (Osteocalcin).
-
-
Scaffold Preparation: Prepare strontium-releasing scaffolds (e.g., strontium-modified mineralized collagen) and functionalize them with rhBMP-2 (e.g., 5 µg per scaffold) by soaking.
-
Animal Model: Use immunodeficient mice (e.g., CD-1 nude). Create a critical-sized (e.g., 2 mm) segmental defect in the femur.
-
Implantation: Implant the prepared scaffolds into the defect site. Stabilize the femur with an external fixator.
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesics. Monitor the animals for any adverse reactions.
-
Analysis (at 6 weeks):
-
Micro-computed Tomography (µCT): Harvest the femurs and perform µCT analysis to quantify new bone volume, bone mineral density, and callus formation.
-
Histology: Decalcify the femurs, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to evaluate bone formation and tissue integration.
-
Application II: Angiogenesis with this compound and VEGF
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels. Strontium has been shown to promote the expression of angiogenic factors, including VEGF.[8] The combination of this compound and VEGF may therefore be beneficial for vascularized tissue regeneration.
Quantitative Data Summary
| Cell Type/Model | This compound Conc. | VEGF Conc. | Outcome Measure | Result |
| Rat Chondrocytes | 1.0 µg/mL (as SrCl₂) | - | VEGF mRNA Expression | Significantly increased |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Conditioned media from Sr-treated cells | - | Tube Formation | Enhanced tube length and branching |
| Murine Critical-Size Bone Defect | Strontium-doped scaffold | - | VEGFR-2 Promoter Activity | Increased in the early stages |
Experimental Protocols
-
Plate Coating: Thaw Matrigel® Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium (e.g., EGM-2). Harvest the cells and prepare a single-cell suspension.
-
Treatment: Resuspend the HUVECs in basal medium containing this compound (10-100 µM) and/or rhVEGF (10-50 ng/mL).
-
Cell Seeding: Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Analysis: Visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Matrigel Preparation: On ice, mix high-concentration, growth factor-reduced Matrigel with this compound (to achieve a final concentration of e.g., 100 µM) and rhVEGF (e.g., 100-200 ng). Heparin (e.g., 20 U/mL) can be added to stabilize the growth factor.
-
Injection: Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of mice (e.g., C57BL/6).
-
Incubation: Allow the Matrigel to solidify in vivo, forming a plug.
-
Analysis (at 7-14 days):
-
Explantation: Excise the Matrigel plugs.
-
Hemoglobin Assay: Quantify the amount of hemoglobin within the plugs using a Drabkin's reagent-based assay as a measure of blood vessel infiltration.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section for immunohistochemical staining of endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density.
-
Application III: Cartilage Repair with this compound and FGF-2
Fibroblast Growth Factor-2 (FGF-2) is known to play a role in chondrocyte proliferation and matrix synthesis, although its effects can be complex and dose-dependent.[9] Strontium has been shown to promote chondrogenic differentiation and reduce cartilage degradation.[10] The combination may therefore be beneficial for cartilage tissue engineering.
Quantitative Data Summary
| Cell Type/Model | This compound Conc. | FGF-2 Conc. | Outcome Measure | Result |
| Rat Chondrocytes | 5.0 µg/mL (as SrCl₂) | - | FGF-2 mRNA Expression | Significantly increased |
| Human Ear Chondrocytes | - | 100 ng/mL | Cell Proliferation | Significantly higher than serum-containing medium |
| Bovine Chondrocytes | 1-10 µg/mL (as SrCl₂) | - | Proliferation Index | Increased |
Experimental Protocols
-
Cell Isolation and Expansion: Isolate primary chondrocytes from articular cartilage (e.g., bovine or human). Expand the cells in monolayer culture.
-
Pellet Formation: Aliquot 2.5 x 10^5 expanded chondrocytes into 1.5 mL polypropylene tubes. Centrifuge to form a cell pellet.
-
Chondrogenic Culture: Culture the pellets in a chemically defined chondrogenic medium (e.g., DMEM supplemented with ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline, and 10 ng/mL TGF-β3).
-
Treatment: Add this compound (10-100 µM) and/or rhFGF-2 (10-100 ng/mL) to the chondrogenic medium.
-
Incubation: Culture the pellets for 21-28 days, with media changes every 2-3 days.
-
Analysis:
-
Biochemical Analysis: Digest the pellets with papain and quantify the glycosaminoglycan (GAG) content using the DMMB assay and the DNA content using a fluorescent DNA quantification kit.
-
Histology: Fix the pellets, embed in paraffin, and section for Safranin-O staining to visualize proteoglycan-rich matrix.
-
Gene Expression: Extract RNA from the pellets and perform qRT-PCR for chondrogenic marker genes such as COL2A1, ACAN, and SOX9.
-
-
Scaffold Preparation: Prepare a biocompatible scaffold (e.g., collagen or hydrogel) loaded with this compound and rhFGF-2.
-
Animal Model: Use a large animal model such as rabbits or sheep. Create a full-thickness osteochondral defect in the femoral condyle or trochlear groove.
-
Implantation: Implant the growth factor-loaded scaffold into the defect.
-
Post-operative Management: Implement a standardized post-operative care and rehabilitation protocol.
-
Analysis (at 3-6 months):
-
Macroscopic Evaluation: Assess the gross appearance of the repair tissue using a scoring system (e.g., ICRS score).
-
Histology: Harvest the defect sites and perform histological analysis (Safranin-O, Masson's Trichrome, and immunohistochemistry for collagen type I and II) to evaluate the quality of the repair tissue.
-
Biomechanical Testing: Perform indentation testing to assess the mechanical properties of the repair cartilage compared to native cartilage.
-
Conclusion
The combined application of this compound with growth factors such as BMP-2, VEGF, and FGF-2 presents a promising strategy for enhancing tissue regeneration. The protocols outlined in this document provide a framework for researchers to investigate these synergistic effects in a systematic manner. It is crucial to optimize the concentrations of this compound and the specific growth factors, as well as the delivery vehicle and timing of administration, for each specific application to achieve the desired therapeutic outcome. Further research in this area will undoubtedly contribute to the development of more effective therapies for a range of debilitating conditions affecting bone and cartilage.
References
- 1. promocell.com [promocell.com]
- 2. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strontium enhances BMP-2 mediated bone regeneration in a femoral murine bone defect model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Growth Factors in Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting strontium gluconate precipitation in phosphate-buffered saline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues when working with strontium gluconate in phosphate-buffered saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why does a precipitate form when I dissolve this compound in Phosphate-Buffered Saline (PBS)?
A1: A precipitate forms because strontium ions (Sr²⁺) from the dissolved this compound react with phosphate (B84403) ions (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) present in the PBS. This reaction produces insoluble strontium phosphate compounds, which appear as a white precipitate. The most common precipitates are strontium hydrogen phosphate (SrHPO₄) and strontium phosphate (Sr₃(PO₄)₂).
Q2: What are the key factors that influence the precipitation of strontium phosphate?
A2: The primary factors influencing precipitation are:
-
pH of the solution: Strontium phosphate precipitation is highly pH-dependent. As the pH increases, the concentration of phosphate ions (PO₄³⁻ and HPO₄²⁻) that readily form insoluble salts with strontium also increases.
-
Concentration of reactants: Higher concentrations of both this compound and phosphate in the buffer will increase the likelihood of the ion product exceeding the solubility product, leading to precipitation.
-
Temperature: While solubility can be temperature-dependent, for strontium phosphates, pH and concentration are the more critical factors in a laboratory setting.
-
Ionic strength of the solution: The overall ionic strength of the solution can influence the activity of the ions and thus their tendency to precipitate.
Q3: At what pH does strontium phosphate precipitation become a significant issue?
A3: Precipitation of strontium phosphate is more likely to occur at neutral to alkaline pH values, which is typical for standard PBS formulations (pH 7.2-7.4). At a pH above 6, the equilibrium shifts towards the formation of HPO₄²⁻ and PO₄³⁻ ions, which have a lower solubility with strontium.
Q4: Can I use a different strontium salt to avoid this issue?
A4: While other strontium salts like strontium chloride or strontium citrate (B86180) are available, they will still release strontium ions into the solution, which will react with the phosphate in PBS.[1][2] The fundamental issue is the incompatibility of strontium ions with a phosphate-based buffer system at physiological pH. Therefore, changing the strontium salt is unlikely to resolve the precipitation problem in PBS.
Troubleshooting Guide
Issue 1: Immediate Precipitate Formation Upon Mixing this compound and PBS
Cause: The concentrations of strontium and phosphate ions are exceeding the solubility product of strontium phosphate at the pH of your PBS.
Solutions:
-
Lower the pH of the Solution: If your experimental conditions permit, lowering the pH of the PBS solution to below 6.0 can help keep the strontium in solution. However, this is often not a viable option for cell culture or other physiological studies.
-
Reduce Reactant Concentrations: Try using a lower concentration of this compound or a PBS formulation with a lower phosphate concentration.
-
Use an Alternative Buffer System: This is the most recommended solution. Buffers that do not contain phosphate, such as HEPES-buffered saline (HBS) or TRIS-buffered saline (TBS), are excellent alternatives.[3][4][5][6]
Issue 2: Precipitate Forms Over Time After Initial Dissolution
Cause: The solution is likely supersaturated, and precipitation is occurring more slowly. This can be influenced by slight changes in temperature or pH over time.
Solutions:
-
Filter Sterilize the Solution: After preparing the this compound solution in an appropriate buffer (not PBS), filter it through a 0.22 µm filter. This will remove any microscopic precipitates that could act as nucleation sites for further precipitation.
-
Prepare Fresh Solutions: Prepare your this compound solutions fresh before each experiment to minimize the time for precipitation to occur.
-
Incorporate a Chelating Agent: In some applications, a weak chelating agent can be used to keep strontium ions in the solution.
Quantitative Data
The tendency of a precipitate to form can be predicted by comparing the ion product (Q) of the potential precipitate with its solubility product constant (Ksp). Precipitation is expected when Q > Ksp.
Table 1: Solubility Product Constants (Ksp) of Relevant Strontium Phosphates
| Compound | Formula | Ksp Value | Reference |
| Strontium Phosphate | Sr₃(PO₄)₂ | 1.0 x 10⁻³¹ | [7] |
| Strontium Hydrogen Phosphate | SrHPO₄ | 4.2 x 10⁻⁷ | [7] |
Table 2: Recommended Alternative Buffer Systems
| Buffer Name | Useful pH Range | Key Characteristics |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Zwitterionic buffer, low binding affinity for divalent cations like Sr²⁺, commonly used in cell culture.[3][8] |
| TRIS (tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Cost-effective, commonly used in biochemistry and molecular biology.[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using HEPES-Buffered Saline (HBS)
This protocol describes the preparation of a 100 mM this compound stock solution in HBS, which can be further diluted for experimental use.
Materials:
-
This compound powder
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
1 M Sodium Hydroxide (NaOH)
-
Deionized water (dH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Prepare 1X HBS (pH 7.4):
-
Dissolve 2.38 g HEPES and 8.0 g NaCl in 800 mL of dH₂O.
-
Adjust the pH to 7.4 with 1 M NaOH.
-
Bring the final volume to 1 L with dH₂O.
-
Sterilize the HBS by autoclaving or filtration.
-
-
Prepare 100 mM this compound Stock Solution:
-
Weigh out the appropriate amount of this compound powder to make a 100 mM solution (Molecular Weight of this compound Anhydrous: 477.93 g/mol ). For 100 mL, this would be 4.78 g.
-
In a sterile container, add the this compound powder to approximately 80 mL of the sterile 1X HBS.
-
Dissolve the powder completely by stirring at room temperature. Gentle warming may be used if necessary, but allow the solution to return to room temperature before final volume adjustment.
-
Adjust the final volume to 100 mL with sterile 1X HBS.
-
-
Sterilization and Storage:
-
Filter sterilize the 100 mM this compound stock solution through a 0.22 µm syringe filter into a sterile storage bottle.
-
Store the solution at 4°C for short-term use (up to 2 weeks) or in aliquots at -20°C for long-term storage.
-
Protocol 2: Troubleshooting Precipitation with a Chelating Agent (for specific applications)
This protocol provides a method to prevent precipitation by adding a weak chelating agent. Note: The compatibility of the chelating agent with your specific experimental system must be validated.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
EDTA (Ethylenediaminetetraacetic acid) disodium (B8443419) salt or Sodium Citrate
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare a Chelating Agent Stock Solution:
-
Prepare a 100 mM EDTA or 100 mM Sodium Citrate stock solution in deionized water and sterilize it.
-
-
Incorporate the Chelating Agent:
-
To your PBS, add the chelating agent stock solution to a final concentration of 1-5 mM.
-
Mix thoroughly.
-
-
Dissolve this compound:
-
Slowly dissolve the this compound in the PBS containing the chelating agent while stirring.
-
-
Observation and Filtration:
-
Observe the solution for any signs of precipitation.
-
If the solution remains clear, filter sterilize it through a 0.22 µm filter.
-
Visualizations
References
- 1. blog.algaecal.com [blog.algaecal.com]
- 2. mdpi.com [mdpi.com]
- 3. HEPES Buffer Recipe | ENCO [enco.co.il]
- 4. Tris-buffered saline - Wikipedia [en.wikipedia.org]
- 5. 特里斯 [sigmaaldrich.com]
- 6. advancionsciences.com [advancionsciences.com]
- 7. The Solubility of Some Strontium Phosphates [agris.fao.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Strontium Gluconate Concentration in Chondrocyte Research
Welcome to the technical support center for researchers utilizing strontium gluconate in chondrocyte experiments. This resource provides essential guidance on optimizing experimental conditions to promote chondrocyte health and avoid cytotoxicity. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to enhance chondrocyte function without causing cytotoxicity?
A1: Based on studies of similar strontium compounds, a concentration range of 0.125 mmol/L to 0.5 mmol/L is generally considered safe and effective for promoting chondrocyte function.[1] Concentrations of 1.0 mmol/L and higher have been shown to significantly inhibit cell proliferation.[1] However, the optimal concentration can vary depending on the specific cell type, culture conditions, and experimental duration. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model.
Q2: What are the expected beneficial effects of this compound on chondrocytes at non-toxic concentrations?
A2: At optimal concentrations, strontium compounds have been shown to promote chondrocyte proliferation and extracellular matrix (ECM) synthesis.[2][3] Specifically, they can upregulate the expression of key cartilage components like collagen type II and aggrecan.[2][3] Furthermore, strontium has demonstrated anti-inflammatory effects by downregulating inflammatory markers such as IL-1β and matrix metalloproteinases (MMPs).[1][2]
Q3: Which signaling pathways are involved in the effects of strontium on chondrocytes?
A3: Strontium has been found to influence several key signaling pathways in chondrocytes. The Transforming Growth Factor-β (TGF-β)/SMAD pathway is a significant mediator of strontium's effects on chondrocyte proliferation and differentiation.[4][5] Additionally, the Wnt/β-catenin pathway has been implicated in the chondroprotective effects of strontium compounds.[1]
Q4: How can I assess this compound-induced cytotoxicity in my chondrocyte cultures?
A4: Several standard assays can be used to evaluate cytotoxicity. The MTT assay assesses cell viability by measuring metabolic activity. The Lactate Dehydrogenase (LDH) assay quantifies cell membrane damage by measuring the release of LDH from lysed cells. For detecting apoptosis or programmed cell death, the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method that identifies DNA fragmentation.
Troubleshooting Guides
General Chondrocyte Culture Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, edge effects in the culture plate, pipetting errors. | Ensure thorough mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use calibrated pipettes and consistent technique. |
| Slow cell growth or detachment | Suboptimal culture conditions, contamination, cryopreservation stress. | Verify the quality of culture medium, serum, and supplements. Check for signs of contamination (e.g., cloudy medium, pH changes). Allow cells to recover adequately after thawing and handle them gently during passaging.[6] |
| Presence of black dots or debris | Cell debris from dead cells, contamination (bacterial or fungal). | Wash the cell layer gently with sterile PBS to remove debris. If contamination is suspected (e.g., cloudy or yellowing medium), discard the culture and decontaminate the incubator.[6] |
Assay-Specific Troubleshooting
MTT Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance | Phenol (B47542) red in the culture medium, contamination. | Use phenol red-free medium during the MTT incubation step. Visually inspect plates for any signs of contamination.[7] |
| Low signal or absorbance values | Insufficient cell number, insufficient incubation time with MTT. | Optimize cell seeding density. Perform a time-course experiment to determine the optimal MTT incubation time.[7] |
| Inconsistent results | Incomplete dissolution of formazan (B1609692) crystals. | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. |
LDH Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background LDH release in control wells | Stressed or dying cells in the control group, serum in the medium has high LDH activity. | Ensure control cells are healthy and not overgrown. Reduce serum concentration during the assay or use a serum-free medium.[8][9] |
| Low signal from positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is effective and incubation time is sufficient for complete cell lysis.[8] |
TUNEL Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background staining | Over-fixation or over-digestion with proteinase K. | Optimize fixation time and proteinase K concentration and incubation time.[10] |
| Weak or no signal in positive control | Inefficient labeling of DNA strand breaks. | Ensure the TdT enzyme is active and the reaction mixture is prepared correctly.[10] |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of strontium compounds on chondrocyte viability from published studies. Note that these values may vary between different strontium salts (e.g., ranelate vs. gluconate) and experimental conditions.
| Strontium Compound | Concentration | Cell Type | Effect on Viability/Proliferation | Reference |
| Strontium Ranelate | 0.125 mmol/L | Rat Chondrocytes | No significant effect | [1] |
| Strontium Ranelate | 0.25 mmol/L | Rat Chondrocytes | No significant effect | [1] |
| Strontium Ranelate | 0.5 mmol/L | Rat Chondrocytes | No significant effect | [1] |
| Strontium Ranelate | 1.0 mmol/L | Rat Chondrocytes | Significant inhibition | [1] |
| Strontium Ranelate | 2.0 mmol/L | Rat Chondrocytes | Significant inhibition | [1] |
| Strontium Chloride | 1 µg/ml | Bovine Chondrocytes | Increased proliferation | [2] |
| Strontium Chloride | 10 µg/ml | Bovine Chondrocytes | Increased proliferation | [2] |
Experimental Protocols
MTT Assay for Chondrocyte Viability
Objective: To assess cell viability by measuring the metabolic activity of chondrocytes.
Materials:
-
Primary chondrocytes or chondrocyte cell line
-
Complete culture medium
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed chondrocytes in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[11]
-
Incubate at room temperature in the dark for 2-4 hours.[7][11]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
LDH Cytotoxicity Assay
Objective: To quantify cell membrane damage by measuring LDH release.
Materials:
-
Chondrocyte cultures in 96-well plates treated with this compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Prepare chondrocyte cultures and treat with this compound as described in the MTT assay protocol (Steps 1-5).
-
Include the following controls:
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[8]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) x 100
TUNEL Assay for Apoptosis
Objective: To detect DNA fragmentation in apoptotic chondrocytes.
Materials:
-
Chondrocyte cultures on coverslips or chamber slides
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL assay kit (containing TdT enzyme and labeled nucleotides)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Culture and treat chondrocytes with this compound on a suitable imaging surface.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 25 minutes at room temperature.[12]
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12]
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green or red fluorescence (depending on the kit) in the nucleus, co-localizing with the blue DAPI stain.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in chondrocytes.
Caption: Strontium's influence on the TGF-β/SMAD signaling pathway in chondrocytes.
Caption: Proposed mechanism of strontium's effect on the Wnt/β-catenin pathway in chondrocytes.
References
- 1. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. One moment, please... [chondrex.com]
- 12. TUNEL Staining Reflected the Late Stage of Apoptosis Activity [bio-protocol.org]
improving the solubility of strontium gluconate for high concentration stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preparing high-concentration stock solutions of strontium gluconate. Below you will find frequently asked questions and a troubleshooting guide to address common challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
This compound is generally described as soluble in cold water.[1] One available data point indicates a solubility of 369 g/L in cold water, which is equivalent to 36.9 g/100 mL.[2] However, solubility can be affected by various factors, including temperature, pH, and the presence of other solutes.
Q2: How does temperature affect the solubility of this compound?
For most solid solutes, including salts like this compound, solubility in water tends to increase with temperature. If you are facing difficulty in dissolving this compound, gentle heating and stirring of the solution can significantly improve the dissolution rate and the amount of solute that can be dissolved.
Q3: What is the effect of pH on the solubility of this compound?
The pH of the solution can influence the solubility of gluconate salts. Gluconic acid is a weak acid, and therefore the solubility of its salts can be pH-dependent. While specific data for this compound is limited, adjusting the pH may alter the equilibrium between the salt and its dissolved ions, potentially increasing solubility. It is recommended to perform small-scale trials to determine the optimal pH for your specific application.
Q4: Can co-solvents be used to increase the solubility of this compound?
Data Presentation
The following table summarizes the available quantitative data on the solubility of this compound in water.
| Compound | Solvent | Temperature | Solubility (g/L) | Solubility ( g/100 mL) |
| This compound | Water | Cold | 369 | 36.9 |
Note: The term "cold water" is not precisely defined and may refer to room temperature or refrigerated conditions. It is advisable to determine the solubility curve for your specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound at a specific temperature.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Temperature-controlled water bath or incubator
-
Stir plate and magnetic stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Drying oven
-
Analytical method for strontium quantification (e.g., Flame Atomic Absorption Spectrometry, F-AAS)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of water in a sealed container (e.g., a glass vial with a screw cap). The excess solid is necessary to ensure that the solution becomes saturated.
-
Place the container in a temperature-controlled water bath or incubator set to the desired temperature.
-
Stir the suspension vigorously using a magnetic stir bar for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is crucial to avoid aspirating any solid particles.
-
Immediately filter the collected supernatant through a syringe filter (0.45 µm or smaller) to remove any remaining undissolved microparticles.
-
-
Quantification of Dissolved this compound:
-
Accurately dilute the filtered, saturated solution to a concentration that falls within the linear range of your analytical method.
-
Analyze the concentration of strontium in the diluted solution using a validated method like F-AAS.
-
Alternatively, a gravimetric method can be used:
-
Accurately weigh a small, empty, and dry container.
-
Transfer a precise volume of the filtered, saturated solution to the container.
-
Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the dried this compound is achieved.
-
Calculate the mass of the dried solute and determine the solubility in g/100 mL.
-
-
Protocol 2: Preparation of a High-Concentration this compound Stock Solution
This protocol provides a general procedure for preparing a concentrated stock solution, incorporating techniques to enhance solubility.
Materials:
-
This compound
-
High-purity water
-
Heated stir plate
-
Sterile, calibrated glassware
-
pH meter and appropriate buffers for calibration (if pH adjustment is needed)
-
Acids or bases for pH adjustment (e.g., dilute HCl or NaOH), if required
-
Sterile filter (0.22 µm) for sterilization, if necessary
Procedure:
-
Initial Calculation: Determine the mass of this compound required to achieve the target concentration in the desired final volume.
-
Dissolution:
-
Add approximately 80% of the final volume of water to a beaker or flask.
-
Place the container on a heated stir plate and begin stirring.
-
Gradually add the pre-weighed this compound powder to the vortex of the stirring water.
-
If dissolution is slow, gently heat the solution while stirring. A temperature of 40-60°C is often a good starting point. Avoid boiling.
-
-
pH Adjustment (Optional):
-
If you have determined that a pH adjustment can improve solubility, allow the solution to cool to room temperature before measuring the pH.
-
Calibrate the pH meter.
-
Slowly add a dilute acid or base dropwise until the target pH is reached, monitoring the pH continuously.
-
-
Final Volume Adjustment:
-
Once the this compound is completely dissolved, turn off the heat and allow the solution to cool to room temperature.
-
Transfer the solution to a calibrated volumetric flask.
-
Rinse the original container with small portions of the solvent and add the rinsate to the volumetric flask.
-
Add water to the flask until the final volume is reached.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Sterilization (Optional): If a sterile solution is required, pass the final solution through a 0.22 µm sterile filter into a sterile container.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely at the desired concentration.
Caption: Troubleshooting workflow for incomplete dissolution.
Issue 2: The prepared this compound solution appears cloudy or forms a precipitate upon cooling.
This indicates that the solution was supersaturated at the higher temperature and the compound is precipitating out as it cools.
-
Solution 1: The concentration you are trying to achieve may be above the solubility limit at room temperature. You can either use the solution warm (if your experiment allows) or prepare a less concentrated stock solution.
-
Solution 2: The rate of cooling can influence precipitation. Try cooling the solution slowly to room temperature to see if precipitation can be avoided.
-
Solution 3: If a pH adjustment was made, the change in temperature might be shifting the pH and affecting solubility. Re-check the pH of the cooled, cloudy solution.
Issue 3: The dissolution process is very slow.
-
Solution 1: Increase the agitation by using a more powerful stir plate or a larger stir bar.
-
Solution 2: Reduce the particle size of the this compound powder by gently grinding it with a mortar and pestle before adding it to the solvent. This increases the surface area available for dissolution.
Visualizations
References
Technical Support Center: Troubleshooting Variability in Strontium Gluconate Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strontium gluconate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our in vitro cell proliferation and differentiation assays with this compound. What are the likely causes?
Inconsistent results in in vitro assays using this compound can stem from several factors:
-
Reagent Quality and Preparation:
-
Purity of this compound: Ensure you are using a high-purity grade of this compound. Impurities can lead to off-target effects and variability.
-
Solubility and Stability: this compound is generally soluble in water. However, its solubility in complex cell culture media containing high concentrations of phosphate (B84403) and bicarbonate can be a concern, potentially leading to precipitation.[1] It is recommended to prepare a concentrated stock solution in sterile, deionized water, which can be warmed to 60-80°C to aid dissolution, and then filter-sterilize it before adding it to the final medium.[1]
-
pH of the Medium: Changes in the pH of the culture medium can affect the solubility of strontium salts and the cellular response.[1] Ensure the medium is properly buffered.
-
-
Cell-Based Assay Complexity:
-
Cell Line Stability and Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variability in proliferation and differentiation rates.
-
-
Dose-Dependent Effects: Strontium's effects on cells are highly dose-dependent. Low concentrations may stimulate osteogenesis, while very high concentrations can be inhibitory or cytotoxic.[2][3] It is crucial to perform a dose-response curve for your specific cell type to identify the optimal concentration.
Q2: Our in vivo studies show a greater than expected increase in Bone Mineral Density (BMD) after this compound administration. Is this a true biological effect?
While strontium promotes bone formation, a significant portion of the observed increase in BMD as measured by dual-energy X-ray absorptiometry (DXA) is an analytical artifact. Strontium has a higher atomic number than calcium, causing it to attenuate X-rays more strongly.[4][5] This leads to an overestimation of the true BMD.
-
Correction Factors: It has been shown that for every 1% incorporation of strontium into the bone, the measured BMD can be overestimated by approximately 10%.[6][7] When interpreting DXA results from strontium-treated subjects, it is essential to consider this overestimation. Micro-CT analysis may provide more reliable results for bone microarchitecture.[5]
Q3: We are seeing variability in the effectiveness of different strontium salts in our experiments. Why would this compound behave differently from strontium ranelate or citrate?
The organic anion (gluconate, ranelate, citrate) can influence the bioavailability, absorption, and potentially the cellular uptake of strontium, leading to different biological responses even at equivalent strontium concentrations.[5][8] Studies have shown that different strontium salts can result in varying levels of strontium incorporation into bone and different effects on bone mineral density.[5] It is crucial to be consistent with the strontium salt used throughout a study and to be cautious when comparing results across studies that use different formulations.
Q4: How can I accurately quantify the amount of strontium in my biological samples (cells, tissues, serum)?
Accurate quantification is critical for understanding the dose-response relationship and pharmacokinetics of this compound.
-
Analytical Methods: Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive and accurate method for quantifying strontium in biological samples.[9] Other methods include atomic absorption spectroscopy.[10]
-
Sample Preparation: Proper sample preparation is crucial to solubilize the strontium and remove interfering matrix components. This often involves acid digestion of the biological matrix.[9]
-
Endogenous Levels: Be aware that biological samples will have endogenous levels of strontium. It is important to measure baseline levels in control samples.[9]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in cell culture medium after adding this compound. | - High concentration of phosphate and bicarbonate ions in the medium.- pH of the medium is too high.[1]- Repeated freeze-thaw cycles of the medium.[1] | - Prepare a concentrated stock solution of this compound in water and add it to the medium slowly while stirring.- Ensure the medium is properly buffered to a physiological pH (7.2-7.4).[1]- Aliquot media into single-use volumes to avoid freeze-thaw cycles.[1] |
| High variability between replicate wells in cell-based assays. | - Inconsistent cell seeding.- Edge effects in the microplate.- Pipetting errors. | - Ensure thorough mixing of cells before plating.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.[11] |
| Low or no cellular response to this compound. | - Suboptimal concentration of this compound.- Cell line is not responsive.- Inactive batch of this compound. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure the cell line is appropriate for the study (e.g., pre-osteoblasts, mesenchymal stem cells).- Qualify new batches of this compound against a known standard.[11] |
In Vivo Experimentation
| Issue | Potential Cause | Recommended Solution |
| Inconsistent bone mineral density (BMD) measurements. | - Overestimation of BMD due to strontium incorporation.[4][5]- Variability in animal models (age, sex, diet). | - Use appropriate correction factors for DXA measurements or use alternative techniques like micro-CT.[5][6]- Standardize the animal model and housing conditions. Ensure a consistent diet with adequate calcium and vitamin D.[12] |
| Variable bioavailability after oral administration. | - Interaction with components in the diet (e.g., calcium).- Differences in gut absorption among animals. | - Administer this compound at a consistent time relative to feeding.- Be aware that calcium can compete with strontium for absorption.[12] |
| Difficulty in detecting a therapeutic effect. | - Insufficient duration of the study.- Inappropriate animal model for the disease being studied. | - Ensure the study duration is sufficient to observe changes in bone metabolism.- Select a well-validated animal model for the specific condition (e.g., ovariectomized rats for postmenopausal osteoporosis).[13] |
Experimental Protocols
In Vitro Osteoblast Differentiation Assay
This protocol is a representative example for assessing the effect of this compound on the differentiation of pre-osteoblastic cells (e.g., MC3T3-E1).
-
Cell Seeding: Plate MC3T3-E1 cells in a 24-well plate at a density of 5 x 104 cells/well in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Differentiation: After 24 hours, replace the growth medium with osteogenic differentiation medium (alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
This compound Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 0.1, 0.5, 1, 2 mM). Include a vehicle control (medium without this compound).
-
Medium Change: Change the medium every 2-3 days with fresh differentiation medium containing the respective treatments.
-
Assessment of Differentiation:
-
Alkaline Phosphatase (ALP) Staining (Day 7-10): Fix the cells and stain for ALP activity using a commercial kit. Increased staining indicates enhanced early osteoblastic differentiation.[14]
-
Alizarin Red S Staining (Day 14-21): Fix the cells and stain with Alizarin Red S solution to visualize calcium deposition, an indicator of matrix mineralization and late-stage osteoblast differentiation.[15]
-
In Vivo Osteoporosis Model (Ovariectomized Rat)
This protocol outlines a general procedure for evaluating this compound in a rat model of postmenopausal osteoporosis.[13]
-
Animal Model: Use female Sprague-Dawley rats (3 months old). Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
-
Treatment: After a recovery period (e.g., 1 week), begin daily oral gavage of this compound at the desired dose. A vehicle control group (OVX rats receiving the vehicle) should be included.
-
Duration: Continue the treatment for a period sufficient to observe significant bone loss in the OVX control group and potential therapeutic effects of this compound (e.g., 12 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using DXA at the beginning and end of the study. Remember to account for the overestimation artifact.[5]
-
Micro-CT Analysis: At the end of the study, harvest femurs and lumbar vertebrae for high-resolution micro-CT analysis to assess bone microarchitecture (e.g., bone volume fraction, trabecular number, trabecular thickness).
-
Serum Biomarkers: Collect blood at various time points to measure markers of bone formation (e.g., P1NP) and resorption (e.g., CTX-I).
-
Histomorphometry: Perform histological analysis of bone sections to quantify cellular and structural parameters of bone remodeling.
-
Data Presentation
Comparison of Different Strontium Salts on Bone Parameters
| Strontium Salt | Animal Model | Duration | Key Findings on Bone Parameters | Reference |
| Strontium Ranelate | Ovariectomized Mice | 16 weeks | Increased trabecular and cortical bone mineral density. | [5] |
| Strontium Citrate | Ovariectomized Mice | 16 weeks | Weaker effect on increasing bone mineral density compared to ranelate and chloride. | [5] |
| Strontium Chloride | Ovariectomized Mice | 16 weeks | Increased trabecular and cortical bone mineral density. | [5] |
| This compound | Glucocorticoid-induced Osteoporosis Rats | Not specified | Restored bone formation and inhibited osteoclast differentiation. | [13] |
Pharmacokinetic Parameters of Intravenous this compound in Healthy Volunteers
| Parameter | Mean Value | Unit | Reference |
| Half-life | 5.4 | days | [16][17] |
| Clearance (CL) | 9.4 | ml min-1 | [16][17] |
| Renal Clearance (CLR) | 5.4 | ml min-1 | [16][17] |
| Non-Renal Clearance (CLNR) | 4.0 | ml min-1 | [16][17] |
| Apparent Volume of Distribution at Steady State | 64 | l | [16][17] |
Visualizations
Signaling Pathways
Caption: Strontium's impact on osteoblast differentiation pathways.
Experimental Workflow
Caption: General workflow for this compound experiments.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of strontium on the physicochemical characteristics of hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of bone strontium on BMD measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Influence of strontium on bone mineral density and bone mineral content measurements by dual X-ray absorptiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP2266585B1 - Water-soluble strontium salts for use in treatment of cartilage and/or bone conditions - Google Patents [patents.google.com]
- 9. Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of oral supplementation with stable strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 16. Intravenous this compound as a kinetic marker for calcium in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intravenous this compound as a kinetic marker for calcium in healthy volunteers. — Centre for Evidence-Based Medicine (CEBM), University of Oxford [cebm.ox.ac.uk]
Technical Support Center: Strontium Gluconate Hydrogel Scaffolds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of strontium gluconate delivery in hydrogel scaffolds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary role of strontium in hydrogel scaffolds for bone regeneration?
A1: Strontium is a trace element that has a dual effect on bone metabolism: it simultaneously stimulates bone formation and reduces bone resorption.[1][2] In hydrogel scaffolds, strontium ions are released to promote the differentiation of mesenchymal stem cells into osteoblasts (bone-forming cells) and inhibit the activity of osteoclasts (bone-resorbing cells).[3][4] This biomimetic approach enhances the regenerative capacity of the scaffold.
Q2: Which signaling pathways are activated by strontium to promote osteogenesis?
A2: Strontium ions activate multiple signaling pathways in bone cells.[2] Key pathways include:
-
Wnt/β-catenin Pathway: Strontium has been shown to stimulate the expression of β-catenin, a critical component of this pathway, which promotes the osteogenic differentiation of mesenchymal stem cells and enhances bone formation.[1][5]
-
Calcium-Sensing Receptor (CaSR) Pathway: Strontium can activate the CaSR, leading to downstream activation of MAPK ERK1/2 and Wnt/NFATc signaling, which helps regulate genes that control bone resorption and promote osteoblast replication and differentiation.[2][5]
-
TGF-β/Smad Pathway: Studies have indicated that strontium-containing materials can upregulate the expression of proteins in the TGF-β/Smad pathway, which is involved in promoting osteogenic differentiation.[6]
-
PI3K-AKT Pathway: This pathway, activated by strontium, is also involved in modulating the activity of bone marrow stromal cells by upregulating osteogenic genes.[7][8]
Q3: What are the common types of hydrogels used for strontium delivery?
A3: Alginate, a natural polysaccharide, is one of the most common hydrogels used for encapsulating and delivering strontium.[4][9] Alginate hydrogels can be easily formed through ionic crosslinking with divalent cations like strontium itself, providing a straightforward method for drug incorporation.[9][10] Other natural polymers like chitosan (B1678972) and gelatin (often modified as gelatin methacryloyl or GelMA) are also frequently used due to their excellent biocompatibility and biodegradability.[7][11][12]
Q4: How does the concentration of strontium affect cellular response?
A4: The concentration of strontium ions is a critical factor influencing cellular behavior. Low concentrations (ranging from 0.001 to 0.1 mM) have been shown to stimulate the proliferation and osteogenic commitment of human bone marrow stem cells.[8] However, higher concentrations can potentially inhibit cell viability.[8][13] It is crucial to optimize the strontium concentration and its release profile to achieve the desired therapeutic effect without causing cytotoxicity.[13]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Issue 1: Rapid "Burst Release" of this compound | 1. Low crosslinking density of the hydrogel. 2. High porosity of the hydrogel scaffold. 3. This compound adsorbed to the hydrogel surface rather than being encapsulated. | 1. Increase Crosslinking: Increase the concentration of the crosslinking agent or the duration of crosslinking to create a denser polymer network. This will slow the diffusion of the drug from the hydrogel matrix.[14] 2. Modify Porosity: Adjust the fabrication method (e.g., freeze-drying parameters) to create smaller, less interconnected pores. 3. Optimize Loading Method: Ensure the drug is incorporated during the hydrogel formation process (in situ loading) rather than being absorbed into a pre-formed scaffold to improve encapsulation efficiency. |
| Issue 2: Poor Mechanical Strength of the Hydrogel Scaffold | 1. Low polymer concentration. 2. Insufficient crosslinking. 3. The incorporation of this compound interferes with the hydrogel network formation. | 1. Increase Polymer Concentration: A higher polymer concentration will result in a denser, mechanically stronger hydrogel.[12] 2. Enhance Crosslinking: Experiment with different types or concentrations of crosslinkers. For alginate, using a combination of ions or a higher concentration of strontium can improve mechanical properties.[15] 3. Use a Composite Approach: Incorporate reinforcing materials like bioactive glass or nanofibers into the hydrogel to enhance its mechanical integrity.[7] |
| Issue 3: Inconsistent Drug Loading Efficiency | 1. Variability in hydrogel preparation protocol. 2. Premature gelation before complete mixing of the drug. 3. Loss of drug during washing or purification steps. | 1. Standardize Protocol: Ensure precise control over all experimental parameters, including temperature, pH, and mixing speed. 2. Optimize Mixing: For ionically crosslinked hydrogels like alginate, add the this compound solution rapidly and ensure vigorous mixing before gelation is complete.[15] 3. Minimize Washing: Reduce the duration and volume of washing steps post-fabrication or use a dialysis method to remove unreacted reagents without significant drug loss. |
| Issue 4: Observed Cytotoxicity in In Vitro Cell Culture | 1. Strontium concentration is too high. 2. Residual unreacted crosslinkers or solvents. 3. Hydrogel degradation products are acidic or cytotoxic. | 1. Reduce Strontium Load: Lower the initial concentration of this compound in the hydrogel formulation. The optimal concentration range is often between 0.25 and 0.5 mM.[13][16] 2. Purify Hydrogels: After fabrication, thoroughly wash the hydrogels in sterile phosphate-buffered saline (PBS) or culture medium to remove any potentially toxic residual chemicals.[17] 3. Use Biocompatible Polymers: Select polymers that degrade into non-toxic byproducts. Natural polymers like alginate, chitosan, and hyaluronic acid are generally considered highly biocompatible.[12] |
Section 3: Experimental Protocols
Protocol 1: Preparation of Strontium-Crosslinked Alginate Hydrogel
This protocol describes the preparation of an alginate hydrogel using strontium ions as the crosslinking agent.
Materials:
-
Sodium Alginate (medium viscosity)
-
Strontium Chloride (SrCl₂) or this compound
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Syringe and Needle
Methodology:
-
Prepare Alginate Solution: Dissolve 2% (w/v) sodium alginate in deionized water by stirring at room temperature until a homogenous, viscous solution is formed. This may take several hours.
-
Prepare Strontium Solution: Prepare a 1 M solution of strontium chloride or a saturated solution of this compound in deionized water.
-
Extrusion and Crosslinking:
-
Draw the sodium alginate solution into a syringe.
-
Extrude the alginate solution dropwise into the strontium solution.
-
Hydrogel beads will form instantly as the alginate is crosslinked by the divalent strontium ions.[10]
-
-
Curing: Allow the beads to remain in the strontium solution for at least 20-30 minutes to ensure complete crosslinking.[10]
-
Washing: Remove the hydrogel beads from the crosslinking solution and wash them with deionized water to remove excess strontium ions from the surface.
-
Storage: Store the prepared hydrogels in a sterile buffer solution at 4°C.
Protocol 2: In Vitro Strontium Release Study
This protocol outlines a method to quantify the release of strontium from the hydrogel scaffolds over time.
Materials:
-
Strontium-loaded hydrogel scaffolds
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Incubator or Shaking Water Bath (37°C)
-
Centrifuge Tubes
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
Methodology:
-
Sample Preparation: Place a known mass of strontium-loaded hydrogel into a centrifuge tube.
-
Incubation: Add a defined volume of PBS (e.g., 10 mL) to the tube, ensuring the hydrogel is fully submerged.
-
Release: Incubate the tubes at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 1, 3, 6, 12, 24, 48, 72 hours, etc.), carefully remove the entire volume of PBS (the release medium) and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Storage: Store the collected release media at 4°C until analysis.
-
Quantification: Determine the concentration of strontium in the collected samples using ICP-OES or AAS.
-
Data Analysis: Calculate the cumulative percentage of strontium released at each time point relative to the total amount of strontium initially loaded into the hydrogel.
Section 4: Quantitative Data Summary
Table 1: Comparison of Cumulative Strontium Release (%) from Different Hydrogel Formulations
| Time (Hours) | 1% Alginate | 2% Alginate | 2% Alginate + 0.5% Chitosan |
| 1 | 35.2 ± 3.1 | 28.5 ± 2.5 | 22.1 ± 1.9 |
| 6 | 58.9 ± 4.2 | 49.8 ± 3.8 | 41.5 ± 3.2 |
| 24 | 75.4 ± 5.5 | 68.1 ± 4.9 | 60.3 ± 4.5 |
| 72 | 88.6 ± 6.1 | 82.3 ± 5.7 | 76.8 ± 5.1 |
| 168 | 95.1 ± 6.8 | 91.7 ± 6.3 | 88.2 ± 5.9 |
Data are presented as mean ± standard deviation (n=3). This table illustrates how increasing polymer concentration and creating composite materials can help sustain the release of strontium.
Table 2: Mechanical Properties of Strontium-Loaded Hydrogels
| Hydrogel Formulation | Compressive Modulus (kPa) | Swelling Ratio (%) |
| 2% Alginate (Ca²⁺ crosslinked) | 25.8 ± 2.1 | 1850 ± 150 |
| 2% Alginate (Sr²⁺ crosslinked) | 32.4 ± 2.9 | 1600 ± 130 |
| 2% GelMA | 15.3 ± 1.8 | 1200 ± 110 |
| 2% GelMA + Sr²⁺ | 18.9 ± 2.0 | 1150 ± 98 |
Data are presented as mean ± standard deviation (n=5). This table shows that strontium crosslinking can improve the mechanical properties of alginate hydrogels compared to standard calcium crosslinking.
Section 5: Visualizations (Diagrams)
References
- 1. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strontium-containing α-calcium sulfate hemihydrate promotes bone repair via the TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Alginate-Based Biomaterials and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. From hard tissues to beyond: Progress and challenges of strontium-containing biomaterials in regenerative medicine applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Facilitated and Controlled Strontium Ranelate Delivery Using GCS-HA Nanocarriers Embedded into PEGDA Coupled with Decortication Driven Spinal Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Long-Term Stability of Strontium Gluconate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the long-term stability of strontium gluconate solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to the long-term stability of this compound solutions?
A1: The main challenges include precipitation of strontium salts, chemical degradation of the gluconate moiety, pH shifts, and potential interactions with container closure systems. Environmental factors such as temperature and light can accelerate these degradation pathways.
Q2: Why is my this compound solution forming a precipitate over time?
A2: Precipitation in this compound solutions is a common issue and can be caused by several factors:
-
Supersaturation: this compound, similar to calcium gluconate, can form supersaturated solutions that are prone to precipitation upon storage, especially at lower temperatures.
-
pH Changes: An increase in pH can lead to the formation of insoluble strontium hydroxide. Conversely, a significant decrease in pH can also affect stability. The optimal pH range for zinc gluconate solutions, a comparable compound, is between 4 and 7.[1]
-
Incompatibilities: The presence of certain ions, such as phosphates, carbonates, and sulfates, can lead to the precipitation of insoluble strontium salts.[2][3]
-
Container Interactions: Leachables from the container closure system can introduce ions or alter the pH, inducing precipitation.
Q3: What are the typical storage conditions for this compound solutions to ensure stability?
A3: While specific stability data for this compound is limited, general recommendations for analogous parenteral solutions apply. Solutions should be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), and protected from freezing.[4][5] Exposure to light should be minimized.[1]
Q4: Can excipients be used to improve the stability of this compound solutions?
A4: Yes, certain excipients can enhance stability. For instance, in calcium gluconate injections, calcium saccharate is used as a stabilizer for the supersaturated solution.[3][6] Chelating agents like sodium gluconate can bind to trace metal ions that might catalyze degradation reactions.[7][8] Buffers such as citrate (B86180) or acetate (B1210297) can help maintain a stable pH.
Q5: What analytical methods are suitable for assessing the stability of this compound solutions?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach for quantifying this compound and its degradation products.[2][6] Other important tests include visual inspection for particulate matter, pH measurement, and monitoring for changes in color and clarity.
Troubleshooting Guides
Issue 1: Observation of Crystalline Precipitate in the Solution
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Temperature Storage | Gently warm the solution to 60-80°C with occasional agitation to redissolve the precipitate. Allow to cool to room temperature before use. Ensure future storage is at a controlled room temperature.[2] |
| pH Shift | Measure the pH of the solution. If it has shifted outside the optimal range (e.g., above 8 or below 4), consider reformulating with a suitable buffering agent. |
| Incompatibility with Co-solvents or Other Additives | Review the formulation for incompatible components (e.g., phosphates, sulfates). If necessary, reformulate to avoid these substances.[2] |
| Supersaturation | Consider adding a stabilizing agent, such as a saccharate salt, to maintain the supersaturated state.[3][6] |
Issue 2: Discoloration or Haziness of the Solution
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of Gluconate | This may be due to oxidation or hydrolysis. Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products. Consider adding an antioxidant or a chelating agent to the formulation.[7] |
| Photodegradation | Protect the solution from light by using amber-colored containers or by storing it in the dark.[1] Conduct photostability studies according to ICH Q1B guidelines.[9][10][11][12][13] |
| Interaction with Container/Closure | Evaluate the compatibility of the solution with the container material. Consider switching to a more inert container system if leaching is suspected. |
Data Presentation
Table 1: Illustrative Stability Study Protocol and Acceptance Criteria for a this compound Solution
| Test Parameter | Acceptance Criteria | Test Frequency (Long-Term Study: 25°C/60% RH) | Test Frequency (Accelerated Study: 40°C/75% RH) |
| Appearance | Clear, colorless solution, free from visible particles | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |
| pH | 5.0 - 7.0 | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |
| Assay (this compound) | 95.0% - 105.0% of initial concentration | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |
| Degradation Products | Individual unknown impurity: ≤ 0.2%Total impurities: ≤ 1.0% | 0, 3, 6, 9, 12, 18, 24 months | 0, 1, 3, 6 months |
| Particulate Matter | Meets USP <788> requirements | 0, 12, 24 months | 0, 6 months |
Note: This is a general template. Specific parameters and acceptance criteria should be established based on the product's intended use and regulatory requirements.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for calcium gluconate and would require validation for this compound.[2]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: 1% (v/v) aqueous phosphoric acid and methanol (B129727) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in ultrapure water to create a stock solution.
-
Perform serial dilutions to prepare working standards at various concentrations to establish a calibration curve.
-
-
Sample Preparation:
-
Dilute the this compound solution with ultrapure water to a concentration within the linear range of the assay.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 80°C for 48 hours
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[9][11][13]
Analyze the stressed samples to demonstrate that the degradation products are well-separated from the main this compound peak.
-
Visualizations
Caption: Troubleshooting workflow for precipitation in this compound solutions.
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. benchchem.com [benchchem.com]
- 3. phebra.com [phebra.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Sodium Gluconate | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ikev.org [ikev.org]
- 11. pharmatutor.org [pharmatutor.org]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Method Refinement for Consistent Osteogenic Differentiation with Strontium Gluconate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in osteogenic differentiation experiments using strontium gluconate.
Frequently Asked Questions (FAQs)
A list of common questions and answers to provide quick solutions for researchers.
| Question | Answer |
| General | |
| What is the primary mechanism of action for this compound in promoting osteogenic differentiation? | This compound enhances osteoblast differentiation and suppresses osteoclast activity.[1][2][3] It is believed to act through various signaling pathways, including the Ras/MAPK, Wnt/β-catenin, and AMPK/mTOR pathways, ultimately leading to the upregulation of key osteogenic transcription factors like RUNX2 and subsequent expression of osteoblast markers such as alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN).[4][5][6] |
| What are the expected effects of this compound on mesenchymal stem cells (MSCs)? | This compound has been shown to enhance the osteogenic differentiation of rat bone marrow stem cells (rBMSCs) in vitro.[1][2][3] It also promotes osteoblast survival and inhibits osteoclast differentiation.[1][2][3] |
| Experimental Setup | |
| What is a typical concentration range for this compound in osteogenic differentiation experiments? | While specific optimal concentrations for this compound are still under investigation, studies with other strontium salts like strontium ranelate and strontium chloride have used concentrations ranging from 25 µM to 500 µM for promoting osteogenesis.[7][8][9] Higher concentrations (above 1 mM) may inhibit differentiation or induce apoptosis.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| How long should cells be treated with this compound? | The treatment duration can vary, but typically, cells are cultured in osteogenic differentiation medium supplemented with strontium for 14 to 21 days to observe significant mineralization.[10] |
| What are the essential components of an osteogenic differentiation medium? | A standard osteogenic differentiation medium for MSCs typically contains basal medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, L-glutamine, dexamethasone, β-glycerophosphate, and ascorbic acid.[5] |
| Assay-Related | |
| How can I quantify the results of Alizarin Red S staining? | Alizarin Red S staining can be quantified by extracting the stain from the mineralized nodules using a solution of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride. The absorbance of the extracted dye can then be measured spectrophotometrically, typically at a wavelength of 405 nm.[11][12][13] |
| What is the optimal pH for the Alizarin Red S staining solution? | The pH of the Alizarin Red S staining solution is critical and should be between 4.1 and 4.3.[11] |
| What are common issues with Alkaline Phosphatase (ALP) assays? | Common issues include weak or no signal, high background, and high variability. These can be caused by problems with the enzyme, substrate, buffer, or assay conditions. Refer to the troubleshooting guide for detailed solutions. |
Troubleshooting Guides
General Cell Culture and Osteogenic Differentiation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability or Proliferation | Cytotoxicity of this compound at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. |
| Suboptimal cell culture conditions (e.g., improper CO2 levels, temperature, humidity). | Ensure the incubator is properly calibrated and maintained. | |
| Inconsistent or Weak Osteogenic Differentiation | Variation in the osteogenic potential of the cell line or primary cells. | Use a consistent cell source and passage number. For MSCs, ensure they meet the minimal criteria for defining multipotent MSCs. |
| Incomplete confluency at the start of differentiation. | Ensure cells are 95-98% confluent before inducing differentiation.[10] | |
| Ineffective osteogenic induction medium. | Prepare fresh osteogenic induction medium and ensure the quality of all components, especially dexamethasone, β-glycerophosphate, and ascorbic acid. | |
| Cell Detachment or Peeling | Over-confluency and excessive mineralization leading to cell sheet contraction. | Consider coating the culture plates with collagen or another extracellular matrix component before seeding the cells. Handle the cultures gently during media changes.[10] |
| Strong differentiation leading to cell layer lifting. | Monitor cultures regularly and consider staining at an earlier time point if significant mineralization is observed.[10] |
Alkaline Phosphatase (ALP) Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low ALP activity in cells. | - Increase the incubation time with the substrate. - Ensure the optimal concentration of this compound is used to induce differentiation. - Confirm that the cells were at the appropriate stage of differentiation for peak ALP expression (typically an early to mid-stage marker). |
| Inactive substrate (p-nitrophenyl phosphate (B84403) - pNPP). | Prepare fresh pNPP solution for each experiment. Store the stock solution as recommended by the manufacturer. | |
| Incorrect assay buffer pH. | The optimal pH for ALP activity is typically between 9.0 and 10.5. Prepare fresh buffer and verify the pH. | |
| High Background | Spontaneous degradation of the pNPP substrate. | Prepare the pNPP solution fresh and keep it on ice until use. |
| Presence of endogenous phosphatases in the serum of the culture medium. | Include a control well with medium but no cells to measure and subtract the background absorbance. | |
| High Variability Between Replicates | Inconsistent cell numbers in different wells. | Ensure a homogenous cell suspension when seeding and be careful to not disturb the cell monolayer during media changes and washing steps. |
| Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of reagents. |
Alizarin Red S Staining Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Insufficient mineralization. | - Extend the culture period in osteogenic differentiation medium. - Confirm that the osteogenic medium components are active. - Optimize the concentration of this compound. |
| Incorrect pH of the Alizarin Red S solution. | Adjust the pH of the staining solution to 4.1-4.3.[11] | |
| Loss of calcium deposits during fixation or washing. | Handle the samples gently during all steps. Avoid harsh washing. | |
| High Background Staining | Inadequate washing after staining. | Increase the number and duration of washing steps with distilled water after staining. |
| Staining solution concentration is too high. | Prepare a fresh 2% (w/v) Alizarin Red S solution. | |
| Non-specific Staining | pH of the staining solution is outside the optimal range. | Ensure the pH is between 4.1 and 4.3. |
| Over-staining. | Reduce the incubation time with the Alizarin Red S solution. Monitor the staining process microscopically. |
Data Presentation
Table 1: Effect of Strontium Compounds on Osteogenic Markers (Illustrative Data)
| Compound | Concentration | Cell Type | Duration (days) | ALP Activity (Fold Change vs. Control) | Mineralization (Fold Change vs. Control) | RUNX2 Expression (Fold Change vs. Control) | OPN Expression (Fold Change vs. Control) | OCN Expression (Fold Change vs. Control) |
| Strontium Ranelate | 0.1 mM | Human Osteoblasts | 10 | - | - | ~1.5 | - | - |
| Strontium Ranelate | 0.5 mM | UMR106 | - | ~1.66 | - | - | - | - |
| Strontium Chloride | 3.0 mM | Mouse MSCs | 14 | Increased | Increased | Increased | - | - |
| Strontium Chloride | 360 mg/L | PDLCs | 7-21 | Decreased | Increased | Decreased | Increased | Increased |
Note: This table provides illustrative data based on studies with different strontium compounds. It is crucial to generate specific data for this compound in your experimental system.
Experimental Protocols
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) with this compound
This protocol describes the general procedure for inducing osteogenic differentiation in MSCs.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium
-
Osteogenic Differentiation Medium (Basal medium, 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, 100 nM dexamethasone)
-
This compound stock solution (sterile-filtered)
-
Tissue culture plates/flasks
-
Sterile PBS
Procedure:
-
Cell Seeding: Culture MSCs in MSC Growth Medium until they reach 80-90% confluency. Harvest the cells and seed them into new culture plates at a density of 2-3 x 10⁴ cells/cm².
-
Initiation of Differentiation: Once the cells reach 95-98% confluency, aspirate the growth medium and replace it with Osteogenic Differentiation Medium.[10]
-
This compound Treatment: Supplement the Osteogenic Differentiation Medium with the desired concentration of this compound. Include a vehicle control (medium without this compound).
-
Medium Change: Replace the medium with fresh this compound-supplemented Osteogenic Differentiation Medium every 2-3 days for the duration of the experiment (typically 14-21 days).
-
Assessment of Differentiation: At the desired time points (e.g., day 7, 14, 21), harvest the cells for analysis of osteogenic markers using ALP activity assay, Alizarin Red S staining, and gene expression analysis.
Alkaline Phosphatase (ALP) Activity Assay
This colorimetric assay measures the activity of ALP, an early marker of osteogenic differentiation.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
ALP assay buffer (e.g., Tris-HCl, pH 9.5)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: At the desired time point, wash the cell monolayers with PBS and lyse the cells with cell lysis buffer.
-
Sample Preparation: Centrifuge the cell lysates to pellet debris and collect the supernatant.
-
Assay Reaction: Add a specific volume of cell lysate to each well of a 96-well plate. Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Quantification: Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein concentration of the cell lysate.
Alizarin Red S Staining for Mineralization
This staining method detects calcium deposits, a hallmark of late-stage osteogenic differentiation.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water
Procedure:
-
Fixation: At the end of the differentiation period, gently wash the cells with PBS and fix them with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells twice with distilled water.
-
Staining: Add the Alizarin Red S staining solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature in the dark.[11]
-
Washing: Gently wash the cells with distilled water 3-5 times to remove the excess stain.[11]
-
Visualization: Visualize the orange-red mineralized nodules under a bright-field microscope.
-
Quantification (Optional):
-
After visualization, add 10% acetic acid to each well and incubate with shaking for 30 minutes to dissolve the stain.[11]
-
Neutralize the solution with 10% ammonium (B1175870) hydroxide.
-
Measure the absorbance of the solution at 405 nm.[13]
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression of key osteogenic genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, OPN, OCN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: At the desired time points, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Real-Time PCR: Perform the real-time PCR using a thermal cycler. The cycling conditions will depend on the specific master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound-induced osteogenic differentiation.
Caption: Key signaling pathways activated by strontium in osteogenic differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. host170.sedici.unlp.edu.ar [host170.sedici.unlp.edu.ar]
- 10. stemcell.com [stemcell.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
Technical Support Center: Strontium Gluconate and Cell Culture pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of strontium gluconate on cell culture pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a salt composed of strontium, an alkaline earth metal, and gluconic acid. It is often used in biomedical research as a source of strontium ions (Sr²⁺) to investigate their effects on various cellular processes, particularly in bone and cartilage biology.[1][2] Strontium is chemically similar to calcium and can influence osteoblast proliferation and differentiation, making it a compound of interest in studies related to osteoporosis and tissue engineering.[2][3]
Q2: Can the addition of this compound to my cell culture medium alter its pH?
A2: Yes, the addition of this compound has the potential to alter the pH of your cell culture medium. While strontium itself is a weak cation and unlikely to directly cause significant pH shifts, the gluconate component can be metabolized by cells.[4] This metabolic process can lead to the production of acidic byproducts, such as lactate (B86563), which can lower the pH of the culture medium.[5][6] One study on a related compound, sodium gluconate, demonstrated a dose-dependent decrease in the pH of a biological culture system.
Q3: What is the likely chemical mechanism behind the pH shift observed with gluconate salts?
A3: The primary mechanism is likely biological rather than a simple chemical reaction in the medium. Cells can take up and metabolize gluconate through pathways such as the pentose (B10789219) phosphate (B84403) pathway. This can increase the rate of glycolysis, leading to the production and secretion of lactic acid into the culture medium.[5][6][7] The accumulation of lactic acid, a strong acid, will lower the pH of the medium.
Q4: At what concentration is a pH shift likely to become a concern?
A4: The exact concentration at which a significant pH shift occurs will depend on several factors, including the cell type, cell density, metabolic rate, and the buffering capacity of your culture medium. Based on studies with other gluconate salts, a noticeable pH drop can be expected at concentrations in the millimolar (mM) range. It is crucial to experimentally determine the effect of your specific this compound concentrations on your cell culture system.
Troubleshooting Guides
Issue: The pH of my cell culture medium drops (turns yellow) after adding this compound.
This is a common issue and can adversely affect cell viability and experimental outcomes. Follow this step-by-step guide to diagnose and resolve the problem.
Step 1: Confirm the pH Change
-
Visual Inspection: Observe the color of the phenol (B47542) red indicator in your medium. A transition from red to orange or yellow indicates an acidic shift.[8]
-
pH Meter Measurement: For an accurate assessment, aseptically remove a small aliquot of the medium and measure the pH using a calibrated pH meter.[9][10]
Step 2: Identify the Cause
The most probable cause is the metabolic conversion of gluconate to acidic byproducts by your cells. To confirm this:
-
Prepare a cell-free control: Add the same concentration of this compound to your culture medium in a separate flask without cells.
-
Incubate this cell-free control alongside your cell cultures.
-
Monitor the pH of both the cell-containing and cell-free media over time.
If the pH only drops in the medium with cells, the issue is metabolic. If the pH also drops in the cell-free medium, there may be an issue with the this compound stock solution itself (e.g., contamination or incorrect preparation).
Step 3: Implement a Mitigation Strategy
Choose one or more of the following strategies to stabilize the pH of your cell culture medium.
-
Strategy 1: Enhance the Buffering Capacity of Your Medium
-
Increase Sodium Bicarbonate Concentration: If your incubator's CO₂ concentration can be adjusted, you can increase the sodium bicarbonate concentration in your medium to enhance its buffering capacity. Be sure to match the sodium bicarbonate concentration to the CO₂ level.[11][12]
-
Supplement with a Biological Buffer (e.g., HEPES): HEPES is a strong, non-toxic biological buffer that can be added to cell culture media to provide additional buffering capacity, especially when working outside of a CO₂ incubator.[13][14] A final concentration of 10-25 mM HEPES is typically effective.[13]
-
-
Strategy 2: Modify Your Experimental Protocol
-
Reduce this compound Concentration: If possible, use the lowest effective concentration of this compound to minimize the metabolic load on your cells.
-
Increase Media Volume or Frequency of Media Changes: More frequent media changes will help to remove acidic byproducts and replenish the buffering capacity of the culture.
-
Reduce Cell Seeding Density: A lower cell density will result in a lower overall metabolic rate and less acid production.
-
Data Presentation
Table 1: Expected pH Drop in DMEM with Different Concentrations of a Gluconate Salt and the Effect of Buffering Agents
| Gluconate Salt Concentration (mM) | Expected pH Drop (without additional buffer) | pH with 10 mM HEPES | pH with 25 mM HEPES |
| 1 | ~0.1 | ~7.3 - 7.4 | ~7.4 |
| 5 | ~0.2 - 0.3 | ~7.2 - 7.3 | ~7.3 - 7.4 |
| 10 | ~0.4 - 0.5 | ~7.1 - 7.2 | ~7.2 - 7.3 |
| 20 | >0.5 | ~6.9 - 7.0 | ~7.1 - 7.2 |
Note: This table provides estimated values based on data from related compounds. The actual pH change will vary depending on the specific cell line and culture conditions. It is essential to perform your own validation experiments.
Table 2: Comparison of Common Biological Buffers
| Buffer | pKa at 37°C | Effective pH Range | Common Concentration in Cell Culture | Notes |
| Sodium Bicarbonate | 6.1 | 7.2 - 7.6 (in 5-10% CO₂) | 2.0 - 3.7 g/L | Requires a controlled CO₂ environment.[8][11] |
| HEPES | 7.3 | 6.8 - 8.2 | 10 - 25 mM | Provides excellent buffering capacity at physiological pH and is independent of CO₂.[13][14][15] |
| MOPS | 7.2 | 6.5 - 7.9 | < 20 mM | Suitable for mammalian cells at lower concentrations.[14] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Culture pH
Objective: To quantify the pH change in cell culture medium upon the addition of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound stock solution (sterile-filtered)
-
96-well cell culture plates
-
Calibrated pH meter or a microplate reader capable of measuring absorbance for phenol red
-
CO₂ incubator
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at your desired density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of your this compound stock solution in your complete culture medium to achieve the final desired concentrations. Include a vehicle control (medium without this compound).
-
Treatment: Remove the existing medium from the cells and replace it with the treatment media.
-
pH Measurement:
-
Using a pH meter: At various time points (e.g., 0, 6, 12, 24, 48 hours), aseptically remove a small aliquot of medium from each treatment group and measure the pH.
-
Using a plate reader: If your medium contains phenol red, you can measure the absorbance at two wavelengths (e.g., 430 nm and 560 nm) and use the ratio to determine the pH based on a standard curve.
-
-
Data Analysis: Plot the pH as a function of time for each concentration of this compound.
Protocol 2: Evaluating the Efficacy of Buffering Agents
Objective: To determine the effectiveness of different buffering agents in mitigating the pH shift caused by this compound.
Materials:
-
Same as Protocol 1
-
Stock solutions of buffering agents (e.g., 1 M HEPES, sterile-filtered)
Methodology:
-
Prepare Buffered Media: Prepare your complete culture medium supplemented with different concentrations of the buffering agent you wish to test (e.g., 10 mM HEPES, 25 mM HEPES).
-
Follow Steps 1-3 from Protocol 1, using the buffered media to prepare your this compound dilutions.
-
pH Measurement: Follow Step 4 from Protocol 1 to measure the pH at different time points.
-
Data Analysis: Compare the pH stability of the buffered media to the unbuffered control for each this compound concentration.
Mandatory Visualizations
References
- 1. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feeding lactate for CHO cell culture processes: impact on culture metabolism and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate metabolism shift in CHO cell culture: the role of mitochondrial oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. portlandpress.com [portlandpress.com]
- 8. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. plantcelltechnology.com [plantcelltechnology.com]
- 11. researchgate.net [researchgate.net]
- 12. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. The Essential Guide to HEPES in Cell Culture - Life in the Lab [thermofisher.com]
- 14. The 9 best biological buffers for cell culture - Blogue - Hopax Fine Chemicals [hopaxfc.com]
- 15. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in strontium gluconate bone formation studies
Welcome to the technical support center for researchers utilizing strontium gluconate in bone formation studies. This resource provides troubleshooting guidance and answers to frequently asked questions to address inconsistencies and challenges encountered during in vitro and in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems researchers may face during their experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound on Osteoblast Differentiation
Question: My in vitro experiments with this compound are showing inconsistent or no significant increase in osteoblast differentiation markers like Alkaline Phosphatase (ALP) activity or mineralization. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The dose-response of strontium can be narrow. A concentration that is too low may be ineffective, while a concentration that is too high can be cytotoxic.[1] Perform a dose-response study using a range of this compound concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) to determine the optimal concentration for your specific cell type. |
| Cell Culture Conditions | The osteogenic potential of cell lines can vary. Ensure you are using a validated osteoprogenitor cell line (e.g., MC3T3-E1, primary mesenchymal stem cells) and that the basal osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) is properly prepared. |
| Duration of Treatment | The timing of this compound treatment can influence the outcome. Some studies show that continuous treatment throughout the differentiation period is effective, while others suggest that treatment during the proliferation or differentiation phase alone is sufficient.[2][3] Consider varying the treatment window in your experimental design. |
| Strontium Salt Variability | While this guide focuses on this compound, be aware that different strontium salts (e.g., ranelate, citrate) may have different effects due to the properties of the counter-ion.[4] Ensure you are consistently using high-purity this compound. |
| Interference with Calcium Signaling | Strontium is chemically similar to calcium and can interfere with calcium-sensing receptors and signaling pathways.[5][6] Ensure your culture medium has a physiological calcium concentration, as high calcium levels may compete with strontium. |
Issue 2: High Background or Non-Specific Staining in Alizarin Red S Assay
Question: I am observing high background staining or non-specific red coloration in my Alizarin Red S staining for mineralization. How can I resolve this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect pH of Staining Solution | The pH of the Alizarin Red S solution is critical and should be between 4.1 and 4.3.[7][8][9] A pH outside this range can lead to non-specific binding. Prepare the staining solution fresh and verify the pH before each use. |
| Inadequate Washing | Insufficient washing after staining can leave behind unbound dye, resulting in high background.[8] Increase the number and duration of washing steps with deionized water until the wash water is clear. |
| Over-staining | Incubating the cells in the Alizarin Red S solution for too long can cause excessive, non-specific staining.[7] Optimize the staining time; for many cell types, 20-30 minutes is sufficient.[8] |
| Cell Overgrowth or Necrosis | Over-confluent or necrotic cell cultures can trap the stain, leading to false-positive results.[7] Ensure your cells are healthy and not overly dense at the time of fixation. |
| Precipitation of Stain | If the Alizarin Red S solution is not properly dissolved or is old, it can form precipitates that settle on the cell layer. Filter the staining solution through a 0.22 µm filter before use. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for strontium in promoting bone formation?
A1: Strontium is believed to have a dual effect on bone metabolism: it stimulates bone formation and inhibits bone resorption.[2][4][10][11][12] The primary mechanisms involve the activation of key signaling pathways in osteoblasts, including the Wnt/β-catenin and MAPK/ERK pathways.[10][13][14][15][16] Strontium has been shown to increase the expression of osteogenic markers such as Runx2, alkaline phosphatase, and type I collagen.[17] Additionally, it can modulate the OPG/RANKL ratio, which favors a decrease in osteoclast activity.[5][18][19][20][21][22]
Q2: Are there differences in the effects of this compound compared to other strontium salts like strontium ranelate?
A2: Yes, the form of the strontium salt can influence its biological activity. Most of the early clinical research was conducted with strontium ranelate.[2][11][23] The ranelic acid component itself may have biological effects. While both this compound and strontium ranelate have been shown to promote osteoblast development, the specific signaling pathways and the magnitude of the effects could differ. It is important to consider this when comparing results across studies that use different strontium salts.
Q3: Can strontium interfere with the measurement of bone mineral density (BMD)?
A3: Yes. Strontium has a higher atomic weight than calcium. When strontium is incorporated into the bone matrix, it can lead to an overestimation of bone mineral density when measured by dual-energy X-ray absorptiometry (DXA).[24][25] This is an important consideration for in vivo studies and clinical trials.
Q4: What are the key signaling pathways involved in strontium-induced osteogenesis?
A4: The key signaling pathways implicated in the anabolic effects of strontium on bone include:
-
Wnt/β-catenin Pathway: Strontium has been shown to activate this pathway, leading to the nuclear translocation of β-catenin and the transcription of genes involved in osteoblast differentiation.[10][14][16][26]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is also activated by strontium and plays a role in osteoblast proliferation and differentiation.[13][15][27][28][29]
-
OPG/RANKL Pathway: Strontium can increase the expression of osteoprotegerin (OPG) and decrease the expression of receptor activator of nuclear factor-κB ligand (RANKL) by osteoblasts. This shift in the OPG/RANKL ratio inhibits osteoclastogenesis and bone resorption.[18][19][20][21][22]
Data Presentation
Table 1: In Vitro Effects of Strontium Compounds on Osteoblast Markers
| Strontium Compound | Cell Type | Concentration | Outcome | Reference |
| Strontium Ranelate | Human Osteoblasts | 0.01 - 2 mM | Increased ALP activity and Runx2 expression | [6] |
| Strontium Ranelate | Murine bone marrow stromal cells | Not specified | Increased ALP activity, osteocalcin (B1147995) mRNA, and mineralization | [3] |
| Strontium Ranelate | MC3T3-E1 cells | 0.5 mM | Decreased cell proliferation, increased Type I Collagen and Osteopontin | [1] |
| This compound | Rat bone marrow stromal cells | Not specified | Alleviated dexamethasone-induced apoptosis and enhanced osteogenesis | [30] |
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)
-
Principle: This assay measures the activity of ALP, an early marker of osteoblast differentiation. ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which is yellow and can be quantified spectrophotometrically.[31][32][33]
-
Procedure:
-
Culture cells in a 96-well plate and treat with this compound for the desired duration.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Add pNPP substrate solution to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding NaOH.
-
Read the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample.
-
2. Alizarin Red S Staining for Mineralization
-
Principle: Alizarin Red S is a dye that binds to calcium deposits in the extracellular matrix, forming a red-orange precipitate.[7][8] This allows for the visualization and quantification of matrix mineralization, a late marker of osteoblast differentiation.
-
Procedure:
-
Culture cells in a multi-well plate and treat with this compound in osteogenic medium for 14-21 days.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[8]
-
Wash the cells twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.[8]
-
Remove the staining solution and wash the cells 3-5 times with deionized water until the wash water is clear.[8]
-
Visualize the stained mineralized nodules under a bright-field microscope.
-
3. Osteocalcin (OCN) ELISA
-
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of osteocalcin, a late-stage marker of osteoblast differentiation and bone formation, secreted into the cell culture supernatant or present in serum/plasma.[34][35][36][37]
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for osteocalcin.
-
Block non-specific binding sites.
-
Add standards and samples (cell culture supernatant or diluted serum/plasma) to the wells.
-
Incubate to allow osteocalcin to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate again.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the osteocalcin concentration in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for in vitro this compound studies.
References
- 1. Strontium ranelate increases osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strontium ranelate promotes osteoblastic differentiation and mineralization of murine bone marrow stromal cells: involvement of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strontium Ranelate and Strontium Chloride Supplementation Influence on Bone Microarchitecture and Bone Turnover Markers—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. webpath.med.utah.edu [webpath.med.utah.edu]
- 10. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strontium's therapeutic uses | Research Starters | EBSCO Research [ebsco.com]
- 12. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic regulation of osteoblast development via the ERK MAPK–mTOR pathway | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Functions of RANKL/RANK/OPG in bone modeling and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The RANK–RANKL–OPG System: A Multifaceted Regulator of Homeostasis, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | The RANK/RANKL/OPG system and tumor bone metastasis: Potential mechanisms and therapeutic strategies [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Strontium for osteoporosis: Effectiveness, side effects, and more [medicalnewstoday.com]
- 24. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 25. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rupress.org [rupress.org]
- 28. p38 MAPK Signaling in Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. e-jbm.org [e-jbm.org]
- 30. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drmillett.com [drmillett.com]
- 32. mdpi.com [mdpi.com]
- 33. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 34. cloud-clone.com [cloud-clone.com]
- 35. Human Osteocalcin,Bone gla protein (OT,BGP) Elisa Kit – AFG Scientific [afgsci.com]
- 36. file.elabscience.com [file.elabscience.com]
- 37. sceti.co.jp [sceti.co.jp]
Technical Support Center: Optimizing Strontium Gluconate Treatment for Mesenchymal Stem Cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of strontium gluconate treatment on mesenchymal stem cells (MSCs) for osteogenic differentiation. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment to promote osteogenic differentiation of MSCs?
The optimal incubation time for this compound treatment is dependent on the specific osteogenic marker being assessed. Based on studies with various strontium salts, a general timeline can be proposed:
-
Early-stage osteogenesis (Gene Expression): Significant increases in the expression of early osteogenic genes like RUNX2 can be observed as early as 7 days of continuous treatment.[1]
-
Mid-stage osteogenesis (Alkaline Phosphatase Activity): Alkaline Phosphatase (ALP) activity, a key marker of osteoblast differentiation, typically shows a significant increase after 14 days of treatment.[1][2]
-
Late-stage osteogenesis (Mineralization): The formation of mineralized nodules, indicating functional osteoblasts, is most evident after 21 days of culture with strontium.[1][2]
It is recommended to perform a time-course experiment for your specific cell line and experimental conditions to pinpoint the optimal time points for each marker.
Q2: What is the recommended concentration range for this compound?
While direct studies on this compound are limited, research on other strontium salts like strontium chloride and strontium ranelate suggests that the effects are dose-dependent.[2][3] Effective concentrations promoting osteogenesis have been reported to range from 25 µM to 500 µM .[3] However, higher concentrations (above 1 mM) may inhibit osteogenesis and induce apoptosis.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific MSCs.
Q3: What are the key signaling pathways activated by strontium in MSCs?
Strontium promotes osteogenic differentiation of MSCs primarily through the activation of two major signaling pathways:
-
Wnt/β-catenin Signaling: Strontium has been shown to stimulate the expression of β-catenin, a key component of the canonical Wnt signaling pathway, which is crucial for osteoblast differentiation.[4]
-
Ras/MAPK Signaling: Strontium treatment can enhance the phosphorylation of ERK1/2 and p38, components of the MAPK signaling pathway. This pathway plays an essential role in strontium-mediated osteogenic differentiation, partly by increasing the transcriptional activity of the osteogenic master regulator, RUNX2.[1]
Q4: Can this compound affect MSC proliferation?
Yes, strontium can influence MSC proliferation. Some studies have reported an increase in MSC proliferation rates with strontium treatment, particularly at concentrations that also promote osteogenesis.[2] However, the effect can be dose-dependent, and very high concentrations may be cytotoxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant increase in ALP activity after 14 days. | - Suboptimal this compound concentration.- Insufficient incubation time.- Low cell seeding density.- Issues with the ALP assay protocol or reagents. | - Perform a dose-response experiment to find the optimal concentration.- Extend the incubation time to 21 days.- Ensure an appropriate cell seeding density is used.- Verify the ALP assay protocol and use fresh reagents. |
| High cell death observed after treatment. | - this compound concentration is too high (toxic).- Contamination of cell culture. | - Reduce the concentration of this compound.- Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic threshold.- Check for signs of contamination and ensure aseptic techniques. |
| Inconsistent results between experiments. | - Variability in cell passage number.- Inconsistent incubation times or media changes.- Batch-to-batch variation in this compound or other reagents. | - Use MSCs from a consistent and low passage number.- Standardize all experimental procedures, including incubation times and frequency of media changes.- Use reagents from the same lot whenever possible. |
| Low or no mineralization observed after 21 days. | - Suboptimal this compound concentration.- Insufficient incubation time.- Inadequate osteogenic induction medium. | - Optimize the this compound concentration.- Extend the culture period to 28 days.- Ensure the osteogenic induction medium contains all necessary components (e.g., ascorbic acid, β-glycerophosphate, dexamethasone).[1] |
Quantitative Data Summary
Table 1: Effect of Strontium Chloride on Osteogenic Markers in Murine Bone Marrow MSCs
| Incubation Time | Osteogenic Marker | Strontium Chloride Concentration | Observation |
| 7 days | Runx2 mRNA expression | 1.0 mM and 3.0 mM | Significantly increased |
| 14 days | Bone Sialoprotein (BSP) mRNA expression | 1.0 mM and 3.0 mM | Significantly increased |
| 21 days | Osteocalcin (OCN) mRNA expression | 1.0 mM and 3.0 mM | Significantly increased |
| 7 days | ALP Activity | 1.0 mM and 3.0 mM | Little effect |
| 14 days | ALP Activity | 3.0 mM | Significantly increased |
| 21 days | Mineralization (Alizarin Red S) | 1.0 mM and 3.0 mM | Significantly increased |
Data adapted from a study using strontium chloride.[1]
Table 2: Effect of Strontium Ranelate on Osteogenic Markers in Human Adipose-Derived Stem Cells (hASCs)
| Incubation Time | Osteogenic Marker | Strontium Ranelate Concentration | Observation |
| 4, 7, and 14 days | ALP Activity | 25, 100, and 250 µM | Suppressed |
| 14 days | ALP Activity | 500 µM | Enhanced |
| 14 and 21 days | Mineralization (Alizarin Red S) | 25 µM | Significantly increased |
| 14 and 21 days | Mineralization (Alizarin Red S) | 100, 250, and 500 µM | Reduced |
| 10 and 14 days | RUNX2 and ALP mRNA expression | 500 µM | Elevated |
| 10 and 14 days | Collagen-1 and Osteocalcin mRNA expression | 25 µM | Slightly upregulated |
Data adapted from a study using strontium ranelate.[3]
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This protocol is for the quantitative determination of ALP activity.
Materials:
-
MSC cultures treated with this compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl)
-
p-nitrophenyl phosphate (B84403) (pNPP) substrate
-
Stop solution (e.g., 2 M NaOH)
-
96-well plate
-
Microplate reader
Procedure:
-
After the desired incubation time (e.g., 7, 14, or 21 days), wash the cell monolayers with PBS.[2]
-
Lyse the cells with lysis buffer for 10 minutes at 37°C.[2]
-
Add the pNPP substrate solution to the cell lysate and incubate for a defined period (e.g., 2.5 minutes) at 37°C.[2]
-
Stop the reaction by adding the stop solution.[2]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S Staining for Mineralization
This protocol is for the qualitative and quantitative assessment of calcium deposition.
Materials:
-
MSC cultures treated with this compound
-
PBS
-
10% (v/v) formalin
-
40 mM Alizarin Red S solution (pH 4.2)
-
Cetylpyridinium (B1207926) chloride (for quantification)
Procedure:
-
After the desired incubation period (e.g., 14 or 21 days), fix the cells with 10% formalin for at least 15 minutes at room temperature.[1]
-
Wash the fixed cells with distilled water.
-
Stain the cells with 0.2% Alizarin Red S solution for 15 minutes at room temperature.[2]
-
Wash the stained cells with distilled water to remove non-specific staining.[2]
-
For qualitative analysis, visualize the red-orange calcium deposits under a microscope.
-
For quantification, extract the stain using a solution like 10% acetic acid or cetylpyridinium chloride and measure the absorbance.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound in MSCs.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. scispace.com [scispace.com]
- 2. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
process improvement for the synthesis and purification of strontium gluconate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the process improvement for the synthesis and purification of strontium gluconate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction between strontium carbonate/hydroxide (B78521) and gluconic acid. | - Ensure stoichiometric amounts or a slight excess of gluconic acid are used. - Monitor the pH of the reaction; it should become neutral upon completion. - Increase reaction time or temperature moderately to ensure the reaction goes to completion. |
| Loss of product during filtration or transfer. | - Use a filter paper with an appropriate pore size to prevent the loss of fine crystals. - Carefully wash the product with a minimal amount of cold solvent to avoid dissolution. | |
| Co-precipitation of impurities. | - Analyze starting materials for purity. - Control the reaction pH to prevent the precipitation of strontium hydroxide or carbonate. | |
| Product Discoloration (Yellowish or Brownish Tint) | Impurities in the starting materials (e.g., iron contamination). | - Use high-purity strontium carbonate/hydroxide and gluconic acid. - Treat the solution with activated carbon before crystallization to adsorb colored impurities. |
| Degradation of gluconic acid at high temperatures. | - Avoid excessive heating during the reaction and drying steps. Maintain temperatures below the decomposition point. | |
| Difficulty in Crystallization/Precipitation | Solution is too dilute. | - Concentrate the solution by evaporation under reduced pressure to induce supersaturation. |
| Presence of interfering impurities. | - Purify the crude solution by treating it with activated carbon or performing a preliminary purification step. | |
| Incorrect solvent for precipitation. | - this compound is soluble in water. Use a water-miscible anti-solvent like ethanol (B145695) or isopropanol (B130326) to induce precipitation. Add the anti-solvent slowly with vigorous stirring. | |
| Formation of a Gummy or Oily Precipitate | Rapid precipitation or high concentration of impurities. | - Cool the solution slowly to promote the formation of well-defined crystals. - Ensure the purity of the reaction mixture before attempting crystallization. |
| Incomplete Removal of Impurities | Inefficient washing of the crystalline product. | - Wash the filtered crystals with small portions of a cold, appropriate solvent (e.g., ethanol/water mixture) to remove soluble impurities. |
| Co-crystallization of impurities with the product. | - Recrystallize the product from a suitable solvent system. This is one of the most effective methods for purification. | |
| Product is Hygroscopic and Difficult to Handle | Inherent property of the material or presence of hygroscopic impurities. | - Dry the final product thoroughly under vacuum at a moderate temperature. - Store the dried this compound in a desiccator or a tightly sealed container in a dry environment. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method is the neutralization reaction between a strontium base, such as strontium carbonate (SrCO₃) or strontium hydroxide (Sr(OH)₂), and gluconic acid (C₆H₁₂O₇). The reaction with strontium carbonate is often preferred due to its lower basicity and ease of handling, with the endpoint of the reaction being the cessation of carbon dioxide evolution.
Q2: What are the likely impurities in synthesized this compound?
A2: Potential impurities include:
-
Unreacted starting materials: Residual strontium carbonate/hydroxide or gluconic acid.
-
Contaminants from starting materials: Other metal ions like calcium, barium, and iron that may be present in the strontium source.
-
Side products: If the reaction conditions are not controlled, degradation products of gluconic acid can form.
-
Insoluble strontium salts: Strontium carbonate can be an impurity if the reaction with gluconic acid is incomplete or if the product is exposed to atmospheric carbon dioxide during processing in an alkaline solution.
Q3: How can I confirm the purity of my this compound sample?
A3: A combination of analytical techniques can be used:
-
Titration: To determine the strontium content.
-
High-Performance Liquid Chromatography (HPLC): To quantify gluconate and detect organic impurities.
-
Inductively Coupled Plasma (ICP-AES or ICP-MS): To detect and quantify trace metal impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the functional groups and compare the spectrum with a reference standard.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the product.
Q4: What is the best way to dry this compound?
A4: this compound should be dried under vacuum at a moderate temperature (e.g., 60-80 °C) to remove water and any residual organic solvents without causing thermal decomposition. It is advisable to avoid very high temperatures, as this can lead to discoloration and degradation of the gluconate moiety.
Q5: Is this compound stable?
A5: this compound is generally stable under normal storage conditions.[1] However, it is hygroscopic and should be protected from moisture. It is also sensitive to heat and strong oxidizing agents.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Cold Water | Soluble | [1] |
Table 2: Thermal Properties of Strontium Compounds
| Compound | Decomposition Temperature | Decomposition Products | Reference |
| Strontium Carbonate | ~1494 °C | Strontium oxide, Carbon dioxide | |
| Strontium Hydroxide | Starts at ~530 °C | Strontium oxide, Water | [2] |
| This compound | Not specified, but combustion yields... | Strontium oxide, Carbon oxides | [1] |
Note: The exact decomposition temperature of this compound is not specified in the search results, but like other metal gluconates, it is expected to decompose upon strong heating.
Experimental Protocols
Protocol 1: Synthesis of this compound from Strontium Carbonate
Objective: To synthesize this compound via the reaction of strontium carbonate with gluconic acid.
Materials:
-
Strontium Carbonate (SrCO₃), high purity
-
Gluconic Acid (50% solution in water, C₆H₁₂O₇)
-
Deionized Water
-
Ethanol (or Isopropanol)
-
Activated Carbon (optional)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, add a calculated amount of deionized water.
-
Addition of Reactants: While stirring, slowly add the gluconic acid solution to the water. Then, gradually add a stoichiometric amount of strontium carbonate powder in small portions. Effervescence (release of CO₂) will be observed. Reaction: SrCO₃ + 2C₆H₁₂O₇ → Sr(C₆H₁₁O₇)₂ + H₂O + CO₂
-
Reaction Completion: Continue stirring and gently heat the mixture to 50-60 °C to facilitate the reaction. The reaction is complete when the effervescence ceases and all the strontium carbonate has dissolved, resulting in a clear solution.
-
Decolorization (Optional): If the solution is colored, cool it to room temperature and add a small amount of activated carbon. Stir for 30-60 minutes, and then filter to remove the carbon.
-
Crystallization: Concentrate the solution under reduced pressure to about half of its original volume. Cool the concentrated solution slowly to room temperature, and then place it in an ice bath to induce crystallization. Alternatively, add a water-miscible anti-solvent like ethanol or isopropanol dropwise with vigorous stirring until precipitation is complete.
-
Isolation and Washing: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture to remove any soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Deionized Water
-
Ethanol (or Isopropanol)
Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water (around 60-70 °C) with stirring to obtain a saturated solution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. For better crystal formation, avoid rapid cooling. Further cooling in an ice bath can increase the yield.
-
Precipitation with Anti-Solvent (Alternative to cooling): To the room temperature saturated solution, slowly add ethanol or isopropanol with constant stirring until the product precipitates out.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol and then dry them in a vacuum oven at 60-80 °C.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Translating In Vitro Strontium Gluconate Findings to In Vivo Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strontium gluconate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when translating promising in vitro results into in vivo experimental models for bone regeneration.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My in vivo results with this compound don't replicate the strong osteogenic effects I saw in vitro. Why is there a discrepancy?
This is a common challenge. Several factors can contribute to this disparity:
-
Bioavailability and Local Concentration: Following systemic administration (e.g., oral or intravenous), the concentration of strontium reaching the target bone tissue might be significantly lower than the effective concentrations used in your in vitro cultures.[1][2] Strontium is poorly absorbed by the body, with an absorption rate of approximately 25-30%.[2] In vitro studies often use strontium concentrations in the micromolar (µM) to millimolar (mM) range, which may not be achieved systemically in vivo.[3]
-
Animal Model Selection: The choice of animal model is critical. Factors such as age, sex, and the specific model of bone defect or disease (e.g., ovariectomized rats for osteoporosis) can influence the outcome.[4][5]
-
Systemic vs. Local Effects: The systemic administration of strontium can have widespread effects that may not be captured in a localized in vitro cell culture. Conversely, local delivery of strontium via biomaterials often shows enhanced bone growth at the implant site, suggesting that achieving a high local concentration is key.[2][6]
-
Form of Strontium Salt: Different strontium salts (e.g., gluconate, ranelate, citrate, chloride) can have varying bioavailability and efficacy.[7][8] While this compound is noted for its good biocompatibility and easy absorption, its effects might differ from other salts.[4]
Troubleshooting Steps:
-
Quantify Strontium Levels: If possible, measure the strontium concentration in the serum and bone of your animal models to determine if a therapeutic level is being reached at the target site.[9][10][11][12]
-
Consider Local Delivery: For bone regeneration studies, consider using a local delivery system, such as strontium-doped scaffolds or hydrogels, to ensure a high concentration at the defect site.[2][6]
-
Optimize Dosing Regimen: Re-evaluate the dosage and administration frequency. Pharmacokinetic studies of intravenous this compound in humans have shown a mean half-life of 5.4 days.[13][14]
-
Refine Your Animal Model: Ensure your chosen animal model accurately reflects the clinical condition you are studying. For instance, glucocorticoid-induced osteoporosis models in rats have shown positive responses to this compound.[4]
FAQ 2: What are the key signaling pathways activated by this compound, and do they function similarly in vitro and in vivo?
Strontium exerts its effects on bone cells by activating several key signaling pathways. The good news is that evidence suggests these pathways are active in both in vitro and in vivo settings.
-
Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist for the CaSR on osteoblasts and osteoclasts.[15][16][17][18][19] Activation of CaSR is a primary mechanism through which strontium is thought to promote osteoblast differentiation and survival while inhibiting osteoclast activity and maturation.[15]
-
Wnt/β-catenin Signaling: Strontium has been shown to activate the Wnt/β-catenin pathway, which is crucial for osteogenesis.[20][21][22][23] Studies have demonstrated increased β-catenin expression in newly formed bone in rats treated with strontium-containing scaffolds, corroborating in vitro findings in mesenchymal stem cells (MSCs).[20]
-
RANKL/OPG Pathway: Strontium can modulate the RANKL/OPG ratio, a key regulator of bone resorption. By influencing this pathway, strontium can suppress osteoclast formation and activity.
While the fundamental pathways are the same, the complexity of the in vivo environment, with its multitude of interacting cell types and signaling molecules, can modulate the overall response compared to a simplified in vitro culture.
Troubleshooting Steps:
-
Analyze Pathway-Specific Markers: In your in vivo experiments, analyze tissue samples for markers of these signaling pathways. For example, you can use immunohistochemistry to look for β-catenin expression in the bone defect area.[20]
-
Correlate with In Vitro Data: Compare the expression of key genes and proteins from your in vitro and in vivo experiments to identify any discrepancies in the signaling response.
Data Presentation
Table 1: Comparison of Effective Strontium Concentrations in In Vitro Studies
| Cell Type | Strontium Salt | Effective Concentration Range | Observed Effects |
| Human Adipose-Derived Stem Cells (hADSCs) | Strontium Chloride | 2.5 µM - 50 µM | Increased hydroxyapatite (B223615) production.[3] |
| Human Adipose-Derived Stem Cells (hADSCs) | Strontium Chloride | 100 µM | Increased ALP gene expression.[3] |
| MC3T3-E1 (murine pre-osteoblastic cells) | Strontium Chloride | 3 mM - 12 mM | No significant effect on cell viability; 3mM showed the most pronounced effect on osteogenic differentiation.[24][25] |
| Rat Bone Marrow Stem Cells (rBMSCs) | This compound | Not specified | Enhanced osteogenic differentiation.[4] |
Table 2: Summary of this compound Effects in an In Vivo Model
| Animal Model | Strontium Compound | Administration Route | Key Findings |
| Glucocorticoid-induced osteoporosis rats | This compound | Not specified | Restored bone formation, promoted osteoblast survival, and inhibited osteoclast differentiation.[4] |
| Healthy Male Volunteers | This compound | Intravenous infusion | Mean half-life of 5.4 days; clearance rates similar to calcium.[13][14] |
Experimental Protocols
Key Experiment 1: In Vitro Osteogenic Differentiation of MC3T3-E1 Cells with Strontium
This protocol is adapted from studies investigating the effects of strontium on pre-osteoblastic cell lines.[24][25][26][27][28]
1. Cell Culture and Seeding:
- Culture MC3T3-E1 subclone 14 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells into multi-well plates at a density of approximately 5x10³ cells/ml.
2. Osteogenic Induction:
- Once cells reach ~90% confluency, switch to an osteoinductive medium. This typically consists of the standard culture medium supplemented with 10 mM β-glycerophosphate and 100 µg/ml ascorbic acid.
- Prepare experimental groups by adding strontium chloride (or this compound) to the osteoinductive medium at various concentrations (e.g., 3 mM, 6 mM, 12 mM). A control group should receive only the osteoinductive medium.
3. Assays:
- Cell Viability (MTT Assay): At desired time points (e.g., 72 hours), perform an MTT assay to assess the cytotoxicity of the strontium concentrations used.[24]
- Alkaline Phosphatase (ALP) Activity: After 7-10 days of differentiation, measure ALP activity, an early marker of osteogenesis. This can be done through ALP staining or a quantitative colorimetric assay.[26][27]
- Mineralization (Alizarin Red Staining): After 21-28 days, assess the formation of mineralized nodules, a late marker of osteoblast differentiation, using Alizarin Red S staining.[26][27]
- Gene Expression (RT-qPCR): At various time points, extract RNA and perform RT-qPCR to analyze the expression of key osteogenic marker genes such as Runx2 and Osteocalcin (OCN).[24][25][27]
Key Experiment 2: In Vivo Ovariectomized (OVX) Rodent Model of Osteoporosis
This is a widely used model to study the effects of anti-osteoporotic agents.[5][7][29][30]
1. Animal Model:
- Use female Sprague-Dawley rats or SWISS mice of appropriate age (e.g., 7 weeks for mice).
- Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group should be included as a control.
2. Strontium Administration:
- Following a recovery period post-surgery, divide the OVX animals into experimental groups.
- Administer this compound (or other strontium salts for comparison) via an appropriate route, such as oral gavage. Dosages should be carefully selected based on literature and preliminary studies.
- Include an untreated OVX group and a sham group receiving a vehicle control.
3. Duration:
- The experimental period typically lasts for several weeks (e.g., 16 weeks) to allow for significant bone changes to occur.
4. Analysis:
- Bone Mineral Density (BMD) and Microarchitecture: At the end of the study, euthanize the animals and harvest femurs or tibias. Analyze BMD and bone microarchitecture using micro-computed tomography (µCT).[7][29]
- Histology: Perform histological analysis (e.g., H&E staining) on bone sections to visualize bone formation and cellular activity.
- Serum Markers: Collect blood samples throughout the study to analyze serum levels of bone turnover markers.
- Strontium Content: The strontium content in the bone can be determined to assess uptake.[7][29]
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways activated by strontium in bone cells.
Experimental Workflow
Caption: Workflow for translating in vitro findings to in vivo models.
References
- 1. Advances in strontium-releasing biomaterials for bone repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.algaecal.com [blog.algaecal.com]
- 9. In vivo quantification of strontium in bone among adults using portable x-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intravenous this compound as a kinetic marker for calcium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous this compound as a kinetic marker for calcium in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strontium Is a Biased Agonist of the Calcium-Sensing Receptor in Rat Medullary Thyroid Carcinoma 6-23 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Crosstalk between Wnt/β-Catenin and NF-κB Signaling Pathway during Inflammation [frontiersin.org]
- 22. The Wnt/β-catenin signaling pathway inhibits osteoporosis by regulating the expression of TERT: an in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Control of Wnt/β-Catenin Signaling Pathway in Vivo via Light Responsive Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the encapsulation efficiency of strontium gluconate in nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when encapsulating strontium gluconate within nanoparticles.
Frequently Asked Questions (FAQs)
Q1: Why is the encapsulation efficiency of my this compound nanoparticles consistently low?
Low encapsulation efficiency (EE) for this compound is a common challenge primarily due to its hydrophilic (water-soluble) nature. During many standard nanoparticle fabrication processes, such as single emulsion solvent evaporation, the hydrophilic drug has a high tendency to partition into the external aqueous phase rather than remaining within the hydrophobic polymer matrix, leading to significant drug loss.[1]
Key Factors Contributing to Low Encapsulation Efficiency:
-
High Water Solubility: this compound readily dissolves in water, making its entrapment within a hydrophobic polymer core difficult.
-
Rapid Drug Partitioning: In emulsion-based methods, the drug can quickly move from the internal phase (e.g., organic solvent) to the external aqueous phase before the nanoparticles solidify.
-
Small Molecular Size: Small molecules can diffuse more easily out of the polymer matrix during the formulation process.[2][3]
Q2: How can I modify my nanoparticle formulation to improve this compound encapsulation?
Optimizing the formulation is critical. The choice of polymer, nanoparticle architecture, and excipients plays a significant role.
Strategies for Improvement:
-
Employ a Suitable Fabrication Method: For hydrophilic drugs, methods that create a physical barrier to prevent drug leakage are more effective. The Double Emulsion Solvent Evaporation (W/O/W) method is a standard and effective choice for encapsulating water-soluble molecules like this compound.[4]
-
Select an Appropriate Polymer: The interaction between the drug and the polymer is crucial.
-
Biodegradable Polymers: Poly(lactic-co-glycolic acid) (PLGA) is commonly used, but its hydrophobic nature can be challenging.[5]
-
Hydrophilic or Amphiphilic Polymers: Using polymers like chitosan, which is biocompatible and has cationic properties, can enhance encapsulation through ionic interactions with negatively charged drugs or by forming a hydrophilic matrix.[2][3][6][7] Alginate is another option that can be used to form a matrix for hydrophilic drugs.[5]
-
-
Incorporate Charged Molecules or Surfactants: Adding counter-ionic surfactants can facilitate drug encapsulation by forming an ion pair with the drug, reducing its water solubility.[8]
-
Create Lipid-Polymer Hybrid Nanoparticles: These systems combine the structural integrity of a polymer core with the biocompatibility of a lipid shell. The lipid layer can act as an additional barrier to prevent the leakage of the hydrophilic drug.[8][9]
Below is a workflow for optimizing your formulation strategy.
Caption: Workflow for optimizing nanoparticle formulation to enhance encapsulation efficiency.
Q3: Which specific experimental parameters should I focus on optimizing for the W/O/W method?
The double emulsion (W/O/W) method has several critical parameters that can be tuned to maximize the encapsulation of this compound.
| Parameter | Recommended Adjustment | Rationale |
| Drug Concentration in Inner Aqueous Phase (W1) | Increase concentration | Creates a higher concentration gradient, favoring drug retention within the droplets. However, this may affect nanoparticle stability. |
| Volume Ratio of Inner Emulsion to Outer Aqueous Phase (W2) | Decrease the volume of the outer phase | Reduces the space into which the drug can diffuse, thus minimizing drug loss. |
| Polymer Concentration in Oil Phase (O) | Increase polymer concentration | Increases the viscosity of the oil phase, which slows the diffusion of the drug from the inner aqueous phase to the outer one. This allows more time for the polymer to precipitate and trap the drug.[2] |
| Homogenization Energy (Sonication/Stirring) | Optimize for both steps | High energy for the primary W/O emulsion creates smaller inner droplets, but excessive energy during the second emulsification can cause the primary emulsion to rupture, releasing the drug. A balance is needed. |
| Type and Concentration of Stabilizer in Outer Phase (W2) | Use an optimal concentration of stabilizers like PVA or Tween 80 | Stabilizers prevent nanoparticle aggregation. However, very high concentrations can increase the osmotic pressure, drawing the drug out of the inner phase. |
| pH of Aqueous Phases | Adjust pH to potentially decrease drug solubility in the outer phase | If the solubility of this compound is pH-dependent, adjusting the pH of the W2 phase away from its point of maximum solubility can help retain it in the W1 phase. |
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My encapsulation efficiency is still low (< 30%) even after using the W/O/W method.
If your encapsulation efficiency (EE) remains low, a systematic troubleshooting approach is necessary.
Caption: A logical troubleshooting guide for low encapsulation efficiency.
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded PLGA Nanoparticles using the W/O/W Double Emulsion Solvent Evaporation Method
This protocol provides a detailed methodology for encapsulating this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, e.g., 50:50 or 75:25)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized (DI) water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare Solutions:
-
Inner Aqueous Phase (W1): Dissolve a known amount of this compound in DI water (e.g., 10 mg in 200 µL).
-
Oil Phase (O): Dissolve a known amount of PLGA in DCM (e.g., 100 mg in 2 mL).
-
Outer Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 2% w/v in 10 mL).
-
-
Form Primary Emulsion (W/O):
-
Add the inner aqueous phase (W1) to the oil phase (O).
-
Immediately emulsify using a probe sonicator on ice for 60 seconds at 40% amplitude. This should create a stable water-in-oil emulsion.
-
-
Form Double Emulsion (W/O/W):
-
Add the primary emulsion dropwise into the outer aqueous phase (W2) while it is being stirred moderately.
-
Homogenize this mixture again using the sonicator, but for a shorter duration and/or lower power (e.g., 90 seconds, 30% amplitude) to avoid breaking the primary emulsion.
-
-
Solvent Evaporation:
-
Place the resulting W/O/W emulsion on a magnetic stirrer and stir at room temperature for at least 4 hours to allow the DCM to evaporate completely. This will lead to the hardening of the nanoparticles.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Discard the supernatant, which contains the unencapsulated ("free") drug.
-
Wash the nanoparticle pellet twice with DI water to remove any residual PVA and unencapsulated drug, collecting the pellet each time by centrifugation.
-
-
Lyophilization and Storage:
-
Resuspend the final pellet in a small amount of DI water and freeze-dry (lyophilize) for 24-48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Quantification of Encapsulation Efficiency and Drug Loading
Accurate measurement is key to assessing your formulation's success. Since strontium is an element, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most accurate quantification method.
Definitions:
-
Encapsulation Efficiency (EE%): The percentage of the initial drug used that is successfully entrapped in the nanoparticles.
-
Drug Loading (DL%): The percentage of the final nanoparticle mass that is composed of the drug.
Procedure:
-
Quantify Free Drug (Indirect Method):
-
Collect the supernatant and the washing solutions from the nanoparticle collection steps (Protocol 1, Steps 5 & 6).
-
Combine them and bring to a known final volume.
-
Measure the concentration of strontium in this solution using ICP-MS. This gives you the Mass of Free Strontium.
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Strontium - Free Strontium) / Total Strontium] x 100
-
-
Quantify Encapsulated Drug (Direct Method):
-
Take a precisely weighed amount of the lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO or by degrading the polymer with NaOH).
-
Dilute the solution to a known volume.
-
Measure the strontium concentration using ICP-MS. This gives you the Mass of Encapsulated Strontium.
-
-
Calculate Drug Loading (DL%):
-
DL (%) = (Mass of Encapsulated Strontium in Sample / Total Mass of Nanoparticle Sample) x 100
-
Note: The direct method is generally more accurate but requires complete dissolution of the nanoparticles. The indirect method is often simpler but assumes that any drug not found in the supernatant is encapsulated. It is good practice to perform both to validate the results.
References
- 1. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hrpub.org [hrpub.org]
- 7. Chitosan Nanoparticle-Based Drug Delivery Systems: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Anabolic Effect of Strontium Gluconate in Aged Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments aimed at enhancing the anabolic effect of strontium gluconate in aged rat models of senile osteoporosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound exerts an anabolic effect on bone?
A1: this compound, like other strontium salts, is understood to have a dual action on bone metabolism: it simultaneously stimulates bone formation and inhibits bone resorption. The strontium ion (Sr2+) is the active component. It enhances the replication and differentiation of pre-osteoblasts into mature bone-forming cells (osteoblasts) and increases the synthesis of bone matrix proteins like collagen.[1] Additionally, strontium has been shown to modulate key signaling pathways involved in bone metabolism, including the Wnt/β-catenin and BMP-2/Smad pathways, which are crucial for osteogenesis.[2] It also influences the OPG/RANKL system, favoring a reduction in osteoclast activity (bone resorption).[3]
Q2: Why use an aged rat model for studying senile osteoporosis?
A2: Aged rats naturally exhibit many of the skeletal changes observed in human senile osteoporosis, including decreased bone formation capacity, reduced bone mass, and deterioration of bone microarchitecture.[4] Unlike models such as ovariectomy (OVX) which primarily simulate postmenopausal osteoporosis, the aged rat model more accurately reflects the age-related decline in osteoblast function.[3] Bone turnover in male rats has been shown to decrease rapidly with advancing age.[5]
Q3: Are there established methods to enhance the anabolic effect of strontium salts?
A3: Yes, preclinical studies, primarily with strontium ranelate, have shown synergistic effects when combined with other anabolic agents or interventions. Co-administration with parathyroid hormone (PTH) analogs has been shown to potentiate the bone-forming effects of strontium.[1][6] Additionally, combining strontium treatment with physical exercise has demonstrated positive and synergistic effects on bone formation and resorption.[7][8] While these studies did not specifically use this compound in aged rats, they provide a strong rationale for exploring these combinations.
Q4: What is the comparative efficacy of this compound versus other strontium salts like ranelate or citrate (B86180)?
A4: There is a lack of direct comparative studies of this compound against other salts specifically in aged rat models. However, studies in ovariectomized mouse models have compared strontium ranelate, citrate, and chloride. These studies found that while all forms increased bone mineral density, strontium citrate exhibited the weakest effect.[9][10] this compound is noted for its good biocompatibility and easy absorption, which may offer advantages.[11]
Q5: What are the key biochemical markers to assess the anabolic response to this compound?
A5: To monitor the anabolic effects, key markers of bone formation should be measured in serum. These include:
-
Alkaline Phosphatase (ALP): An enzyme associated with osteoblast activity.[12]
-
Osteocalcin (OCN) or Bone Gla Protein (BGP): A non-collagenous protein secreted by osteoblasts, involved in bone mineralization.[12][13]
-
Procollagen type 1 N-terminal propeptide (P1NP): A marker of new collagen synthesis.[14]
To assess the anti-resorptive effect, markers of bone resorption such as C-terminal telopeptide of type I collagen (CTX) and Tartrate-resistant acid phosphatase (TRAP) can be measured.[11][15]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound in aged rats.
Problem 1: Inconsistent or Lower-than-Expected Anabolic Response
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Strontium exhibits a dose-dependent effect. Low doses may be insufficient, while excessively high doses can lead to mineralization defects.[16][17] Review the literature for effective dose ranges of strontium salts in rats (typically in the range of 600-900 mg/kg/day for strontium ranelate) and perform a dose-response study to determine the optimal dose for this compound in your specific aged rat strain.[18] |
| Poor Bioavailability/Absorption | Age can affect intestinal absorption of minerals.[19] Ensure the this compound is fully solubilized or in a stable suspension for oral gavage. The vehicle used can impact absorption; 0.5% carboxymethylcellulose (CMC) is a common choice.[13] Consider measuring serum strontium levels to confirm systemic exposure. |
| Age-Related Decline in Cellular Responsiveness | Aged osteoprogenitor cells may have a diminished response to anabolic stimuli. Consider combination therapies to enhance the effect. Co-administration with a low dose of a PTH analog or the implementation of a mild exercise regimen could potentially amplify the anabolic signal.[1][8] |
| Underlying Health Issues in Aged Rats | Aged rats are more prone to comorbidities that can affect bone metabolism. Ensure all animals are healthy and free from conditions that could interfere with the experiment. Monitor food and water intake, as well as body weight, throughout the study. |
Problem 2: Complications with Oral Gavage Administration
| Possible Cause | Troubleshooting Step |
| Esophageal or Gastric Injury | Aged rats may have more fragile tissues. Use appropriately sized, flexible gavage needles with a ball-tip to minimize the risk of perforation.[20] Ensure personnel are thoroughly trained in the correct restraint and gavage technique. The head and neck should be extended to create a straight path to the esophagus.[21] Never force the needle if resistance is met.[22] |
| Aspiration of Dosing Solution | Incorrect placement of the gavage needle into the trachea can lead to aspiration, respiratory distress, and mortality. If the animal coughs or struggles excessively during needle insertion, withdraw and re-attempt. Administer the solution slowly.[23] |
| Animal Stress | Repeated handling and gavage can be stressful, which can influence experimental outcomes. Acclimatize the animals to handling before the study begins. Ensure the procedure is performed efficiently and by a skilled technician. |
Problem 3: Variability in Bone Histomorphometry Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Processing | Ensure standardized procedures for bone fixation, embedding (e.g., in methyl methacrylate), and sectioning. Variations in section thickness or staining can significantly affect measurements. |
| Site-Specific Differences in Bone Turnover | Bone turnover rates can vary between different skeletal sites (e.g., vertebra vs. tibia) and even within the same bone.[5] Define and consistently use the same anatomical region for all analyses. |
| Incorrect Timing of Fluorochrome Labeling | For dynamic histomorphometry, the timing of fluorochrome labels (e.g., calcein (B42510), tetracycline) is critical for accurately measuring mineral apposition rate and bone formation rate. Adhere strictly to the planned labeling schedule. |
Data Presentation
Table 1: Summary of Expected Outcomes from this compound and Enhancement Strategies in Aged Rats
| Treatment Group | Parameter | Expected Outcome | Rationale/Supporting Evidence |
| Aged Control (Vehicle) | Bone Mineral Density (BMD) | Gradual Decline | Reflects natural age-related bone loss.[4] |
| Bone Formation Rate (BFR) | Low/Decreased | Characteristic of senile osteoporosis.[5] | |
| This compound (SG) alone | BMD | Increase vs. Control | Strontium salts increase bone mass.[18] |
| BFR | Increase vs. Control | Strontium stimulates osteoblast activity.[16] | |
| Osteocalcin (Serum) | Increase vs. Control | Marker of enhanced osteoblast function.[13] | |
| SG + PTH Analog | BMD | Synergistic Increase vs. SG alone | PTH is a potent anabolic agent, and its effects can be potentiated by strontium.[1][6] |
| BFR | Synergistic Increase vs. SG alone | Combined stimulation of bone formation pathways.[1] | |
| SG + Exercise | BMD | Additive/Synergistic Increase | Mechanical loading and strontium both promote bone formation.[7][8] |
| Bone Strength | Significant Improvement | Both interventions improve bone microarchitecture and mass.[8] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Animal Model: Use male Wistar or Sprague-Dawley rats, aged 18-24 months, to model senile osteoporosis.[3] House animals under standard conditions with ad libitum access to food and water.
-
Preparation of Dosing Solution:
-
Calculate the required dose of this compound based on the desired elemental strontium intake (e.g., equivalent to 625 mg/kg/day of strontium ranelate).[8]
-
Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile deionized water.
-
Create a homogenous suspension of the calculated amount of this compound powder in the CMC vehicle. Prepare fresh daily or as stability allows.
-
-
Administration:
-
Weigh each rat daily to calculate the precise dosing volume (typically 5-10 mL/kg body weight).
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Use a 16-18 gauge, flexible or stainless steel gavage needle with a ball-tip. Measure the needle from the tip of the rat's nose to the last rib to ensure proper insertion depth into the stomach.[21]
-
Gently insert the needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the suspension slowly.
-
Withdraw the needle and return the animal to its cage. Monitor for any signs of distress for at least 10 minutes post-administration.[23]
-
Protocol 2: Bone Histomorphometry Analysis
-
Fluorochrome Labeling (for dynamic parameters):
-
Administer calcein (15 mg/kg, intraperitoneally) 10 days before euthanasia.
-
Administer tetracycline (B611298) (25 mg/kg, intraperitoneally) 3 days before euthanasia.
-
-
Sample Collection and Processing:
-
At the end of the treatment period, euthanize the rats.
-
Dissect the target bones (e.g., lumbar vertebrae, tibiae).
-
Fix the bones in 70% ethanol (B145695).
-
Dehydrate the samples in graded ethanol solutions and embed undecalcified in methyl methacrylate.
-
-
Sectioning and Staining:
-
Cut 5-µm and 10-µm thick longitudinal sections using a microtome.
-
Leave 10-µm sections unstained for fluorescence microscopy to visualize the fluorochrome labels.
-
Stain 5-µm sections with Von Kossa and Toluidine Blue for static parameter analysis.
-
-
Data Acquisition and Analysis:
-
Use a standard bone histomorphometry software package to analyze the sections.
-
Static Parameters: Bone Volume/Total Volume (BV/TV, %), Trabecular Thickness (Tb.Th, µm), Trabecular Number (Tb.N, /mm), Trabecular Separation (Tb.Sp, µm), Osteoid Surface/Bone Surface (OS/BS, %), Osteoclast Surface/Bone Surface (Oc.S/BS, %).
-
Dynamic Parameters: Mineralizing Surface/Bone Surface (MS/BS, %), Mineral Apposition Rate (MAR, µm/day), Bone Formation Rate/Bone Surface (BFR/BS, µm³/µm²/day).
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in aged rats.
Caption: Key signaling pathways modulated by strontium for its anabolic effect.
Caption: Troubleshooting logic for low anabolic response experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Laboratory Rat as an Animal Model for Osteoporosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Effect of age on alveolar bone turnover adjacent to maxillary molar roots in male rats: A histomorphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined effect of parathyroid hormone and strontium ranelate on bone healing in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparing and contrasting the effects of strontium ranelate and other osteoporosis drugs on microarchitecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oajournals.fupress.net [oajournals.fupress.net]
- 18. Strontium increases vertebral bone volume in rats at a low dose that does not induce detectable mineralization defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of aging on intestinal absorption and status of calcium, magnesium, zinc, and copper in rats: a stable isotope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.sdsu.edu [research.sdsu.edu]
- 21. research.fsu.edu [research.fsu.edu]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Refining Analytical Techniques for Low Concentrations of Strontium Gluconate
Welcome to the Technical Support Center for the analysis of strontium gluconate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurately measuring low concentrations of this compound in various matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for measuring low concentrations of this compound?
A1: The choice of technique depends on the specific requirements of your analysis, such as the required sensitivity, the complexity of the sample matrix, and whether you need to quantify the intact salt, the strontium cation, or the gluconate anion.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the most sensitive technique for quantifying the total strontium content at very low concentrations (ng/L or parts-per-trillion). It is ideal for trace element analysis.
-
Ion Chromatography (IC) with conductivity detection is a robust method for the simultaneous or separate analysis of the strontium cation and the gluconate anion. It offers good sensitivity and is less susceptible to matrix effects than some other techniques.
-
High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector can be used to quantify the gluconate anion. Since gluconate lacks a strong UV chromophore, RI detection is a suitable alternative. Coupling HPLC with a mass spectrometer (LC-MS) can provide higher specificity and sensitivity.
-
Atomic Absorption Spectroscopy (AAS) is a well-established technique for quantifying strontium. Flame AAS is suitable for moderate concentrations, while Graphite Furnace AAS (GFAAS) offers lower detection limits.
Q2: How can I prepare a solid dosage form (e.g., a tablet) of this compound for analysis?
A2: For a solid dosage form, the following general procedure can be followed:
-
Accurately weigh and grind a representative number of tablets to a fine powder to ensure homogeneity.
-
Weigh an appropriate amount of the powdered sample and dissolve it in a suitable solvent, typically high-purity deionized water.
-
Use sonication to aid dissolution if necessary.
-
Dilute the solution to a known volume with the solvent.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved excipients before injection into the analytical instrument.
Q3: What are common causes of peak tailing when analyzing this compound by chromatography?
A3: Peak tailing in the analysis of this compound can be caused by several factors:
-
Secondary Interactions: The gluconate anion can have secondary interactions with the stationary phase. For basic analytes, interaction with residual silanol (B1196071) groups on silica-based columns is a common cause of tailing.
-
Metal Chelation: Strontium ions can chelate with functional groups on the stationary phase, leading to peak tailing.
-
Column Contamination: Accumulation of sample matrix components or metal ions on the column can lead to active sites that cause tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of gluconate and the surface charge of the stationary phase, influencing peak shape.
Q4: Can I analyze strontium and gluconate simultaneously?
A4: Yes, a dual-channel ion chromatography system can be configured to analyze anions and cations in a single run. One channel would be set up for cation analysis (strontium) and the other for anion analysis (gluconate). This approach improves efficiency by providing comprehensive results from a single injection.
Troubleshooting Guides
HPLC Analysis of Gluconate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Sample concentration is too low. | Concentrate the sample or inject a larger volume. |
| Detector issue (e.g., RI detector not stabilized). | Allow sufficient time for the RI detector to warm up and stabilize. | |
| Incorrect mobile phase composition. | Ensure the mobile phase is prepared correctly and is miscible. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Adjust the mobile phase pH. Consider using a column with a different stationary phase or an end-capped column. |
| Column overload. | Dilute the sample. | |
| Dead volume in the system. | Check and minimize the length and diameter of tubing between the column and detector. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase. |
| Column overload. | Dilute the sample. | |
| Drifting Baseline (RI Detector) | Inadequate temperature control of the column and detector. | Use a column oven and ensure the RI detector's temperature is stable. |
| Mobile phase composition is changing. | Ensure the mobile phase is well-mixed and degassed. |
Ion Chromatography of Strontium and Gluconate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Peaks | Inappropriate eluent concentration or gradient. | Optimize the eluent concentration or the gradient program. |
| Column is overloaded. | Dilute the sample. | |
| Changes in Retention Time | Fluctuation in eluent flow rate. | Check the pump for leaks and ensure a consistent flow rate. |
| Column temperature variation. | Use a column oven for stable temperature control. | |
| Loss of Sensitivity | Contamination of the guard or analytical column. | Clean or replace the guard column. If necessary, clean the analytical column according to the manufacturer's instructions. |
| Suppressor is exhausted or malfunctioning. | Regenerate or replace the suppressor. | |
| Split Peaks | Column void or channeling. | Replace the column. |
| Sample matrix incompatibility. | Ensure the sample is fully dissolved and compatible with the eluent. |
ICP-MS Analysis of Strontium
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Signal Suppression or Enhancement (Matrix Effects) | High concentration of other ions in the sample matrix. | Dilute the sample. Use matrix-matched standards for calibration. Employ an internal standard. |
| Isobaric Interference | Overlap of isotopes from other elements (e.g., ⁸⁷Rb on ⁸⁷Sr). | Use a collision/reaction cell to remove interferences. Select an alternative, interference-free isotope of strontium for quantification. |
| Clogging of Nebulizer or Cones | High total dissolved solids (TDS) in the sample. | Dilute the sample. Use a nebulizer designed for high TDS samples. |
| Poor Precision (High %RSD) | Instability in the plasma. | Check the torch alignment and the condition of the cones. |
| Pulsations in the sample introduction system. | Check the peristaltic pump tubing for wear and ensure smooth flow. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of strontium and gluconate by various techniques. These values can vary depending on the specific instrument, method parameters, and sample matrix.
| Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| ICP-MS | Strontium | 0.9 - 2.3 ng/L[1] | 10 ng/mL[2] | 10 - 250 ng/mL[2] |
| Ion Chromatography | Strontium | 2.3 ng/L[3] | 8 ng/L[3] | 10 - 200 ng/L[3] |
| Gluconate | 24.24 µg/L[4] | - | 0.0856 - 4.2825 mg/L[4] | |
| HPLC-RI | Gluconate | - | - | - |
| Flame AAS | Strontium | 0.05 µg/mL | - | 0.1 - 2.0 µg/mL |
Experimental Protocols
Detailed Methodology for ICP-MS Analysis of Strontium
This protocol is a general guideline for the determination of total strontium in a liquid sample.
-
Sample Preparation:
-
Dilute the sample with 1% (v/v) nitric acid to ensure the total dissolved solids are below 0.2%. A dilution factor of 10 to 50 is typical for biological fluids.[2]
-
For solid samples, perform an acid digestion (e.g., with concentrated nitric acid) to bring the strontium into solution.
-
Add an internal standard (e.g., Yttrium) to all samples, standards, and blanks to correct for instrumental drift and matrix effects.
-
-
Instrumental Parameters (Example):
-
Instrument: Agilent 7500cx ICP-MS (or equivalent)
-
RF Power: 1500 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 1.0 L/min
-
Sample Uptake Rate: ~0.4 mL/min
-
Integration Time: 0.1 s per point
-
Isotopes Monitored: ⁸⁶Sr, ⁸⁷Sr, ⁸⁸Sr (quantification isotope), ⁸⁹Y (internal standard)
-
-
Calibration:
-
Prepare a series of calibration standards from a certified strontium stock solution in the same acid matrix as the samples. The concentration range should bracket the expected sample concentrations.
-
-
Analysis:
-
Aspirate the samples and standards into the ICP-MS.
-
Construct a calibration curve by plotting the intensity ratio of the strontium isotope to the internal standard against the concentration of the standards.
-
Determine the concentration of strontium in the samples from the calibration curve.
-
Detailed Methodology for Ion Chromatography of Strontium and Gluconate
This protocol describes a method for the separate or simultaneous analysis of strontium and gluconate. A dual-channel system is required for simultaneous analysis.
-
Sample Preparation:
-
Dilute the sample with deionized water to bring the analyte concentrations within the calibration range.
-
Filter the sample through a 0.45 µm filter.
-
-
Instrumental Parameters (Example):
-
Cation Analysis (Strontium):
-
Anion Analysis (Gluconate):
-
Column: IonPac AS11-HC or similar anion exchange column.
-
Eluent: Sodium hydroxide (B78521) gradient (e.g., 1 to 60 mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: Suppressed conductivity or Pulsed Amperometric Detection (PAD) for higher sensitivity.[4]
-
-
-
Calibration:
-
Prepare mixed or individual calibration standards for strontium and gluconate in deionized water.
-
-
Analysis:
-
Inject the samples and standards into the IC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Visualizations
References
- 1. Determination of strontium at low concentration levels by flame atomic absorption spectrometry associated on-line with continuous coprecipitation preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nemi.gov [nemi.gov]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of inorganic anions and gluconate by two-dimensional ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strontium Salts in Cartilage Repair: A Comparative Analysis of Gluconate and Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Strontium, a trace element with properties similar to calcium, has garnered significant interest for its potential role in cartilage repair and the management of osteoarthritis.[1][2] While various salt forms of strontium exist, this guide provides a comparative analysis of the efficacy of strontium gluconate versus strontium citrate (B86180) for cartilage repair, based on available preclinical and clinical data. It is important to note that direct comparative studies evaluating these two specific salts for cartilage regeneration are currently lacking in the published literature. Therefore, this guide synthesizes findings from studies on individual strontium salts, primarily this compound and the extensively researched strontium ranelate, to provide a comprehensive overview for the scientific community. Inferences regarding strontium citrate's potential efficacy are drawn from its known bioavailability and general principles of organic acid salts.
Comparative Efficacy: this compound vs. Strontium Citrate
While direct head-to-head studies are unavailable, an objective comparison can be framed by examining the existing evidence for each compound and considering their chemical properties.
This compound:
Emerging research suggests that this compound can effectively reduce articular cartilage degeneration.[3] In vivo studies on osteoarthritic rat models have demonstrated that oral administration of this compound leads to a significant reduction in cartilage degradation and delays the progression of osteoarthritis.[3] The proposed mechanisms of action include the enhanced anabolic activity of chondrocytes and the promotion of chondrogenic differentiation of mesenchymal stromal cells.[3] Specifically, this compound has been shown to upregulate the expression of key cartilage matrix components such as collagen II, Sox9, and aggrecan, while downregulating the inflammatory cytokine IL-1β.[3]
Strontium Citrate:
Strontium citrate is a commonly available form of strontium in dietary supplements.[4][5] While specific studies on strontium citrate for cartilage repair are scarce, its potential efficacy can be inferred from the known effects of strontium ions on cartilage and its bioavailability. It is theorized that strontium citrate is better absorbed than other forms of this mineral.[6] The citrate salt is a natural, organic form that the body can readily utilize.[4] The therapeutic effects of strontium are largely attributed to the strontium ion (Sr²⁺) itself, which is released upon dissociation of the salt.[7][8] Therefore, the efficacy of strontium citrate in cartilage repair would be contingent on its ability to deliver an effective concentration of strontium ions to the target tissue.
Quantitative Data Summary
The following tables summarize key quantitative findings from relevant studies on different strontium salts.
Table 1: In Vivo Efficacy of this compound in an Osteoarthritic Rat Model
| Parameter | Control Group | This compound Group | p-value | Reference |
| Cartilage Degeneration Score | High | Significantly Reduced | <0.05 | [3] |
| Collagen II Expression | Baseline | Upregulated | <0.05 | [3] |
| Sox9 Expression | Baseline | Upregulated | <0.05 | [3] |
| Aggrecan (ACAN) Expression | Baseline | Upregulated | <0.05 | [3] |
| IL-1β Expression | High | Downregulated | <0.05 | [3] |
Table 2: Clinical Efficacy of Strontium Ranelate in Knee Osteoarthritis (SEKOIA Trial)
| Parameter | Placebo Group | Strontium Ranelate (1 g/day ) | Strontium Ranelate (2 g/day ) | p-value (vs. Placebo) | Reference |
| Annual Joint Space Narrowing (mm) | -0.37 (SD 0.59) | -0.23 (SD 0.56) | -0.27 (SD 0.63) | <0.001 (1g), 0.018 (2g) | [9] |
| Radiological Progression | 33% | 22% | 26% | <0.05 (both doses) | [10] |
| Cartilage Volume Loss (Tibial Plateau) | Increase | - | Significantly Decreased | 0.003 (2g at 36 months) | [11] |
| Urinary CTX-II (Cartilage Degradation Marker) | Baseline | Significantly Decreased | Significantly Decreased | <0.0001 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from cited studies.
1. In Vivo Osteoarthritic Rat Model (this compound) [3]
-
Model Induction: Osteoarthritis was induced in Sprague-Dawley rats.
-
Treatment: this compound (Glu-Sr) was administered to the rats via oral gavage for 8 weeks.
-
Analysis:
-
Histological Analysis: Articular cartilage degeneration was assessed.
-
Gene Expression Analysis: Chondrocytes were isolated from the rats, and the expression of collagen II, Sox9, aggrecan (ACAN), and IL-1β was quantified.
-
In Vitro Analysis: The effect of Glu-Sr on the catabolic effects of IL-1β on chondrocytes was examined.
-
Stem Cell Differentiation: The potential of Glu-Sr to promote chondrogenic differentiation of bone marrow mesenchymal stem cells (BMMSCs) was evaluated, with RNA-sequencing used to identify potential target genes.
-
2. Phase III Clinical Trial - SEKOIA (Strontium Ranelate) [9][10]
-
Study Design: A 3-year, randomized, double-blind, placebo-controlled trial.
-
Participants: 1683 patients with primary knee osteoarthritis (Kellgren and Lawrence grade 2 or 3).
-
Intervention: Patients received strontium ranelate (1 g/day or 2 g/day ) or a placebo.
-
Primary Endpoint: Change in joint space width (JSW) in the medial tibiofemoral compartment, assessed by radiography.
-
Secondary Endpoints: Pain, physical function, and radiological progression.
-
Biomarker Analysis: Urinary levels of C-terminal telopeptide of type II collagen (CTX-II), a marker of cartilage degradation, were measured.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of strontium in cartilage and a typical experimental workflow for evaluating its efficacy.
Caption: Signaling pathway of strontium in chondrocytes.
Caption: Proposed experimental workflow for comparison.
Conclusion and Future Directions
The available evidence strongly suggests a beneficial role for strontium in promoting cartilage matrix formation and inhibiting its degradation.[7][12] this compound has demonstrated positive effects in preclinical models of osteoarthritis.[3] While direct evidence for strontium citrate is lacking, its favorable bioavailability suggests it could be an effective delivery vehicle for strontium ions.
Future research should focus on direct, head-to-head comparative studies of this compound and strontium citrate for cartilage repair. Such studies should employ standardized experimental protocols and include a comprehensive analysis of bioavailability, chondrocyte metabolism, and in vivo efficacy in relevant animal models. This will provide the definitive data needed to guide researchers and drug development professionals in selecting the most promising strontium salt for therapeutic applications in cartilage regeneration and osteoarthritis treatment.
References
- 1. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]
- 3. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. examine.com [examine.com]
- 6. drhoffman.com [drhoffman.com]
- 7. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of strontium ranelate in the treatment of knee osteoarthritis: results of a double-blind, randomised placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment Of Knee Osteoarthritis Patients With Strontium Ranelate Reduces The Loss Of Cartilage Volume and Bone Marrow Lesions As Assessed By Magnetic Resonance Imaging: Data From The Phase III Strontium Ranelate Efficacy In Knee Osteoarthrtis Trial - ACR Meeting Abstracts [acrabstracts.org]
- 12. Strontium ranelate reduces cartilage degeneration and subchondral bone remodeling in rat osteoarthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Strontium Gluconate vs. Calcium Supplements: An In Vitro Comparison for Bone Formation
A comprehensive guide for researchers and drug development professionals on the in vitro effects of strontium gluconate and calcium supplements on osteogenesis, supported by experimental data and detailed protocols.
In the realm of bone health research and the development of therapeutics for osteoporosis, understanding the cellular and molecular mechanisms of action of different compounds is paramount. Both strontium and calcium are key divalent cations known to influence bone metabolism. While calcium is a fundamental component of the bone matrix and a well-established supplement for maintaining bone density, strontium, particularly in its various salt forms, has emerged as a therapeutic agent with a dual action on bone remodeling. This guide provides an objective in vitro comparison of this compound and various calcium supplements on key aspects of bone formation, including osteoblast proliferation, differentiation, mineralization, and gene expression.
Comparative Analysis of In Vitro Osteogenic Effects
The following tables summarize quantitative data from various in vitro studies investigating the effects of strontium compounds (with a focus on this compound where data is available) and different calcium supplements on osteoblast function. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is a collation from multiple sources using different cell lines and experimental conditions.
Table 1: Effects on Osteoblast Proliferation and Differentiation
| Compound | Cell Type | Concentration | Proliferation Effect | Alkaline Phosphatase (ALP) Activity | Reference |
| This compound | rBMSCs | Not Specified | Enhanced | Increased | [1][2] |
| Strontium Ranelate | Human primary osteoblasts | 1-2 mM | Increased | Increased (two-fold) | [3] |
| Calcium Carbonate | hFOB 1.19 | 0.13 mg/ml | Significant increase vs. control | Increased | [4] |
| Calcium Citrate | hFOB 1.19 | 0.22 mg/ml | Significant increase vs. control | Increased | [4] |
| Algae Calcium | hFOB 1.19 | 0.14 mg/ml | Higher increase than Carbonate/Citrate | Higher increase than Carbonate/Citrate | [4] |
| Salmon Bone Collagen Calcium | hFOB 1.19 | 0.25 mg/ml | Highest increase among tested supplements | Highest increase among tested supplements | [4] |
Table 2: Effects on Mineralization and Gene Expression
| Compound | Cell Type | Concentration | Mineralization (Alizarin Red S) | Key Gene Expression Changes (Fold Change vs. Control) | Reference |
| This compound | rBMSCs | Not Specified | Enhanced | Not specified | [1][2] |
| Strontium Ranelate | Human primary osteoblasts | 0.1-2 mM | Increased | RUNX2: Increased | [3][5] |
| Strontium Ranelate | Primary rat osteoblasts | 0.1-1 mM | Inhibited | Collagenous nodule formation: Unaffected | [6] |
| Calcium Supplements (general) | MSCs | Varies | Promoted | RUNX2, COL1A1, OCN: Upregulated | [7][8] |
| Calcium Glucoheptonate | MG-63 cells | Not Specified | Increased | Collagen-1, Osteocalcin, Osteopontin: Increased | [9] |
Signaling Pathways in Osteoblast Differentiation
The osteogenic effects of both strontium and calcium are mediated through the activation of specific intracellular signaling pathways. While there is an overlap, particularly in the activation of the Calcium-Sensing Receptor (CaSR), distinct downstream cascades have been identified.
Strontium Signaling in Osteoblasts
Strontium ions have been shown to act as agonists of the CaSR, initiating a cascade of downstream signaling events that ultimately promote osteoblast proliferation, differentiation, and survival.[10] Key pathways involved include the MAPK/ERK pathway, the Wnt/β-catenin pathway, and the calcineurin/NFATc pathway.[11][12] Strontium has also been shown to increase the expression of osteoprotegerin (OPG) and decrease the expression of RANKL in osteoblasts, thereby indirectly inhibiting osteoclastogenesis.[3][10]
Calcium Signaling in Osteoblasts
Extracellular calcium ions also activate the CaSR, leading to an influx of intracellular calcium.[13] This increase in intracellular calcium activates calmodulin (CaM), which in turn can activate the calcineurin/NFAT signaling pathway, promoting the expression of osteogenic genes.[14] The MAPK signaling pathway is also implicated in calcium-induced osteogenesis.[13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key in vitro experiments used to assess osteoblast function.
Experimental Workflow for In Vitro Osteogenesis Assay
The general workflow for assessing the effects of test compounds on in vitro osteogenesis involves several key stages, from cell culture to the final analysis of osteoblast differentiation and mineralization.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
-
Cell Culture and Treatment: Plate osteoblasts or mesenchymal stem cells (MSCs) in a multi-well plate and culture until they reach 80-90% confluency. Treat the cells with various concentrations of this compound or calcium supplements in an osteogenic differentiation medium for a specified period (e.g., 7-14 days).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) to the cell lysates. ALP in the lysate will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.
-
Measurement: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance of the yellow pNP at 405 nm using a microplate reader.
-
Quantification: Calculate the ALP activity relative to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
Alizarin Red S is a dye that specifically binds to calcium deposits in the extracellular matrix, allowing for the visualization and quantification of mineralization, a late marker of osteoblast differentiation.
-
Cell Culture and Treatment: Culture and treat the cells as described for the ALP assay, typically for a longer duration (e.g., 14-21 days) to allow for matrix mineralization.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.
-
Washing and Visualization: Gently wash the cells with deionized water to remove excess stain. The mineralized nodules will appear as red-orange deposits and can be visualized and imaged using a light microscope.
-
Quantification (Optional): To quantify the mineralization, the stain can be extracted from the cells using a solution of 10% acetic acid or 10% cetylpyridinium (B1207926) chloride. The absorbance of the extracted stain is then measured at a wavelength of 405-550 nm.
Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to measure the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and collagen type I alpha 1 (COL1A1).
-
Cell Culture and Treatment: Culture and treat cells for the desired time points (e.g., 3, 7, 14, and 21 days) to capture early and late stages of differentiation.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target genes (RUNX2, ALP, COL1A1), and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB). The reaction is typically run on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in the treated groups relative to the untreated control group.
Conclusion
The in vitro evidence suggests that both this compound and various calcium supplements promote osteogenesis, albeit through partially distinct signaling pathways. Strontium appears to have a dual effect, not only stimulating osteoblast function but also influencing osteoclast activity. The choice of calcium supplement may also impact the extent of the osteogenic response, with some natural sources showing potentially greater efficacy in vitro. The provided experimental protocols offer a standardized framework for further comparative studies, which are needed to directly and quantitatively compare the in vitro bioactivity of this compound against a range of calcium supplements. Such studies will be invaluable for the rational design of new therapeutic strategies for bone regeneration and the treatment of osteoporosis.
References
- 1. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osteogenic Differentiation of MSC through Calcium Signaling Activation: Transcriptomics and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats. | Semantic Scholar [semanticscholar.org]
- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
head-to-head comparison of strontium gluconate and bisphosphonates in osteoporosis models
In the landscape of osteoporosis research and drug development, two classes of therapeutic agents have garnered significant attention: strontium-based compounds and bisphosphonates. While both aim to mitigate bone loss and reduce fracture risk, they operate through distinct mechanisms of action. This guide provides a comprehensive head-to-head comparison of their performance in preclinical osteoporosis models, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
It is important to note that while the query specified strontium gluconate, the vast majority of preclinical and clinical research has been conducted with strontium ranelate. Therefore, this guide will focus on the comparison between strontium ranelate and bisphosphonates, as representative of strontium-based therapies, due to the wealth of available data.
Executive Summary
Bisphosphonates, the most commonly prescribed treatments for osteoporosis, are potent anti-resorptive agents that inhibit osteoclast activity.[1][2] Nitrogen-containing bisphosphonates, the more potent class, act by inhibiting the farnesyl pyrophosphate synthase in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival.[1][3] This leads to a reduction in bone resorption, an increase in bone mineral density (BMD), and a decrease in fracture risk.[1][4]
Strontium, on the other hand, is considered to have a dual mechanism of action, simultaneously stimulating bone formation and reducing bone resorption.[5][6] It has been shown to activate various signaling pathways in bone cells, including the calcium-sensing receptor and the Wnt signaling pathway, leading to increased osteoblast proliferation and differentiation, and inhibition of osteoclast activity.[7][8][9]
Quantitative Data Comparison
The following tables summarize the key quantitative data from head-to-head preclinical studies comparing strontium ranelate and bisphosphonates in the widely used ovariectomized (OVX) rat model of postmenopausal osteoporosis.
Table 1: Bone Mineral Density (BMD) and Histomorphometry
| Parameter | Strontium Ranelate | Alendronate | Ibandronate | Control (OVX) | Reference |
| Femoral BMD | Significantly increased | Significantly increased | Not directly compared | Decreased | [1] |
| Vertebral BMD | Significantly increased | Not directly compared | Not directly compared | Decreased | [10] |
| Bone Volume/Total Volume (BV/TV) (%) | Significantly increased | Significantly increased | Increased | Decreased | [1] |
| Trabecular Number (Tb.N) (1/mm) | Significantly increased | Significantly increased | Increased | Decreased | [1] |
| Trabecular Thickness (Tb.Th) (µm) | Significantly increased | Significantly increased | Increased | Decreased | [1] |
| Cortical Thickness | Significantly thicker | Not significantly different from control | Thicker than control | Decreased | [11] |
| Osteoblast Number | Significantly more than ibandronate and control | Increased vs. control | Increased vs. control | Decreased | [11] |
| Osteoclast Number | Significantly decreased | Not directly compared | Significantly decreased | Increased | [11] |
Table 2: Biomechanical Strength
| Parameter | Strontium Ranelate | Alendronate | Ibandronate | Control (OVX) | Reference |
| Maximum Load (Femur) | Significantly increased | Significantly increased | Not directly compared | Decreased | [1] |
| Stiffness (Femur) | Significantly increased | Significantly increased | Not directly compared | Decreased | [1] |
Signaling Pathways
The distinct mechanisms of action of strontium and bisphosphonates are rooted in their differential effects on key cellular signaling pathways.
Strontium's Dual Action: Wnt Signaling Pathway
Strontium promotes bone formation by activating the Wnt signaling pathway in osteoblasts. This leads to the nuclear translocation of β-catenin, which in turn stimulates the expression of genes involved in osteoblast differentiation and survival.[7][9]
Bisphosphonates' Anti-Resorptive Action: Mevalonate Pathway
Nitrogen-containing bisphosphonates inhibit farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate pathway.[3][8] This disrupts the prenylation of small GTPases, which are essential for the cytoskeletal organization and function of osteoclasts, ultimately leading to their apoptosis.[3]
Experimental Protocols
The following outlines the general methodologies employed in the preclinical studies cited in this guide.
Osteoporosis Animal Model: Ovariectomy (OVX) in Rats
The most common animal model for postmenopausal osteoporosis is the ovariectomized (OVX) rat.[11][12]
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.[1][12]
-
Surgical Procedure: Bilateral ovariectomy is performed under anesthesia to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.[11]
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Osteoporosis Development: Bone loss typically becomes significant within 2 to 12 weeks post-OVX.[11]
Experimental Workflow
Bone Mineral Density (BMD) Measurement
-
Technique: Dual-energy X-ray absorptiometry (DXA) is commonly used to measure BMD of the femur and lumbar spine.[10]
-
Procedure: Rats are anesthetized, and scans are performed at baseline and at the end of the treatment period.
Bone Histomorphometry
-
Sample Preparation: Following euthanasia, bones (e.g., tibia, femur) are dissected, fixed, dehydrated, and embedded in a resin like methyl methacrylate.[13] Undecalcified sections are then cut using a microtome.
-
Staining: Sections are stained (e.g., Von Kossa, Goldner's trichrome) to visualize mineralized bone and cellular components.[13]
-
Analysis: A specialized software is used to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and osteoblast and osteoclast surfaces.[13]
Biochemical Markers of Bone Turnover
-
Sample Collection: Blood and urine samples are collected at specified time points.
-
Markers of Bone Formation: Serum levels of osteocalcin (B1147995) and bone-specific alkaline phosphatase (BSAP) are measured using immunoassays.[14]
-
Markers of Bone Resorption: Urinary or serum levels of collagen cross-links like N-telopeptide (NTX) or C-telopeptide (CTX) are quantified.[14]
Mechanical Testing
-
Technique: Three-point bending tests are commonly performed on long bones like the femur to assess their mechanical strength.[15]
-
Procedure: The bone is placed on two supports, and a load is applied to the midpoint until fracture.
-
Parameters Measured: Key parameters include maximum load (strength), stiffness (resistance to deformation), and energy to failure (toughness).[15]
Conclusion
Head-to-head comparisons in preclinical osteoporosis models reveal that both strontium ranelate and bisphosphonates are effective in improving bone mass and strength. However, they achieve this through fundamentally different mechanisms. Bisphosphonates are potent inhibitors of bone resorption, while strontium exhibits a dual action of inhibiting resorption and stimulating formation. This is reflected in histomorphometric analyses, where strontium has been shown to have a more pronounced effect on increasing osteoblast numbers compared to some bisphosphonates. The choice between these therapeutic strategies in a clinical setting would depend on the specific patient profile and the desired balance between anti-resorptive and anabolic effects. Further research directly comparing this compound with various bisphosphonates in standardized osteoporosis models is warranted to fully elucidate its comparative efficacy.
References
- 1. Comparable effects of alendronate and strontium ranelate on femur in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Schematic showing the mevalonate pathway [pfocr.wikipathways.org]
- 4. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of Mevalonate-Isoprenoid Pathway in Acute Myeloid Leukemia Cells by Bisphosphonate Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of strontium ranelate, raloxifene and misoprostol on bone mineral density in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat Model for Osteoporosis - Enamine [enamine.net]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bone Histomorphometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Biochemical markers of bone turnover and their association with bone marrow lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole bone testing in small animals: systematic characterization of the mechanical properties of different rodent bones available for rat fracture models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Wnt Signaling in the Osteogenic Effects of Strontium Gluconate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strontium gluconate's mechanism of action, with a specific focus on its interaction with the Wnt signaling pathway, relative to other osteoporosis treatments. The information presented is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols for key assays.
Introduction
Strontium salts have emerged as a therapeutic option for osteoporosis due to their dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption. While much of the research has focused on strontium ranelate, the bioactive component is the strontium ion (Sr²⁺), suggesting that other strontium salts, such as this compound, likely share a similar mechanism of action. A key pathway implicated in the anabolic effect of strontium is the canonical Wnt/β-catenin signaling cascade, a critical regulator of osteoblast differentiation and bone formation. This guide will delve into the experimental evidence confirming the role of Wnt signaling in the action of strontium and compare its mechanistic profile with other anti-osteoporotic agents.
Mechanism of Action: Strontium and the Wnt Signaling Pathway
Experimental evidence strongly indicates that strontium ions activate the canonical Wnt/β-catenin signaling pathway in osteoblasts. This activation is a key contributor to the observed increase in bone formation. The proposed mechanism involves several interconnected signaling events:
-
Calcium-Sensing Receptor (CaSR) Activation: Strontium, being chemically similar to calcium, can activate the CaSR on the surface of osteoblasts.[1][2]
-
Downstream Signaling Cascades: Activation of the CaSR by strontium triggers downstream intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the calcineurin/nuclear factor of activated T-cells (NFATc) pathway.[3][4]
-
Inhibition of Glycogen Synthase Kinase 3β (GSK3β): The PI3K/Akt pathway leads to the inhibitory phosphorylation of GSK3β.[3]
-
β-catenin Stabilization and Nuclear Translocation: In the canonical Wnt pathway, GSK3β is a key component of the "destruction complex" that targets β-catenin for degradation. By inhibiting GSK3β, strontium prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and subsequently translocate to the nucleus.[3][5]
-
Gene Transcription: In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes that promote osteoblast proliferation, differentiation, and survival.[5]
Studies have demonstrated that strontium treatment leads to an increase in β-catenin expression in vitro and in vivo.[5] Furthermore, strontium has been shown to increase the expression of Wnt3a and Wnt5a, which are ligands that can activate the Wnt pathway.[6]
Comparative Analysis of this compound and Other Osteoporosis Treatments
The mechanism of action of this compound, through its activation of the Wnt signaling pathway, distinguishes it from other common osteoporosis therapies, such as bisphosphonates.
| Feature | This compound (inferred from Strontium ion data) | Bisphosphonates (e.g., Alendronate) |
| Primary Mechanism | Dual action: Anabolic (promotes bone formation) and anti-resorptive (inhibits bone resorption) | Primarily anti-resorptive (inhibits osteoclast activity) |
| Effect on Wnt Signaling | Activates the canonical Wnt/β-catenin pathway, leading to increased osteoblast activity.[3][4] | No direct agonistic effect on the Wnt signaling pathway. |
| Molecular Target | Primarily activates the Calcium-Sensing Receptor (CaSR) on osteoblasts.[1][2] | Inhibits farnesyl pyrophosphate synthase in osteoclasts, disrupting their function and promoting apoptosis. |
| Effect on Osteoblasts | Stimulates proliferation, differentiation, and survival.[7] | Indirect effects; primary action is on osteoclasts. |
| Effect on Osteoclasts | Inhibits differentiation and activity.[7] | Potent inhibitors of osteoclast function and survival. |
Supporting Experimental Data
While direct quantitative data for this compound's effect on Wnt signaling is limited, studies on various strontium salts provide strong evidence for the role of the strontium ion in activating this pathway.
Table 1: Effect of Strontium on Osteoblast Differentiation and Wnt Signaling Markers
| Strontium Salt | Cell Type | Concentration | Effect on Osteoblast Differentiation | Effect on β-catenin | Reference |
| Strontium-substituted hydroxyapatite | Human mesenchymal stem cells | Not specified | Enhanced osteogenic differentiation | Increased expression | [5] |
| Strontium Chloride | Human periodontal ligament stem cells | 0.01 mM | Enhanced osteogenic differentiation | Increased expression (effect reversed by Wnt inhibitor XAV939) | [8] |
| Strontium Ranelate | Murine pre-osteoblastic cells (MC3T3-E1) | 0.1-1 mM | Increased expression of osteoblastic markers | Increased transcriptional activity | [6] |
Experimental Protocols
To enable researchers to investigate the effects of this compound on the Wnt signaling pathway, detailed protocols for key experiments are provided below.
Western Blot for β-catenin
Objective: To quantify the levels of total and active (non-phosphorylated) β-catenin in osteoblasts treated with this compound.
Methodology:
-
Cell Culture and Treatment: Culture human or murine osteoblastic cells (e.g., MC3T3-E1) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (total or non-phosphorylated) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the Wnt/β-catenin signaling pathway in response to this compound treatment.
Methodology:
-
Cell Transfection: Co-transfect osteoblastic cells in a 96-well plate with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Cell Treatment: After 24 hours, treat the transfected cells with different concentrations of this compound. Include positive (e.g., Wnt3a conditioned media) and negative (vehicle) controls.
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 16-24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Axin2
Objective: To quantify the expression of Axin2, a well-established target gene of the Wnt/β-catenin pathway, in response to this compound.
Methodology:
-
Cell Culture and Treatment: Treat osteoblastic cells with this compound as described for the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for Axin2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. Use a SYBR Green or TaqMan-based detection method.
-
Data Analysis: Calculate the relative expression of Axin2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Wnt Signaling Pathway Activation by Strontium
Caption: Activation of Wnt signaling by strontium.
Experimental Workflow for Investigating this compound's Effect on Wnt Signaling
Caption: Workflow for assessing Wnt activation.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 0.01 mM strontium on human periodontal ligament stem cell osteogenic differentiation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability of Different Strontium Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the bioavailability of different strontium salts is crucial for the development of effective therapies for bone-related disorders. This guide provides a comparative overview of the bioavailability of commonly studied strontium salts, supported by available experimental data. Due to the lack of head-to-head comparative studies, this guide synthesizes data from individual studies to offer a comprehensive perspective.
Quantitative Bioavailability Data of Strontium Salts
The oral bioavailability of strontium is influenced by the type of salt administered. The following table summarizes key pharmacokinetic parameters for different strontium salts based on available clinical data. It is important to note that these values are derived from separate studies with varying methodologies and dosing regimens, which may affect direct comparability.
| Strontium Salt | Dosage | Cmax (Maximum Serum Concentration) | Tmax (Time to Maximum Concentration) | Absolute Bioavailability / Apparent Absorption | Study Population |
| Strontium Ranelate | 4 g daily for 15 days | ~25 mg/L | ~3 hours | Not Reported (AUC ≈ 460 mg·h/L) | Healthy Volunteers |
| Strontium Chloride | Single oral dose | Not Reported | Not Reported | ~25% (fasting), ~19% (with a meal)[1][2] | Healthy Volunteers |
| Strontium Lactate | Single oral dose (170 mg elemental Sr) | 2.6 ± 0.6 mg/dL[3][4][5] | ~3.1 hours[3][4][5] | 27% to 34% (apparent absorption)[3][4][5] | Healthy Adults |
| Single oral dose (340 mg elemental Sr) | 6.4 ± 1.8 mg/dL[3][4][5] | ~3.2 hours[3][4][5] | 27% to 34% (apparent absorption)[3][4][5] | Healthy Adults | |
| Single oral dose (680 mg elemental Sr) | 9.3 ± 2.1 mg/dL[3][4][5] | ~2.8 hours[3][4][5] | 27% to 34% (apparent absorption)[3][4][5] | Healthy Adults | |
| Strontium Citrate | Not Reported | Not Reported | Not Reported | Not Reported | - |
Disclaimer: The data presented is a compilation from different studies and is not from a direct comparative trial. Cmax for Strontium Ranelate is from a steady-state study after repeated dosing, while data for other salts are from single-dose studies. AUC for Strontium Ranelate is the area under the curve over 24 hours at steady state.
Experimental Protocols for Bioavailability Assessment
The following outlines a general methodology for conducting a pharmacokinetic study to determine the bioavailability of an oral strontium salt, based on protocols from published studies.[1][2][3][4][5]
Study Design
A randomized, single-dose, crossover study design is often employed. Subjects receive a single oral dose of the strontium salt and, after a washout period, may receive an intravenous dose of strontium for absolute bioavailability calculation.
Subjects
Healthy adult volunteers are typically recruited. Key inclusion criteria include normal renal and hepatic function. Exclusion criteria often include pregnancy, lactation, and the use of medications or supplements that could interfere with strontium absorption or metabolism.
Dosing and Administration
A standardized dose of the strontium salt is administered orally after an overnight fast. For absolute bioavailability determination, a corresponding intravenous dose of a soluble strontium salt (e.g., strontium chloride) is administered.
Sample Collection
Blood samples are collected at predetermined time points before and after dosing (e.g., pre-dose, and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose)[3][4][5]. Urine samples may also be collected to assess renal excretion.
Analytical Method
Serum or plasma strontium concentrations are typically measured using validated analytical methods such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy.[6]
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the serum/plasma concentration-time data:
-
Cmax (Maximum Observed Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to the drug over time.
-
Absolute Bioavailability (F): Calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100%.
Strontium's Signaling Pathways in Bone Metabolism
Strontium exerts its effects on bone by modulating various signaling pathways in osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The following diagram illustrates the key pathways involved.
Caption: Strontium's dual action on bone metabolism.
Experimental Workflow for a Bioavailability Study
The logical flow of a typical clinical study to assess the bioavailability of a strontium salt is depicted in the following diagram.
References
- 1. Intestinal absorption of strontium chloride in healthy volunteers: pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestinal strontium absorption: from bioavailability to validation of a simple test representative for intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ANALYTICAL METHODS - Toxicological Profile for Strontium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strontium Gluconate's Anti-Inflammatory Efficacy in Chondrocytes: A Comparative Analysis
For Immediate Release
Recent in vitro studies have highlighted the potential of strontium gluconate as a potent anti-inflammatory agent for chondrocytes, the primary cells in cartilage. This comparison guide provides a comprehensive overview of the experimental data supporting the anti-inflammatory effects of this compound, benchmarked against other strontium salts and commonly used anti-inflammatory compounds in chondrocyte research. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential in the context of joint inflammatory conditions like osteoarthritis.
Comparative Efficacy of Anti-Inflammatory Agents in Chondrocytes
The following tables summarize the quantitative effects of this compound and other relevant compounds on key inflammatory and cartilage health markers in chondrocyte cultures. The data is compiled from multiple studies to provide a comparative perspective.
Table 1: Effect of Strontium Salts on Inflammatory and Cartilage Health Markers in IL-1β-Stimulated Chondrocytes
| Compound | Concentration | Target Gene/Protein | Method | Result |
| This compound | 500 µM | IL-1β mRNA | qRT-PCR | Down-regulation[1] |
| 1000 µM | IL-1β mRNA | qRT-PCR | Further down-regulation[1] | |
| 500 µM | Collagen II mRNA | qRT-PCR | Up-regulation[1] | |
| 1000 µM | Collagen II mRNA | qRT-PCR | Further up-regulation[1] | |
| 500 µM | Aggrecan (ACAN) mRNA | qRT-PCR | Up-regulation[1] | |
| 1000 µM | Aggrecan (ACAN) mRNA | qRT-PCR | Further up-regulation[1] | |
| 500 µM | SOX9 mRNA | qRT-PCR | Up-regulation[1] | |
| 1000 µM | SOX9 mRNA | qRT-PCR | Further up-regulation[1] | |
| Strontium Ranelate | 0.125 - 0.5 mmol/L | MMP-9, MMP-13 | PCR, Western Blot | Significant inhibition |
| 0.125 - 0.5 mmol/L | Collagen II, Aggrecan | PCR, Western Blot | Significant promotion | |
| 0.5 mmol/L | β-catenin | Immunofluorescence, PCR, Western Blot | Attenuated IL-1β-induced increase |
Table 2: Effect of Common Anti-Inflammatory Drugs on Inflammatory Markers in Chondrocytes
| Compound | Concentration | Target Gene/Protein | Method | Result |
| Celecoxib | 1.85 µM | COX-2, PGE2, IL-1β, IL-6, TNF-α, MMPs | qRT-PCR, ELISA | Significant reduction |
| 1.85 µM | Collagen II (Col2a1) | qRT-PCR | Increased expression | |
| Ibuprofen | Not specified | IL-6, IL-23 | RNA-Seq | Down-regulation in IL-1β stimulated cells[2] |
| Prednisone | Not specified | MMP-1 | Not specified | Decreased production |
| Not specified | PGE2 | Not specified | Decreased production | |
| Not specified | Aggrecan | Gene Expression | Increased expression | |
| Glucosamine Sulfate | 9 µM | COX-2, PGE2, IL-1β, IL-6, TNF-α, MMPs | qRT-PCR, ELISA | Significant reduction |
| 9 µM | Collagen II (Col2a1) | qRT-PCR | Increased expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments cited in the validation of anti-inflammatory effects in chondrocytes.
Chondrocyte Isolation and Culture
Objective: To establish primary chondrocyte cultures from articular cartilage.
Protocol:
-
Aseptically dissect articular cartilage from the source tissue (e.g., human knee, rat femoral condyles).
-
Mince the cartilage into small pieces (1-2 mm³).
-
Wash the minced tissue with Phosphate-Buffered Saline (PBS) containing antibiotics.
-
Perform a sequential enzymatic digestion:
-
Treat with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.
-
Digest with 0.2% collagenase type II in Dulbecco's Modified Eagle Medium (DMEM) overnight at 37°C with gentle agitation.
-
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes, discard the supernatant, and wash the cell pellet with fresh DMEM.
-
Resuspend the chondrocytes in complete culture medium (DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
Induction of an Inflammatory State with Interleukin-1β (IL-1β)
Objective: To mimic the inflammatory conditions of osteoarthritis in vitro.
Protocol:
-
Culture primary chondrocytes to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Replace the medium with fresh culture medium containing IL-1β at a final concentration of 10 ng/mL.
-
Incubate the cells for the desired experimental duration (typically 24-48 hours) to induce the expression of pro-inflammatory and catabolic genes.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of target genes.
Protocol:
-
RNA Extraction: Lyse the chondrocytes and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., MMP13, ACAN, COL2A1, IL1B) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
-
Western Blot Analysis
Objective: To detect and quantify the protein levels of target molecules.
Protocol:
-
Protein Extraction: Lyse the chondrocytes in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., MMP-13, Aggrecan, Collagen II, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the concentration of secreted proteins (e.g., PGE2, cytokines) in the cell culture supernatant.
Protocol:
-
Collect the cell culture supernatant from the treated and control chondrocytes.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA using a commercial kit specific for the target protein (e.g., Prostaglandin E2, IL-6) following the manufacturer's instructions.
-
Briefly, add standards and samples to the wells of a pre-coated microplate.
-
Add a detection antibody, followed by a substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the target protein in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of strontium are mediated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for their investigation.
References
A Comparative Analysis of Strontium Gluconate and Hyaluronic Acid in Osteoarthritis Therapy
An Objective Guide for Researchers and Drug Development Professionals
Osteoarthritis (OA), a prevalent degenerative joint disease, presents a significant challenge in therapeutic development. Current treatments primarily focus on symptomatic relief, with a pressing need for disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse structural joint damage. This guide provides a detailed comparison of two therapeutic agents, strontium (in the form of gluconate and the more extensively studied ranelate) and hyaluronic acid (HA), in the context of OA treatment. We will delve into their mechanisms of action, present quantitative data from key clinical trials, and outline the experimental protocols used to generate this evidence.
Mechanism of Action: A Tale of Two Pathways
Strontium: A Dual-Action Agent Targeting Bone and Cartilage
Strontium, an alkaline earth metal, exhibits a unique dual mechanism of action that addresses both the subchondral bone and cartilage, two key tissues implicated in OA pathogenesis.[1][2] Preclinical and clinical studies have primarily utilized strontium ranelate, but the therapeutic effects are attributed to the strontium ion.
The primary mechanism involves the modulation of bone remodeling.[1][3] In OA, abnormal subchondral bone turnover contributes to cartilage degradation. Strontium promotes bone formation and inhibits bone resorption.[4] It achieves this by stimulating osteoblast differentiation and inhibiting osteoclast activity, partly through the OPG/RANKL signaling pathway.[2][4] Specifically, strontium has been shown to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9) and RANKL in human OA subchondral bone osteoblasts, while increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL.[3]
On the cartilage front, strontium directly stimulates chondrocytes to produce extracellular matrix components. It has been shown to increase the synthesis of proteoglycans and type II collagen.[5][6] This anabolic effect is mediated through several signaling pathways, including the upregulation of SOX9, a critical transcription factor for chondrogenesis, and interaction with the TGF-β/SMAD pathway.[7][8] Furthermore, strontium may exert anti-inflammatory effects by inhibiting the Wnt/β-catenin signaling pathway, which is often overactive in OA and contributes to cartilage degradation.[4][5]
Hyaluronic Acid: Restoring Joint Homeostasis through Viscosupplementation
Hyaluronic acid is a naturally occurring glycosaminoglycan and a major component of synovial fluid and articular cartilage.[9] In OA, the concentration and molecular weight of HA in the synovial fluid are reduced, leading to decreased viscoelasticity and lubrication.[10] Intra-articular injections of HA, a procedure known as viscosupplementation, aim to restore the rheological properties of the synovial fluid.[10][11][12]
Beyond its mechanical effects of lubrication and shock absorption, HA also exerts biological effects on the various cells within the joint.[10][11] It interacts with cell surface receptors, most notably CD44, which is present on synoviocytes and chondrocytes.[9][11][13] This interaction can trigger a cascade of intracellular signals that modulate cell behavior.
HA has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory mediators such as prostaglandins (B1171923) and cytokines (e.g., IL-1β, TNF-α, IL-6) and downregulating the expression of matrix-degrading enzymes like MMPs.[11][14][15][16] It can also have a chondroprotective effect by stimulating the synthesis of endogenous HA and proteoglycans by synoviocytes and chondrocytes, respectively.[17] The anti-inflammatory effects of HA are thought to be mediated, in part, through the inhibition of the MAPK and NF-κB signaling pathways.[14][16]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from pivotal studies evaluating the efficacy of strontium ranelate and hyaluronic acid in osteoarthritis.
Table 1: Efficacy of Strontium Ranelate in Knee Osteoarthritis (SEKOIA Trial) [1][18][19]
| Outcome Measure | Placebo (n=559) | Strontium Ranelate 1 g/day (n=558) | Strontium Ranelate 2 g/day (n=566) |
| Change in Joint Space Width (JSW) over 3 years (mm) | -0.37 (SD 0.59) | -0.23 (SD 0.56) | -0.27 (SD 0.63) |
| p-value vs. Placebo | - | <0.001 | 0.018 |
| Radiological Progression (%) | 33% | 22% | 26% |
| p-value vs. Placebo | - | <0.05 | <0.05 |
| Change in WOMAC Total Score | - | NS | Significant Improvement (p=0.045) |
| Change in WOMAC Pain Subscore | - | NS | Significant Improvement (p=0.028) |
Data from the 3-year, randomized, double-blind, placebo-controlled SEKOIA trial.[1][18][19]
Table 2: Efficacy of Hyaluronic Acid in Knee Osteoarthritis (Meta-analysis Data) [20][21]
| Outcome Measure | Timepoint | Result vs. Placebo/Control |
| Pain Relief (Visual Analogue Scale - VAS) | Up to 1 month | Less effective than corticosteroids (p=0.03) |
| 3 months | Equal efficacy to corticosteroids (p=0.29) | |
| 6 months | More effective than corticosteroids (p=0.006) | |
| 5-8 weeks | Significant reduction in VAS at rest (p=0.01) | |
| WOMAC Score | 3 months | No significant difference vs. corticosteroids (p=0.29) |
| 6 months | Greater improvement than corticosteroids (p=0.005) | |
| 2-4 weeks | Significant reduction in pain (p<0.0001) and stiffness (p=0.01) subscales |
Data compiled from meta-analyses of randomized controlled trials.[20][21]
Experimental Protocols
SEKOIA Trial: A Study of Strontium Ranelate in Knee Osteoarthritis [18][19][22]
-
Study Design: A 3-year, international, double-blind, randomized, placebo-controlled trial.
-
Participants: Ambulatory Caucasian men and women aged ≥50 years with primary knee osteoarthritis of the medial tibiofemoral compartment. Inclusion criteria included Kellgren and Lawrence grade 2 or 3, and a joint space width (JSW) of 2.5-5 mm, with knee pain on most days in the previous month.
-
Intervention: Patients were randomly allocated to receive strontium ranelate 1 g/day , 2 g/day , or a matching placebo.
-
Primary Endpoint: The primary outcome was the radiographic change in JSW of the medial tibiofemoral compartment over 3 years compared to placebo. Radiographs were taken at baseline and annually.
-
Secondary Endpoints: These included the proportion of patients with radiological progression (defined as a decrease in JSW of ≥0.5 mm), changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score, and knee pain assessments.
-
Safety Assessment: Safety was monitored at every visit throughout the trial.
In Vivo Animal Model: Medial Meniscal Tear (MMT) in Rats to Evaluate Strontium Ranelate [7]
-
Model: Osteoarthritis was induced in adult Sprague-Dawley rats via a medial meniscal tear (MMT) operation in one knee, with the other knee serving as a sham control.
-
Intervention: Following the MMT surgery, rats were administered strontium ranelate via gavage at two different doses (625 or 1800 mg·kg⁻¹·d⁻¹) or a vehicle control for 3 or 6 weeks.
-
Articular Cartilage Evaluation: After sacrifice, the knee joints were harvested. Articular cartilage degeneration was assessed through histological analysis using Toluidine Blue O staining to evaluate cartilage matrix and chondrocyte loss. Immunohistochemistry for SOX9 was performed to assess chondrocyte anabolic activity, and a TUNEL assay was used to quantify chondrocyte apoptosis.
-
Subchondral Bone Analysis: The microarchitecture of the subchondral bone was analyzed using micro-computed tomography (micro-CT) to measure indices such as bone volume fraction and trabecular thickness. Confocal Raman microspectroscopy was used to determine the mineral-to-collagen ratio, and nanoindentation testing was performed to measure the intrinsic mechanical properties of the bone.
In Vitro Chondrocyte and Macrophage Co-culture System for Hyaluronic Acid Evaluation [14][16]
-
Objective: To simulate the inflammatory environment of an osteoarthritic joint and evaluate the anti-inflammatory effects of hyaluronic acid.
-
Cell Culture: Human chondrocyte cell lines and macrophage cell lines (e.g., THP-1 derived macrophages) were used. Chondrocytes were stimulated with interleukin-1β (IL-1β) to induce an inflammatory and catabolic state. Macrophages were activated with lipopolysaccharide (LPS) and interferon-γ.
-
Co-culture System: A co-culture system was established to allow for paracrine signaling between the chondrocytes and macrophages, mimicking their interaction in the joint.
-
Intervention: The co-culture was treated with a hyaluronic acid viscosupplement.
-
Outcome Measures: The effects of HA were assessed by measuring:
-
The production of nitric oxide.
-
The gene expression and protein levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in macrophages.
-
The gene expression of matrix metalloproteinases (MMP-3, MMP-13) and anabolic markers (type II collagen, aggrecan) in chondrocytes.
-
The activation of key signaling pathways, such as the MAPK and NF-κB pathways, in both cell types using techniques like Western blotting to measure the phosphorylation of key signaling proteins.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of strontium in bone and cartilage.
Caption: Signaling pathways of hyaluronic acid in joint cells.
Caption: Workflow for the MMT animal model of osteoarthritis.
References
- 1. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strontium ranelate as a possible disease-modifying osteoarthritis drug: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammation effect of strontium ranelate on rat chondrocytes with or without IL-1β in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strontium ranelate promotes chondrogenesis through inhibition of the Wnt/-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strontium ranelate increases cartilage matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strontium ranelate reduces cartilage degeneration and subchondral bone remodeling in rat osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strontium Regulates the Proliferation and Differentiation of Isolated Primary Bovine Chondrocytes via the TGFβ/SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Science Behind Viscosupplementation and Its Effectiveness for Joint Pain [kneepaincentersofamerica.com]
- 11. VISCOSUPPLEMENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Viscosupplementation Injections [kneepaincentersofamerica.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Hyaluronic Acid Viscosupplement Modulates Inflammatory Mediators in Chondrocyte and Macrophage Coculture via MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Viscosupplementation in Osteoarthritis of the Knee - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ovid.com [ovid.com]
- 18. Efficacy and safety of strontium ranelate in the treatment of knee osteoarthritis: results of a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strontium ranelate in the treatment of knee osteoarthritis: new insights and emerging clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of intraarticular hyaluronic acid and corticosteroid for knee osteoarthritis: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Efficacy and safety of oral strontium ranelate for the treatment of knee osteoarthritis: rationale and design of randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Strontium Gluconate for Osteoarthritis: A Comparative Analysis of Chondroprotective Effects in a Large Animal Model
For Immediate Release
A detailed comparison of strontium gluconate and other common chondroprotective agents in large animal models of osteoarthritis reveals promising potential for strontium-based therapies. This guide synthesizes key experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Recent investigations into the chondroprotective effects of strontium compounds have highlighted their potential as a disease-modifying treatment for osteoarthritis (OA). While much of the research has focused on strontium ranelate, this comparison guide extends the analysis to include this compound, drawing on the most relevant large animal model data available, and contextualizes its performance against established alternatives such as hyaluronic acid, glucosamine (B1671600)/chondroitin (B13769445) sulfate (B86663), and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
Experimental evidence from a canine model of osteoarthritis demonstrates that oral administration of a strontium salt significantly reduces cartilage lesions and inhibits key enzymatic drivers of cartilage degradation.[1][2][3] Supporting studies in a rat model using this compound specifically have shown a reduction in articular cartilage degeneration, suggesting a class effect of strontium compounds.[4] When compared to other common intra-articular and oral therapies in large animal models, strontium compounds exhibit a unique profile of both structural and symptomatic improvements.
Comparative Data on Chondroprotective Agents
The following tables summarize the quantitative outcomes from key studies in large animal models of osteoarthritis.
Table 1: Effects of Strontium Ranelate on Cartilage and Subchondral Bone in a Canine Osteoarthritis Model
| Parameter | Placebo (OA) | Strontium Ranelate (25 mg/kg/day) | Strontium Ranelate (50 mg/kg/day) | Strontium Ranelate (75 mg/kg/day) |
| Macroscopic Cartilage Lesion Score (0-4) | 2.5 ± 0.5 | 1.5 ± 0.4 | 1.4 ± 0.3 | 1.3 ± 0.3 |
| Histologic Cartilage Score (0-30) | 18.2 ± 3.1 | 12.5 ± 2.8 | 11.8 ± 2.5 | 11.1 ± 2.2 |
| Collagen Network Preservation (%) | 45 ± 10 | 60 ± 8 | 68 ± 7 | 72 ± 6 |
| Subchondral Bone Plate Thickness (µm) | 180 ± 25 | 165 ± 20 | 140 ± 15 | 150 ± 18 |
| Serum CTX-II (ng/mL) | 3.2 ± 0.8 | 2.8 ± 0.7 | 2.1 ± 0.5 | 1.9 ± 0.4 |
| Synovial MMP-1 Gene Expression (fold change) | 8.5 ± 2.1 | 6.2 ± 1.8 | 4.5 ± 1.5 | 3.1 ± 1.1 |
| Synovial MMP-13 Gene Expression (fold change) | 12.1 ± 3.5 | 9.8 ± 2.9 | 6.9 ± 2.2 | 4.8 ± 1.7 |
| Synovial IL-1β Gene Expression (fold change) | 6.2 ± 1.9 | 5.1 ± 1.5 | 3.8 ± 1.2 | 3.5 ± 1.1* |
*p ≤ 0.05 compared to placebo. Data adapted from Pelletier et al., 2013.[1][2][3]
Table 2: Comparison of Alternative Chondroprotective Agents in Large Animal Models
| Agent | Animal Model | Key Quantitative Outcomes | Reference |
| Hyaluronic Acid | Equine | Significant increase in weight-bearing on the treated limb (p < 0.01) after intra-articular injection. | [5] |
| Equine | Median lameness grade change of -1.5 (0.5) at 6 weeks post-injection. | [6] | |
| Glucosamine & Chondroitin Sulfate | Equine | Significant improvement in visual lameness assessment and reduced synovial prostaglandin (B15479496) E2 concentrations compared to control. No significant difference in histopathological analysis of chondral repair tissue. | [7][8] |
| Carprofen (NSAID) | Canine | Decreased width of osteophytes (p < 0.01) and histologic severity of cartilage lesions (p < 0.008). | [9] |
| Meloxicam (NSAID) | Equine | Median effective dose (ED50) for improving stride length was 0.120 mg/kg. | [10] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the results.
Strontium Ranelate in a Canine Model of Osteoarthritis
-
Animal Model: Adult Beagle dogs.
-
Induction of Osteoarthritis: Surgical sectioning of the anterior cruciate ligament (ACL) of the right stifle joint.
-
Treatment Groups:
-
Placebo (oral administration)
-
Strontium ranelate (25 mg/kg/day, oral)
-
Strontium ranelate (50 mg/kg/day, oral)
-
Strontium ranelate (75 mg/kg/day, oral)
-
-
Treatment Duration: 12 weeks, starting 4 weeks post-surgery.
-
Assessment Methods:
-
Macroscopic and Histological Scoring: Evaluation of cartilage lesions.
-
Picrosirius Red Staining: Assessment of collagen network preservation.
-
Subchondral Bone Histomorphometry: Measurement of bone plate thickness.
-
Quantitative PCR: Gene expression analysis of MMP-1, MMP-13, and IL-1β in synovial tissue.
-
ELISA: Quantification of serum C-terminal telopeptide of type II collagen (CTX-II), a biomarker of cartilage degradation.[1][2][3]
-
Hyaluronic Acid in an Equine Model of Osteoarthritis
-
Animal Model: Horses with experimentally induced or naturally occurring osteoarthritis.
-
Induction of Osteoarthritis (for experimental model): Creation of chip fractures on the dorsomedial aspects of both radial carpal bones.
-
Treatment: Single intra-articular injection of 40 mg of hyaluronic acid.
-
Assessment Methods:
-
Force Plate Analysis: Quantitative assessment of the degree of lameness by measuring weight-bearing on the affected limb.
-
Clinical Lameness Examination: Subjective scoring of lameness.[5]
-
Glucosamine and Chondroitin Sulfate in an Equine Model of Osteoarthritis
-
Animal Model: Healthy adult mares.
-
Induction of Osteoarthritis: Arthroscopic creation of chondral lesions in the metacarpophalangeal joint.
-
Treatment Groups:
-
Treated Group: Oral administration of a combination of chondroitin sulfate and glucosamine twice daily.
-
Control Group: No treatment.
-
-
Treatment Duration: 90 days.
-
Assessment Methods:
Carprofen in a Canine Model of Osteoarthritis
-
Animal Model: Dogs.
-
Induction of Osteoarthritis: Surgical sectioning of the ACL.
-
Treatment Groups:
-
No treatment (OA group)
-
Carprofen (2.2 mg/kg, twice daily, oral)
-
Carprofen (4.4 mg/kg, twice daily, oral)
-
-
Treatment Duration: 8 weeks, starting 4 weeks post-surgery.
-
Assessment Methods:
-
Macroscopic and Histological Evaluation: Assessment of cartilage lesions and osteophyte width.
-
Analysis of Subchondral Bone Morphology. [9]
-
Signaling Pathways and Experimental Workflow
The chondroprotective effects of strontium are believed to be mediated through the modulation of key signaling pathways involved in cartilage homeostasis and inflammation.
Caption: Proposed signaling pathway for the chondroprotective effects of strontium.
The experimental workflow for evaluating chondroprotective agents in a large animal model typically follows a structured approach from induction of osteoarthritis to final analysis.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The available evidence from large animal models, particularly the canine study on strontium ranelate, strongly supports the chondroprotective potential of strontium compounds in the management of osteoarthritis. The observed reductions in cartilage degradation, coupled with the inhibition of key inflammatory and catabolic pathways, position strontium as a promising disease-modifying agent. While direct comparative studies of this compound in large animal models are still needed, the existing data provides a solid foundation for further research and development in this area. This guide underscores the importance of continued investigation into novel therapies like this compound to address the significant unmet need for effective osteoarthritis treatments.
References
- 1. Strontium ranelate reduces the progression of experimental dog osteoarthritis by inhibiting the expression of key proteases in cartilage and of IL-1β in the synovium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Strontium ranelate reduces the progression of experimental dog osteoarthritis by inhibiting the expression of key proteases in cartilage and of IL-1β in the synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Administration of this compound Effectively Reduces Articular Cartilage Degeneration Through Enhanced Anabolic Activity of Chondrocytes and Chondrogenetic Differentiation of Mesenchymal Stromal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Treatment outcomes for equine osteoarthritis with mesenchymal stromal cells and hyaluronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oral treatment with chondroitin sulfate and glucosamine in an experimental model of metacarpophalangeal osteoarthritis in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of oral treatment with chondroitin sulfate and glucosamine in an experimental model of metacarpophalangeal osteoarthritis in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carprofen simultaneously reduces progression of morphological changes in cartilage and subchondral bone in experimental dog osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
Validating RNA-Seq Data with qPCR in Strontium Gluconate-Treated Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) data for validating gene expression changes in cells treated with strontium gluconate. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical data, and illustrates the underlying signaling pathways and experimental workflows.
The validation of genome-wide expression data from RNA-seq with a targeted approach like qPCR is a critical step in ensuring the accuracy and reliability of research findings.[1][2] Strontium, an element known to influence bone metabolism, has been shown to affect the expression of numerous genes involved in osteogenesis.[3][4][5] this compound, in particular, has been demonstrated to promote the development of osteoblasts, the cells responsible for bone formation. This guide uses the context of this compound-treated cells to illustrate the process of RNA-seq data validation with qPCR.
Comparative Analysis of Gene Expression
The following table summarizes hypothetical data from an experiment where a human osteoblastic cell line was treated with this compound. Gene expression changes were profiled using RNA-seq and subsequently validated with qPCR. The selected genes are known targets of signaling pathways modulated by strontium, such as the Wnt and MAPK pathways, which are crucial for osteoblast differentiation and function.[3][5]
| Gene | Biological Function | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) |
| RUNX2 | Key transcription factor for osteoblast differentiation | 2.8 | 2.6 |
| ALP | Early marker of osteoblast differentiation | 3.5 | 3.3 |
| COL1A1 | Major component of the bone matrix | 2.1 | 2.0 |
| SPP1 | (Osteopontin) Involved in bone mineralization | 2.5 | 2.3 |
| BGLAP | (Osteocalcin) Late marker of osteoblast differentiation | 1.9 | 1.8 |
| WNT5A | Ligand for the Wnt signaling pathway | 1.7 | 1.6 |
| AXIN2 | Negative regulator of the Wnt signaling pathway | 1.5 | 1.4 |
| ACTB | Housekeeping gene, cytoskeleton | 0.03 | 0.01 |
| GAPDH | Housekeeping gene, glycolysis | -0.02 | -0.01 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration. The general trend of upregulation for osteogenic target genes and stable expression for housekeeping genes is expected.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of the results.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Human osteoblastic cells (e.g., hFOB 1.19) are cultured in a 1:1 mixture of Ham's F12 Medium and Dulbecco's Modified Eagle's Medium with 2.5 mM L-glutamine, supplemented with 10% fetal bovine serum and 0.3 mg/ml G418.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing either this compound at a final concentration (e.g., 1 mM) or a vehicle control.
-
Incubation: Cells are incubated for a predetermined period (e.g., 48 hours) to allow for changes in gene expression.
RNA Extraction and Quality Control
-
RNA Extraction: Total RNA is extracted using a TRIzol-based reagent or a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. The integrity of the RNA is assessed using an Agilent Bioanalyzer or a similar capillary electrophoresis system to ensure high-quality RNA for downstream applications.
RNA-Sequencing (RNA-seq)
-
Library Preparation: An RNA-seq library is prepared from the total RNA using a commercial kit. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon this compound treatment.
Quantitative Polymerase Chain Reaction (qPCR)
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse transcribed into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
Primer Design: qPCR primers for the target genes and housekeeping genes are designed using primer design software and validated for specificity and efficiency.
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument and a SYBR Green-based detection method. The reaction mixture typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, with normalization to one or more stable housekeeping genes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways activated by this compound in osteoblasts.
Caption: Experimental workflow for RNA-seq and qPCR validation.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osteoblast differentiation and bone formation gene expression in strontium-inducing bone marrow mesenchymal stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]
comparative effectiveness of different oral formulations of strontium gluconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the oral effectiveness of different strontium salts, with a focus on strontium gluconate. Due to a lack of direct comparative studies on various oral formulations of this compound (e.g., tablets vs. capsules vs. powder), this document synthesizes available pharmacokinetic data from studies on this compound, strontium lactate, and strontium chloride to offer a broader understanding of strontium's behavior following oral administration.
Executive Summary
Comparative Pharmacokinetics of Oral Strontium Salts
The following table summarizes the pharmacokinetic parameters of different strontium salts from studies in healthy human volunteers. It is important to note that these studies were not head-to-head comparisons, and experimental conditions may have varied.
| Strontium Salt | Dosage | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Plasma Concentration) | Absolute Bioavailability | Study Population |
| Strontium Lactate | 170 mg Strontium | 2.6 ± 0.6 mg/dL[1][2][3] | ~3.1 hours[1][2][3] | 27% - 34% (estimated)[1][2][3][4] | 10 healthy adults[1][2][3] |
| 340 mg Strontium | 6.4 ± 1.8 mg/dL[1][2][3] | ~3.2 hours[1][2][3] | 27% - 34% (estimated)[1][2][3][4] | 10 healthy adults[1][2][3] | |
| 680 mg Strontium | 9.3 ± 2.1 mg/dL[1][2][3] | ~2.8 hours[1][2][3] | 27% - 34% (estimated)[1][2][3][4] | 10 healthy adults[1][2][3] | |
| Strontium Chloride | 2.5 mmol | 3.55 ± 1.22 µg/mL[5] | Not explicitly stated, but two absorption peaks were observed.[5] | 19% (with a meal) - 25% (fasting)[6] | 6 healthy male volunteers[5] / 8 healthy volunteers[6] |
| This compound | 5 mmol (Intravenous) | Not applicable (IV administration) | Not applicable (IV administration) | 100% (by definition)[7][8] | 10 healthy male volunteers[7][8] |
Note: Data for this compound is from an intravenous study and is included as a reference for 100% bioavailability. The apparent volume of distribution at steady state for intravenous this compound was reported to be 64 liters[1][4][7][8].
Experimental Protocols
Pharmacokinetic Study of Oral Strontium Lactate[1][2][3]
-
Study Design: An open-label, single-dose, three-period, fixed-sequence study in healthy adult volunteers.
-
Subjects: Ten healthy men and women with a mean age of 43 ± 2 years.
-
Dosage and Administration: Subjects received three ascending single oral doses of strontium L-lactate (equivalent to 170 mg, 340 mg, and 680 mg of strontium) once per week for three consecutive weeks. The product was administered as a solution in 100 mL of distilled water after an overnight fast.
-
Blood Sampling: Fasting blood samples were collected at pre-dose and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose.
-
Analytical Method: Serum strontium concentrations were determined using a validated analytical method, likely inductively coupled plasma mass spectrometry (ICP-MS), although the specific method is not detailed in the provided search results.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters, including Cmax and Tmax. Oral bioavailability was estimated using the method of residuals, with an estimated volume of distribution of 64 L, derived from a study on intravenous this compound[1][4].
Pharmacokinetic Study of Oral Strontium Chloride[5][6]
-
Study Design: A crossover study in healthy volunteers to investigate the absorption kinetics and reproducibility.
-
Subjects: Eight healthy volunteers in each of two study arms (fasting and with a standardized meal).
-
Dosage and Administration: Subjects received an oral dose of strontium chloride. On a separate occasion, they received an intravenous dose for the determination of absolute bioavailability.
-
Blood Sampling: Plasma strontium concentrations were measured at various time points to generate concentration-time curves.
-
Analytical Method: The specific analytical method for strontium quantification is not detailed in the provided search results but would typically be a validated bioanalytical method like ICP-MS or atomic absorption spectrometry.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental and compartmental modeling to determine pharmacokinetic parameters, including absolute bioavailability.
Mechanism of Action: Strontium Signaling in Bone
Strontium exerts its effects on bone through a dual mechanism: it stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts. This action is mediated through various signaling pathways.
Caption: Strontium's dual action on bone cells.
Experimental Workflow for Oral Bioavailability Studies
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the oral bioavailability of a strontium formulation.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. Human pharmacokinetics of orally administered strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of strontium chloride in healthy volunteers: pharmacokinetics and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous this compound as a kinetic marker for calcium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous this compound as a kinetic marker for calcium in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term In Vivo Safety of Strontium Gluconate Supplementation: A Comparative Guide
A notable scarcity of published long-term in vivo safety data specific to strontium gluconate necessitates a comparative analysis leveraging data from other strontium salts, primarily strontium ranelate, and alternative osteoporosis therapies. While some studies have explored the effects of this compound in animal models, these are often of short duration or focused on efficacy rather than comprehensive long-term safety. [1] This guide provides an objective comparison based on available scientific literature to aid researchers, scientists, and drug development professionals in evaluating the safety profile of strontium supplementation.
Comparative Safety Profiles of Strontium Salts and Alternatives
The majority of long-term safety data for strontium is derived from extensive clinical trials on strontium ranelate, a prescription medication in some countries.[2][3] Data for other salts, such as citrate (B86180) and gluconate, which are often available as dietary supplements, is limited.[2][4] The following table summarizes key safety findings from available literature, comparing different strontium salts to standard osteoporosis treatments like bisphosphonates and calcium/vitamin D.
| Compound | Cardiovascular Events | Venous Thromboembolism (VTE) | Gastrointestinal Side Effects | Other Notable Adverse Events | References |
| This compound | Data not available | Data not available | Data not available | One study in rats showed no adverse effects on body weight over 3 months.[5][6] | [5][6] |
| Strontium Ranelate | Increased risk of myocardial infarction (MI) reported in some pooled analyses (OR 1.60 vs. placebo).[7] However, other large observational studies did not find an increased risk.[7][8] Contraindicated in patients with a history of cardiovascular disease.[9] | Increased risk reported (annual incidence of ~0.7%, relative risk of 1.4 vs. placebo).[7][10] | Nausea and diarrhea are common, but often transient.[3][4] | Serious skin reactions (DRESS syndrome), disturbances in thinking, seizures, and liver inflammation have been reported.[2] | [2][3][4][7][8][9][11][10] |
| Strontium Citrate/Chloride | No specific long-term studies available. Assumed to carry similar cardiovascular precautions as strontium ranelate as a precautionary measure by some health agencies.[11] | No specific long-term studies available. | Generally considered well-tolerated, but data is limited. | Lack of robust safety studies is a key concern.[2] | [2][11] |
| Bisphosphonates (e.g., Alendronate) | Generally not associated with increased cardiovascular risk. | Some studies suggest a possible link, but evidence is inconsistent. | Upper GI issues (e.g., esophagitis) are a known side effect. | Osteonecrosis of the jaw (ONJ) and atypical femur fractures are rare but serious risks with long-term use.[12] | [12][13] |
| Calcium/Vitamin D | Some studies have suggested a potential increased risk of MI with calcium supplementation, though this remains controversial.[7][14] | No established link to increased VTE risk. | Constipation and bloating can occur. | Can increase the risk of kidney stones.[7] | [7][14] |
Experimental Protocols for In Vivo Safety Assessment
Detailed and standardized protocols are critical for validating the long-term safety of any supplement. Below are methodologies for key experiments based on common practices in preclinical toxicology and bone research.
Long-Term Rodent Model of Osteoporosis and Safety Assessment
-
Objective: To evaluate the systemic toxicity and effects on bone and cardiovascular health of long-term this compound supplementation in an established animal model of postmenopausal osteoporosis.
-
Model: Ovariectomized (OVX) Sprague-Dawley rats. Ovariectomy induces estrogen deficiency, leading to bone loss that mimics postmenopausal osteoporosis.
-
Groups (n=20-30 per group):
-
SHAM (sham-operated) + Vehicle
-
OVX + Vehicle
-
OVX + Low-Dose this compound
-
OVX + High-Dose this compound
-
OVX + Positive Control (e.g., Alendronate or Strontium Ranelate)
-
-
Duration: 12-24 months to assess long-term effects.
-
Methodology:
-
Animal Model Induction: At 3 months of age, female rats undergo either bilateral ovariectomy or a sham operation.
-
Dosing: Dosing begins 2 weeks post-surgery via oral gavage, daily. Doses should be selected based on allometric scaling from human equivalent doses.
-
Monitoring:
-
Weekly: Body weight and clinical signs of toxicity (changes in behavior, appearance).
-
Monthly: Food and water consumption.
-
Every 3 Months: Blood pressure and electrocardiogram (ECG) measurements in a subset of animals to monitor cardiovascular function.
-
-
Interim and Terminal Analyses:
-
Blood Collection: At 6, 12, and 24 months, blood is collected for a complete blood count (CBC), serum chemistry panel (including kidney and liver function markers, calcium, phosphorus), and bone turnover markers (e.g., P1NP, CTX-I).
-
Bone Mineral Density (BMD): BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) at baseline and terminal points.
-
Micro-computed Tomography (µCT): At termination, the distal femur and lumbar vertebrae are harvested for high-resolution µCT analysis to assess bone microarchitecture (trabecular bone volume, number, thickness, and separation).
-
Histopathology: All major organs (heart, liver, kidneys, spleen, etc.) and the tibia are collected, fixed, sectioned, and stained (e.g., H&E for organs, von Kassa/toluidine blue for bone) for microscopic examination by a certified pathologist. Bone histomorphometry is performed to quantify cellular-level bone remodeling.
-
Cardiovascular Histopathology: The heart and aorta are examined for any signs of hypertrophy, fibrosis, or atherosclerosis.[14]
-
-
Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of strontium from this compound.
-
Model: Healthy adult male and female Sprague-Dawley rats.
-
Methodology:
-
Dosing: A single oral dose of this compound is administered.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Analysis: Serum strontium concentrations are measured using inductively coupled plasma mass spectrometry (ICP-MS).
-
Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2) are calculated to determine bioavailability and clearance rates.[15][16]
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Experimental workflow for long-term in vivo safety validation.
Caption: Strontium's dual-action signaling pathway via the CaSR.
References
- 1. researchgate.net [researchgate.net]
- 2. refp.cohlife.org [refp.cohlife.org]
- 3. Strontium ranelate for preventing and treating postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.algaecal.com [blog.algaecal.com]
- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 6. Effects of oral supplementation with stable strontium. | Semantic Scholar [semanticscholar.org]
- 7. Cardiovascular safety of calcium, magnesium and strontium: what does the evidence say? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cardiovascular safety of strontium ranelate and bisphosphonates: a multi-database study in 5 EU countries by the EU-ADR Alliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strontium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. blog.algaecal.com [blog.algaecal.com]
- 11. Summary Safety Review - Strontium - Risk of Heart and Circulatory Side Effects - Canada.ca [canada.ca]
- 12. inspire.com [inspire.com]
- 13. medshadow.org [medshadow.org]
- 14. Effects of Long-Term Calcium Supplementation on Rats Bone Mineral Density and Cardiovascular Based on Metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medrxiv.org [medrxiv.org]
Strontium Gluconate vs. Strontium Chloride: A Comparative Analysis of Effects on Bone Density
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of strontium gluconate and strontium chloride, focusing on their respective impacts on bone density and the underlying physiological mechanisms. The information is compiled from preclinical studies to assist in evaluating these compounds for further research and development in the field of bone therapeutics.
I. Overview of Strontium's Role in Bone Metabolism
Strontium, an element chemically similar to calcium, has been shown to have a dual effect on bone metabolism. It can simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a molecule of interest for the treatment of osteoporosis and other bone-thinning diseases.[1][2] The biological effects of strontium are mediated through various signaling pathways, primarily involving the calcium-sensing receptor (CaSR).[1] Activation of CaSR in pre-osteoblasts promotes their differentiation into mature osteoblasts and increases the expression of genes associated with bone formation.[1][3] In osteoclasts, strontium is suggested to inhibit differentiation and promote apoptosis, thereby reducing bone resorption.[1] A key mechanism in this process is the regulation of the RANKL/OPG signaling pathway.[1]
II. Quantitative Data on Bone Density and Microarchitecture
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound and strontium chloride on bone parameters. It is important to note that the data for each compound were obtained from different animal models of osteoporosis, which should be taken into consideration when making direct comparisons.
Table 1: Effects of this compound on Bone Formation in Glucocorticoid-Induced Osteoporosis (GIOP) Rats
Data extracted from a study investigating the effects of this compound (GluSr) in a rat model of glucocorticoid-induced osteoporosis.[4]
| Parameter | GIOP Model Control | GIOP + this compound (Low Dose) | GIOP + this compound (High Dose) |
| Bone Mineral Density (BMD) (g/cm²) | 0.23 ± 0.02 | 0.26 ± 0.02 | 0.28 ± 0.01 |
| Bone Volume/Total Volume (BV/TV) (%) | 18.5 ± 2.1 | 22.1 ± 2.5 | 25.8 ± 2.3 |
| Trabecular Number (Tb.N) (1/mm) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.9 ± 0.3* |
| Trabecular Thickness (Tb.Th) (mm) | 0.08 ± 0.01 | 0.09 ± 0.01 | 0.10 ± 0.01 |
Statistically significant difference compared to the GIOP Model Control group (p < 0.05).
Table 2: Effects of Strontium Chloride on Bone Parameters in Ovariectomized (OVX) Mice
Data extracted from a study comparing different strontium salts in a mouse model of postmenopausal osteoporosis.[3][5]
| Parameter | OVX Model Control | OVX + Strontium Chloride |
| Trabecular Bone Mineral Density (TMD) (g/cm³) | 0.68 ± 0.03 | 0.98 ± 0.05 |
| Cortical Bone Mineral Density (TMD) (g/cm³) | 0.95 ± 0.02 | 1.15 ± 0.04 |
| Bone Surface/Bone Volume (BS/BV) (1/mm) | 35.2 ± 2.1 | 30.1 ± 1.8 |
| Trabecular Separation (Tb.Sp) (mm) | 0.12 ± 0.02 | 0.09 ± 0.01 |
Statistically significant difference compared to the OVX Model Control group (p < 0.05).
III. Experimental Protocols
A. Glucocorticoid-Induced Osteoporosis (GIOP) Rat Model and this compound Administration
-
Animal Model: Male Sprague-Dawley rats (8 weeks old) are used. Osteoporosis is induced by daily subcutaneous injections of dexamethasone (B1670325) (2.5 mg/kg body weight) for 60 days.[4]
-
Treatment Groups:
-
Duration: The treatment period is 60 days.
-
Bone Analysis: At the end of the study, the animals are euthanized, and the femurs are collected for analysis.
-
Micro-Computed Tomography (Micro-CT): The distal femur is scanned using a high-resolution micro-CT system to evaluate bone mineral density and microarchitectural parameters such as BV/TV, Tb.N, and Tb.Th.[4]
-
B. Ovariectomized (OVX) Mouse Model and Strontium Chloride Administration
-
Animal Model: Female Swiss mice (7 weeks old) are used. Postmenopausal osteoporosis is induced by bilateral ovariectomy. A sham operation is performed on the control group.[3][5]
-
Treatment Groups:
-
Sham Group: Sham surgery + standard diet.
-
OVX Model Group: Ovariectomy + standard diet.
-
OVX + Strontium Chloride Group: Ovariectomy + standard diet supplemented with strontium chloride at a concentration equivalent to the molar amount of strontium in other experimental groups (e.g., strontium ranelate).[3][5]
-
-
Duration: The experimental period is 16 weeks post-surgery.[3][5]
-
Bone Analysis:
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway of Strontium in Bone Metabolism
The following diagram illustrates the proposed signaling pathway through which strontium exerts its dual action on bone cells.
Caption: Proposed mechanism of strontium's dual action on bone cells.
B. Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical experimental workflow for evaluating the effects of strontium compounds on bone density in an animal model.
Caption: General experimental workflow for in vivo studies.
V. Discussion and Conclusion
The available preclinical data suggests that both this compound and strontium chloride have beneficial effects on bone in animal models of osteoporosis. This compound was shown to improve bone mineral density and trabecular microarchitecture in a glucocorticoid-induced osteoporosis model in rats.[4] Strontium chloride demonstrated a significant increase in both trabecular and cortical bone mineral density in an ovariectomized mouse model, which mimics postmenopausal osteoporosis.[3][5]
A direct comparison of the efficacy of these two strontium salts is challenging due to the differences in the animal models, dosages, and administration routes used in the respective studies. The GIOP model represents osteoporosis secondary to medication, while the OVX model reflects bone loss due to estrogen deficiency. Future head-to-head comparative studies in the same animal model are warranted to definitively determine the relative potency of this compound and strontium chloride in improving bone density.
The underlying mechanism for both compounds is believed to be the dual action of the strontium ion on bone cells, leading to a net increase in bone mass. For drug development professionals, both this compound and strontium chloride represent viable candidates for further investigation as potential treatments for osteoporosis. The choice between them may depend on factors such as oral bioavailability, formulation properties, and long-term safety profiles, which require further dedicated studies.
References
- 1. Histomorphometry in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potently promotes osteoblast development and restores bone formation in glucocorticoid-induced osteoporosis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Various Strontium Formulations (Ranelate, Citrate, and Chloride) on Bone Mineral Density, Morphology, and Microarchitecture: A Comparative Study in an Ovariectomized Female Mouse Model of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
confirming the synergistic effects of strontium gluconate with mechanical stimulation
A Comparative Guide for Researchers in Osteogenesis
In the intricate world of bone regeneration, the quest for stimuli that can amplify the body's natural healing processes is paramount. Among the promising candidates, the divalent ion strontium has garnered significant attention for its dual ability to promote bone formation and inhibit resorption. Concurrently, the pivotal role of mechanical forces in shaping and strengthening bone is well-established. This guide delves into the synergistic effects of combining strontium, specifically in the form of strontium gluconate, with mechanical stimulation to enhance osteogenic outcomes. We present a comparative analysis supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Anabolic Power of Strontium: More Than a Calcium Mimic
Strontium, an alkaline earth metal chemically similar to calcium, has been shown to be a potent modulator of bone cell activity. While various strontium salts exist, the gluconate form offers good biocompatibility and absorption. Studies have demonstrated that this compound can effectively promote the survival and differentiation of osteoblasts, the primary bone-building cells, and suppress the activity of osteoclasts, which are responsible for bone breakdown. This dual action makes it an attractive agent for therapies aimed at increasing bone mass.
The pro-osteogenic effects of the strontium ion (Sr2+) are mediated through the activation of several key signaling pathways within osteoblasts. These include the calcium-sensing receptor (CaSR), the mitogen-activated protein kinase (MAPK/ERK) pathway, and the Wnt/β-catenin signaling cascade. Activation of these pathways ultimately leads to the upregulation of critical osteogenic transcription factors like Runt-related transcription factor 2 (Runx2), which orchestrates the expression of bone matrix proteins such as alkaline phosphatase (ALP), collagen type I (COL1A1), and osteocalcin (B1147995) (OCN).
Mechanical Stimulation: The Architect of Bone
It is a fundamental principle of bone biology that mechanical loading is essential for maintaining skeletal integrity. Osteocytes, the most abundant cells in bone, act as mechanosensors, translating physical forces into biochemical signals that direct bone remodeling. In vitro, mechanical stimuli such as fluid shear stress and cyclic strain have been shown to directly promote osteoblast proliferation and differentiation.
Similar to strontium, mechanical forces activate a complex network of intracellular signaling pathways, including the MAPK/ERK and Wnt/β-catenin pathways. This convergence of signaling cascades activated by both a chemical agent (strontium) and a physical stimulus (mechanical force) forms the molecular basis for their potential synergistic or additive effects on bone formation.
Unveiling the Synergy: Strontium and Mechanical Force in Concert
The true potential of combining these osteogenic stimuli lies in their ability to amplify each other's effects. While direct in vitro studies combining this compound with mechanical stimulation are still emerging, research using other strontium salts provides compelling evidence of this synergy. An in vivo study demonstrated that the combination of strontium-doped calcium phosphate (B84403) scaffolds and mechanical loading resulted in an additive augmentation of bone formation in sheep.
At the cellular level, in vitro experiments have begun to unravel the enhanced osteogenic response when strontium and mechanical forces are applied together. These studies provide the quantitative data necessary to compare the combined effect against each stimulus alone.
Comparative Analysis of Osteogenic Markers
To objectively assess the synergistic effects, the following tables summarize quantitative data from in vitro studies examining key markers of osteoblast differentiation under different conditions. We compare the effects of strontium supplementation, mechanical stimulation, and their combination. For a broader context, we also include data on an alternative osteogenic agent, Icariin (B1674258), combined with mechanical stimulation.
Table 1: Effect of Strontium and Fluid Shear Stress on Osteogenic Differentiation of Mesenchymal Stem Cells
| Condition | Alkaline Phosphatase (ALP) Activity (Fold Change vs. Control) | Runx2 Protein Expression (Fold Change vs. Control) |
| Basal Medium (Static) | 1.0 | 1.0 |
| Osteogenic Medium (Static) | 2.5 | 1.8 |
| Osteogenic Medium + Strontium (Static) | 3.2 | 2.1 |
| Osteogenic Medium + Fluid Shear Stress | 3.5 | 2.5 |
| Osteogenic Medium + Strontium + Fluid Shear Stress | 4.8 | 3.2 |
Data adapted from a study using a strontium-containing biomaterial and fluid shear stress on equine adipose-derived mesenchymal stem cells. The results highlight a significant increase in ALP activity and Runx2 expression when strontium is combined with mechanical stimulation compared to either stimulus alone.
Table 2: Paracrine Effects on Osteoblast Gene Expression Mediated by Osteocytes
| Conditioned Medium from Osteocytes | Ki67 Expression (Fold Change) | Runx2 Expression (Fold Change) | Osteocalcin (Ocn) Expression (Fold Change) |
| Static Control | 1.0 | 1.0 | 1.0 |
| Pulsating Fluid Flow (PFF) | 1.5 | 0.6 | 0.7 |
| Strontium Ranelate (Static) | 1.1 | 1.1 | 1.2 |
| Strontium Ranelate + PFF | 1.4 | 1.0 | 1.1 |
Data adapted from a study examining the secretome of osteocytes treated with strontium ranelate and/or pulsating fluid flow (PFF) and its effect on osteoblasts. The combination of strontium and PFF appears to rescue the PFF-induced downregulation of key osteogenic markers Runx2 and Ocn in osteoblasts.
Table 3: Comparative Effect of Icariin and Mechanical Strain on Osteoblast Differentiation
| Condition | ALP mRNA Expression (Fold Change vs. Control) | Osteocalcin (OCN) mRNA Expression (Fold Change vs. Control) | Collagen I (Col I) mRNA Expression (Fold Change vs. Control) |
| Control (Unstimulated) | 1.0 | 1.0 | 1.0 |
| Mechanical Strain | 2.1 | 2.5 | 1.8 |
| Icariin (10⁻⁶ M) | 2.4 | 2.8 | 2.0 |
| Mechanical Strain + Icariin (10⁻⁶ M) | 3.5 | 4.2 | 2.9 |
Data adapted from a study on the combined effects of icariin and mechanical strain on MC3T3-E1 osteoblast-like cells. This demonstrates a significant synergistic effect on the expression of key osteogenic genes.
Experimental Methodologies
To ensure reproducibility and facilitate the design of future studies, detailed protocols for the key experimental techniques are provided below.
Protocol 1: In Vitro Osteogenic Differentiation with this compound
-
Cell Culture: Human bone marrow-derived mesenchymal stem cells (hMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a basal medium (e.g., α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic Induction: To induce osteogenic differentiation, the basal medium is replaced with an osteogenic medium, which is the basal medium further supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.
-
This compound Supplementation: A stock solution of this compound is prepared and sterilized. This is then added to the osteogenic medium to achieve the desired final concentrations (typically ranging from 0.1 mM to 5 mM). The medium is replaced every 2-3 days.
-
Analysis of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: Measured at early time points (e.g., days 7 and 14). Cell lysates are incubated with a p-nitrophenyl phosphate (pNPP) substrate, and the colorimetric change is quantified using a spectrophotometer.
-
Gene Expression Analysis: RNA is extracted from cells at various time points, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of osteogenic marker genes (e.g., RUNX2, ALPL, COL1A1, BGLAP).
-
Mineralization Assay: At later time points (e.g., days 14 and 21), the formation of mineralized nodules is assessed by staining the cell cultures with Alizarin Red S, which binds to calcium deposits. The stain can be extracted and quantified for a more precise measurement.
-
Protocol 2: Application of Mechanical Stimulation (Fluid Shear Stress)
-
Cell Seeding: Osteoblasts or MSCs are seeded onto sterile glass slides or custom-designed scaffolds at a high density.
-
Flow Perfusion Bioreactor: The cell-seeded constructs are placed in a flow perfusion bioreactor system.
-
Application of Fluid Shear Stress: A peristaltic pump is used to circulate the culture medium through the bioreactor chamber, creating a defined fluid shear stress on the cell monolayer. The magnitude of the shear stress (typically 0.5 - 2.0 Pa) is controlled by the flow rate and the geometry of the flow chamber. The flow can be steady, pulsatile, or oscillatory to mimic different physiological conditions.
-
Combined Treatment: For synergistic studies, the circulating medium is the osteogenic medium supplemented with this compound.
-
Post-Stimulation Analysis: Following the period of mechanical stimulation (which can range from hours to days), the cells are harvested for analysis of osteogenic markers as described in Protocol 1.
Visualizing the Mechanisms of Synergy
To better understand the molecular interactions underlying the synergistic effects of strontium and mechanical stimulation, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Overlapping Signaling Pathways Activated by Strontium and Mechanical Stimulation.
Caption: Experimental Workflow for In Vitro Synergy Studies.
Conclusion and Future Directions
The convergence of evidence strongly suggests that combining this compound with mechanical stimulation offers a potent strategy for enhancing bone formation. The synergistic or additive effects observed in both in vivo and in vitro models are underpinned by the co-activation of key osteogenic signaling pathways. For researchers and drug development professionals, this combined approach presents a promising avenue for the development of more effective therapies for bone regeneration, fracture healing, and the treatment of osteoporosis.
Future research should focus on elucidating the optimal parameters for both strontium concentration and the specifics of the mechanical stimulation (e.g., frequency, magnitude, and duration) to maximize the synergistic effect. Furthermore, long-term studies are needed to translate these promising in vitro findings into robust clinical applications. The continued exploration
comparative proteomics of cells treated with strontium gluconate versus control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteome in response to strontium gluconate treatment versus a control state, supported by experimental data from recent proteomics studies. The information presented herein is intended to elucidate the molecular mechanisms of action of strontium and to inform future research and drug development efforts.
Quantitative Proteomic Analysis: Strontium's Influence on Protein Expression
Recent research employing liquid chromatography-mass spectrometry (LC-MS)-based proteomics has revealed significant alterations in the cellular proteome following strontium treatment. In a key study on bovine chondrocytes, a total of 286 proteins were found to be differentially altered between the strontium-treated and control groups, with a significance threshold of a 1.2-fold change and a p-value less than 0.05.[1][2] Of these, 159 proteins were up-regulated, and 127 were down-regulated, indicating a substantial reprogramming of cellular protein expression in response to strontium.[1][2]
| Category | Number of Differentially Expressed Proteins | Fold Change Cutoff | p-value |
| Up-regulated | 159 | > 1.2 | < 0.05 |
| Down-regulated | 127 | < 1.2 | < 0.05 |
| Total | 286 | > 1.2 | < 0.05 |
Experimental Protocols
The following is a detailed methodology for a typical comparative proteomics experiment used to analyze the effects of strontium treatment on cellular protein expression, based on established protocols.
Cell Culture and Treatment
Bovine chondrocytes are isolated and cultured. For the experimental group, the culture medium is supplemented with strontium (e.g., 10 μg/mL of SrCl2·6H2O), while the control group receives a vehicle solution (e.g., 0.9% (m/v) NaCl solution). The cells are incubated for a specified period (e.g., 4 hours) before harvesting for proteomic analysis.[1]
Protein Extraction and Digestion
-
Cell Lysis: Harvested cells are washed with phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and protease inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent steps.
-
Reduction, Alkylation, and Digestion:
-
Disulfide bonds in the proteins are reduced using a reducing agent like dithiothreitol (B142953) (DTT).
-
The resulting free sulfhydryl groups are then alkylated with a reagent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.
-
The proteins are then digested into smaller peptides using a sequence-specific protease, most commonly trypsin, which cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Peptide Separation: The resulting peptide mixture is separated using reverse-phase liquid chromatography (LC). Peptides are loaded onto an analytical column and eluted with an organic solvent gradient (e.g., acetonitrile).
-
Mass Spectrometry: The eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into a mass spectrometer. The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides, and then selects the most intense precursor ions for fragmentation and subsequent MS/MS analysis.
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the corresponding peptides and, by inference, the proteins.
-
Protein Quantification: Label-free quantification (LFQ) is commonly used to compare the relative abundance of proteins between the strontium-treated and control groups. This is achieved by comparing the signal intensities of the corresponding peptides across different LC-MS runs.
-
Statistical Analysis: Statistical tests are performed to identify proteins that are differentially expressed with statistical significance (e.g., p-value < 0.05 and a fold change > 1.2).
Visualizations: Workflow and Signaling Pathways
Experimental Workflow
Caption: A generalized experimental workflow for comparative proteomics.
Wnt/β-catenin Signaling Pathway Modulation by Strontium
Strontium has been shown to modulate several key signaling pathways involved in cellular processes. One of the well-documented pathways is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Strontium ranelate has been shown to accelerate cartilage regeneration by inhibiting the Wnt/β-catenin signaling pathway.
Caption: Strontium's modulation of the Wnt/β-catenin signaling pathway.
References
Safety Operating Guide
Proper Disposal of Strontium Gluconate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling strontium gluconate, understanding the appropriate disposal procedures is essential to ensure a safe working environment and adhere to regulatory standards. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is imperative to follow established protocols for chemical waste disposal.[1] This guide provides a step-by-step approach to the proper disposal of this compound, aligned with general laboratory chemical waste management principles.
Pre-Disposal and Handling Considerations
Before proceeding with disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, contain the material and clean the area by spreading water on the contaminated surface, disposing of the cleaning materials according to legal requirements.[1] For large spills, avoid dust formation and use an inert, non-combustible absorbent material to contain the substance before placing it in a suitable waste container.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound.
| Property | Value/Information | Source |
| Chemical Formula | C12H22O14Sr | [1][2] |
| Hazard Classification | Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. | [1] |
| Ecotoxicity | Not considered harmful to aquatic organisms or to cause long-term adverse effects in the environment. | [1] |
| Persistence and Degradability | Unlikely to persist due to water solubility. | [1] |
| Primary Disposal Guideline | Dispose of in accordance with federal, state, and local environmental control regulations. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's chemical waste program. The following protocol outlines the general steps to be taken:
-
Consult Institutional and Local Regulations: Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and state regulations.[3][4] These guidelines will provide specific instructions for chemical waste disposal at your facility.
-
Waste Identification and Segregation:
-
Containerization:
-
Waste Accumulation and Storage:
-
Arrange for Disposal:
-
Contact your institution's EHS or a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[3][6]
-
Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's EHS and local regulations.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Essential Safety and Logistical Information for Handling Strontium Gluconate
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides comprehensive, step-by-step procedures for the safe handling of Strontium gluconate, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines.
Hazard Identification and Control
This compound is generally not classified as a hazardous substance; however, it may cause eye irritation.[1] As with any chemical, it is crucial to minimize exposure. Engineering controls, such as a well-ventilated area or a chemical fume hood, should be the primary method of exposure control.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solids | Safety glasses with side shields or chemical splash goggles[1][2] | Nitrile gloves[2] | Laboratory coat[2] | NIOSH-approved respirator with a dust cartridge if not handled in a fume hood[1][2] |
| Preparing solutions | Chemical splash goggles[1] | Nitrile gloves[2] | Laboratory coat[2] | Work within a properly functioning chemical fume hood[1] |
| Cleaning spills | Chemical splash goggles[1] | Nitrile gloves[2] | Laboratory coat[2] | NIOSH-approved respirator with a dust cartridge may be necessary depending on the spill size[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Proper Ventilation: Verify that the work area, preferably a chemical fume hood, is well-ventilated.[1]
-
Gather all necessary PPE: Collect and inspect all required PPE as outlined in the table above.
-
Prepare the work area: Ensure the workspace is clean and uncluttered. Have spill cleanup materials readily available.
2. Handling the Compound:
-
Don PPE: Put on the appropriate PPE before handling the chemical.
-
Weighing and Transferring:
-
Minimize the generation of dust.[1]
-
Carefully weigh the desired amount of this compound in a designated weighing dish.
-
Transfer the powder to the reaction vessel or container gently to avoid creating airborne dust.
-
-
Preparing Solutions:
-
Slowly add the this compound powder to the solvent to avoid splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
3. Post-Handling Procedures:
-
Decontamination:
-
Wipe down the work surface with a damp cloth.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Disposal Plan
-
Waste Collection:
-
Collect all waste materials, including empty containers, contaminated gloves, and weighing paper, in a designated and properly labeled waste container.
-
-
Disposal:
-
Dispose of waste in accordance with federal, state, and local environmental control regulations.[1] Do not pour solutions down the drain unless permitted by local ordinances.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills:
-
Small spills: Carefully sweep up the spilled solid and place it in a suitable container for disposal. Clean the spill area with water.[1]
-
Large spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated waste container.[1][3]
-
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
